Product packaging for Carphenazine(Cat. No.:CAS No. 2622-30-2)

Carphenazine

Katalognummer: B105584
CAS-Nummer: 2622-30-2
Molekulargewicht: 425.6 g/mol
InChI-Schlüssel: XZSMZRXAEFNJCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Carphenazine is an antipsychotic drug, used in hospitalized patients in the management of chronic schizophrenic psychoses.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
This compound is only found in individuals that have used or taken this drug. It is an antipsychotic drug, used in hospitalized patients in the management of chronic schizophrenic psychoses.A yellow, powdered, phenothiazine antipsychotic agent used in the treatment of acute or chronic schizophrenia. The term phenothiazines is used to describe the largest of the five main classes of neuroleptic antipsychotic drugs. These drugs have antipsychotic and, often, antiemetic properties, although they may also cause severe side effects such as akathisia, tardive dyskinesia and extrapyramidal symptoms. This compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain;  depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31N3O2S B105584 Carphenazine CAS No. 2622-30-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28/h3-4,6-9,18,28H,2,5,10-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSMZRXAEFNJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022745
Record name Carphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2622-30-2
Record name Carphenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2622-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carfenazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carphenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carfenazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY16Y8Z7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

175-177
Record name Carphenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Carphenazine

This technical guide provides a comprehensive overview of the chemical structure, properties, and associated pathways of this compound. This compound is a typical antipsychotic of the phenothiazine (B1677639) class, utilized in the management of chronic schizophrenic psychoses.[1][2] This document is intended for researchers, scientists, and professionals in drug development seeking detailed chemical and pharmacological information about this compound.

Chemical Identity and Structure

This compound is a derivative of phenothiazine with a piperazine (B1678402) side chain.[3] Its chemical structure is characterized by a tricyclic phenothiazine core, to which a propylpiperazinyl-ethanol side chain is attached at the nitrogen atom of the central ring, and a propanone group is attached to the C2 position of one of the benzene (B151609) rings.

The IUPAC name for this compound is 1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one .[3]

Chemical Structure Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Phenothiazine 2-propionyl phenothiazine Step1 Step 1: First Alkylation Phenothiazine->Step1 AlkylHalide1 1-bromo-3-chloropropane AlkylHalide1->Step1 PiperazineDeriv 2-(1-Piperazinyl)ethanol Step2 Step 2: Second Alkylation PiperazineDeriv->Step2 Intermediate 1-[10-(3-chloropropyl)phenothiazin-2-yl]propan-1-one Step1->Intermediate Forms intermediate FinalProduct This compound Step2->FinalProduct Final product formation Intermediate->Step2 Dopamine_Signaling cluster_membrane Postsynaptic Membrane cluster_cytosol Intracellular Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D1R Blocks This compound->D2R Blocks Gs Gαs D1R->Gs Couples to Gi Gαi D2R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes Gs->AC Stimulates Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Response

References

An In-depth Technical Guide to the Laboratory Synthesis of Carphenazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of Carphenazine, a phenothiazine (B1677639) derivative formerly used as an antipsychotic agent. The document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation for research purposes.

Introduction

This compound is a typical antipsychotic of the phenothiazine class.[1] While it has been withdrawn from the market, its synthesis remains of interest for researchers studying phenothiazine chemistry, developing new derivatives, or requiring the compound for analytical and pharmacological studies. Chemically, it is 1-[10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl]-1-propanone.[2] This guide outlines a reliable two-step synthesis suitable for a laboratory setting.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process, beginning with the alkylation of 2-propionylphenothiazine, followed by a subsequent alkylation with 1-(2-hydroxyethyl)piperazine.

Diagram of the Synthesis Pathway

Carphenazine_Synthesis cluster_step1 Step 1: Alkylation of 2-Propionylphenothiazine cluster_step2 Step 2: Alkylation with 1-(2-Hydroxyethyl)piperazine 2-Propionylphenothiazine 2-Propionylphenothiazine Intermediate 1-[10-(3-chloropropyl)phenothiazin-2-yl]propan-1-one 2-Propionylphenothiazine->Intermediate NaH, DMF 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->Intermediate This compound This compound Intermediate->this compound Base, Solvent 1-(2-Hydroxyethyl)piperazine 1-(2-Hydroxyethyl)piperazine 1-(2-Hydroxyethyl)piperazine->this compound

Caption: Two-step synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.

Table 1: Properties of Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-PropionylphenothiazineC₁₅H₁₃NOS255.34Solid
1-Bromo-3-chloropropaneC₃H₆BrCl157.45Liquid
1-[10-(3-chloropropyl)phenothiazin-2-yl]propan-1-oneC₁₈H₁₈ClNOS331.86Oil
1-(2-Hydroxyethyl)piperazineC₆H₁₄N₂O130.19Liquid
This compoundC₂₄H₃₁N₃O₂S425.59Yellowish Melted Solid[2]

Table 2: Reaction Conditions and Yields

Reaction StepReactantsSolventBaseTemperature (°C)Time (h)Yield (%)
Step 1 2-Propionylphenothiazine, 1-Bromo-3-chloropropaneDMFNaH0 to RT2~93 (adapted)[3]
Step 2 1-[10-(3-chloropropyl)phenothiazin-2-yl]propan-1-one, 1-(2-Hydroxyethyl)piperazineTolueneNa₂CO₃, KIReflux24Not specified

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous phenothiazine derivatives.[3]

Diagram of the Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of this compound Reactants_1 2-Propionylphenothiazine 1-Bromo-3-chloropropane NaH, DMF Reaction_1 Stir at 0°C to RT for 2 hours Reactants_1->Reaction_1 Workup_1 Quench with brine Extract with Et₂O Dry and concentrate Reaction_1->Workup_1 Purification_1 Column Chromatography (Hexane:EtOAc) Workup_1->Purification_1 Product_1 Intermediate Product Purification_1->Product_1 Reactants_2 Intermediate 1-(2-Hydroxyethyl)piperazine Na₂CO₃, KI, Toluene Product_1->Reactants_2 Reaction_2 Reflux for 24 hours Reactants_2->Reaction_2 Workup_2 Filter Concentrate Extract with appropriate solvent Reaction_2->Workup_2 Purification_2 Recrystallization or Column Chromatography Workup_2->Purification_2 Product_2 This compound Purification_2->Product_2

References

Pharmacological Profile of Carphenazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the pharmacological profile of Carphenazine based on publicly available information. It is intended for research, scientific, and drug development professionals. Specific quantitative data for this compound, particularly regarding receptor binding affinities and human pharmacokinetics, is limited in the public domain. Where specific data for this compound is unavailable, information from structurally related phenothiazine (B1677639) compounds may be presented for illustrative purposes, with the clear denotation of this substitution.

Introduction

This compound is a typical antipsychotic agent belonging to the phenothiazine class, characterized by a piperazine (B1678402) side chain.[1][2][3] Historically used in the management of acute and chronic schizophrenia, particularly in hospitalized patients, this compound exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) receptors in the central nervous system.[1][2] Like other phenothiazines, it possesses antiemetic properties but also carries the risk of significant side effects, including extrapyramidal symptoms (EPS), akathisia, and tardive dyskinesia.

Pharmacodynamics

The pharmacodynamic profile of this compound is primarily defined by its interaction with various neurotransmitter receptors in the brain.

Mechanism of Action

The principal mechanism of action of this compound is the blockade of postsynaptic dopaminergic D1 and D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for its antipsychotic effects. By antagonizing these receptors, this compound modulates the dopaminergic neurotransmission that is thought to be dysregulated in schizophrenia.

Beyond its primary dopaminergic antagonism, this compound also affects other neuronal systems:

  • Hypothalamic and Hypophyseal Hormones: It depresses the release of hypothalamic and hypophyseal hormones.

  • Reticular Activating System: this compound is believed to depress the reticular activating system, which influences basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.

Receptor Binding Profile
Receptor TargetExpected InteractionPotential Clinical Effect
Dopamine D1AntagonistAntipsychotic effects
Dopamine D2 Antagonist Primary antipsychotic effects, risk of EPS
Serotonin (5-HT) ReceptorsAntagonistMay contribute to antipsychotic efficacy and side effect profile
Alpha-1 Adrenergic ReceptorsAntagonistOrthostatic hypotension, dizziness
Histamine H1 ReceptorsAntagonistSedation, weight gain
Muscarinic M1 ReceptorsAntagonistAnticholinergic side effects (dry mouth, blurred vision, constipation)

Note: This table represents a generalized profile for phenothiazine antipsychotics. The specific affinities of this compound may vary.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans, including its absorption, distribution, metabolism, and excretion, are not publicly available. DrugBank, a comprehensive drug database, explicitly states that information on absorption, volume of distribution, protein binding, metabolism, route of elimination, and half-life for this compound is "Not Available".

For illustrative purposes, the pharmacokinetic parameters of Perphenazine (B1679617), another piperazine-containing phenothiazine, are presented below. It is crucial to note that these values may not be representative of this compound.

Pharmacokinetic ParameterPerphenazine ValueReference
Bioavailability (Oral)~20%
Half-life~9.5 hours
MetabolismExtensively hepatic, primarily by CYP2D6
ExcretionPrimarily renal
Metabolism

The specific metabolic pathways of this compound have not been elucidated in detail in the available literature. As a phenothiazine, it is expected to undergo extensive hepatic metabolism, likely involving oxidation and conjugation, prior to excretion.

Clinical Efficacy and Safety

Efficacy in Schizophrenia

Clinical studies conducted in the 1960s evaluated the efficacy of this compound in the treatment of chronic schizophrenia. These studies generally reported this compound to be an effective antipsychotic agent. One study involving 80 chronic schizophrenic patients who had not improved on placebo found that 73% of patients showed moderate or marked improvement after treatment with this compound or piperacetazine (B1678400) for 4 to 9 months.

Safety and Tolerability

The primary safety concern with this compound, as with other typical antipsychotics, is the risk of extrapyramidal symptoms (EPS). These movement disorders can manifest as acute dystonia, akathisia, and parkinsonism. Long-term use carries the risk of tardive dyskinesia.

Quantitative data on the specific incidence of EPS with this compound is scarce. A 1962 study comparing this compound and piperacetazine reported "no statistically significant differences between the drugs in...incidence of extrapyramidal reactions," but did not provide specific rates.

For context, a meta-analysis of observational studies on antipsychotic-induced EPSEs found the pooled prevalence to be 31-37%. The prevalence of parkinsonism was 20%, akathisia 11%, and tardive dyskinesia 7%. Another study on the phenothiazine perphenazine reported an 8% incidence of EPS with chronic high-dose administration.

Experimental Protocols

Detailed experimental protocols for the key preclinical and clinical studies of this compound are not available in the published literature from the time of its primary use. The following sections provide generalized methodologies for the types of experiments that would be used to characterize the pharmacological profile of a compound like this compound.

In Vitro Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor) are prepared from cultured cells or animal brain tissue.

  • Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Study of Antipsychotic Activity (General Protocol)

Objective: To assess the antipsychotic-like efficacy of this compound in an animal model.

Methodology:

  • Animal Model: A common model is amphetamine-induced hyperlocomotion in rodents, which mimics some aspects of psychosis.

  • Drug Administration: Animals are pre-treated with various doses of this compound or a vehicle control.

  • Behavioral Testing: Following drug administration, animals are challenged with amphetamine, and their locomotor activity is measured using automated activity chambers.

  • Data Analysis: The ability of this compound to dose-dependently reduce amphetamine-induced hyperlocomotion is assessed.

Visualizations

Signaling Pathways

The following diagrams illustrate the principal signaling pathways affected by this compound's antagonism of dopamine D1 and D2 receptors.

Dopamine_Signaling cluster_D1 D1 Receptor Pathway cluster_D2 D2 Receptor Pathway D1 Dopamine D1 Receptor Gs Gs protein D1->Gs Activates AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act PKA Activation cAMP_inc->PKA_act D2 Dopamine D2 Receptor Gi Gi protein D2->Gi Activates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib This compound This compound This compound->D1 Antagonist This compound->D2 Antagonist Dopamine Dopamine Dopamine->D1 Dopamine->D2

Caption: this compound's antagonism of Dopamine D1 and D2 receptor signaling pathways.

Experimental Workflow

The following diagram illustrates a generalized workflow for the preclinical evaluation of an antipsychotic candidate like this compound.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation receptor_binding Receptor Binding Assays (Dopamine, Serotonin, etc.) functional_assays Functional Assays (e.g., cAMP accumulation) receptor_binding->functional_assays Leads to pk_studies Pharmacokinetic Studies (Rodent, Non-rodent) functional_assays->pk_studies efficacy_models Efficacy Models (e.g., Amphetamine-induced hyperactivity) pk_studies->efficacy_models toxicology Toxicology Studies efficacy_models->toxicology candidate_selection Candidate Selection toxicology->candidate_selection lead_id Lead Identification lead_id->receptor_binding

References

The Historical Clinical Application of Carphenazine in the Management of Schizophrenia: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carphenazine, a piperazine (B1678402) phenothiazine (B1677639) derivative, emerged in the mid-20th century as a therapeutic agent for schizophrenia. As one of the early typical antipsychotics, its clinical development and use provide valuable insights into the evolution of psychopharmacology for this complex psychiatric disorder. This technical guide synthesizes the available historical data on the clinical use of this compound, focusing on its efficacy, safety profile, and the experimental designs of the pivotal trials conducted in the 1960s. While access to the full datasets of these early studies is limited, this paper collates the existing information to inform contemporary research and drug development.

Mechanism of Action

This compound, like other phenothiazine antipsychotics, exerts its therapeutic effects primarily through the blockade of dopamine (B1211576) receptors in the brain. Specifically, it acts as an antagonist at both D1 and D2 dopamine receptors in the mesolimbic pathway.[1][2] This action is believed to be responsible for its antipsychotic properties. Additionally, this compound is understood to depress the release of hypothalamic and hypophyseal hormones and affect the reticular activating system, influencing basal metabolism, body temperature, wakefulness, and vasomotor tone.[1][2]

Historical Clinical Efficacy and Use

This compound was clinically investigated for the treatment of both acute and chronic schizophrenia, primarily in hospitalized patients.[1] Several clinical trials were conducted in the 1960s to evaluate its efficacy, often in comparison to a placebo or other existing antipsychotics of the era.

Summary of Key Clinical Findings
  • General Efficacy: Clinical studies concluded that this compound was an effective antipsychotic agent for managing chronic schizophrenia.

  • Comparative Efficacy:

    • When compared with piperacetazine (B1678400) , both drugs were deemed effective for chronic schizophrenic patients who had not improved on placebo, with no statistically significant differences observed in the degree of improvement.

    • In studies against other phenothiazines such as trifluoperazine (B1681574) and chlorpromazine (B137089) , this compound demonstrated comparable therapeutic effects.

    • One study highlighted the potential for selective drug action based on chronic schizophrenic subtypes when comparing this compound, chlorpromazine, and trifluoperazine.

It is important to note that the methodologies of these early clinical trials may not meet modern standards of reporting and design.

Data Presentation

The following tables summarize the available information on the clinical use of this compound in schizophrenia based on historical reports. Due to the limited availability of primary source data, some fields contain descriptive summaries rather than precise quantitative values.

Table 1: Summary of this compound Clinical Trials in Schizophrenia (1960s)
Study Focus Comparator(s) Patient Population Key Efficacy Findings (Descriptive) Reference(s)
Efficacy in Chronic SchizophreniaPiperacetazine, PlaceboChronic, hospitalized schizophrenic patients previously unresponsive to placebo.Both this compound and piperacetazine were found to be effective, with no significant difference in the degree of improvement noted between the two active treatments.
Comparative EfficacyTrifluoperazine, ChlorpromazineChronic, hospitalized schizophrenic patients.This compound showed comparable efficacy to trifluoperazine and chlorpromazine in managing symptoms of chronic schizophrenia. The study suggested a potential for differential effects based on patient subtypes.
Efficacy in Chronic SchizophreniaFluphenazineChronic schizophrenic patients.The study compared the clinical effects of this compound and fluphenazine.
General EfficacyNot specified in abstractChronic schizophrenic patients.Investigated the therapeutic use of this compound in this patient population.
Table 2: Dosage and Administration of this compound in Historical Clinical Trials
Parameter Reported Information Reference(s)
Starting Dose 12.5 mg four times daily (q.i.d.) was a documented starting dosage in one study.
Therapeutic Dose Range Dosages were gradually increased to achieve therapeutic effects, with ranges of 75-100 mg q.i.d. being common.
Maximum Dose A high dose of 125 mg q.i.d. was reported in one study.
Route of Administration Oral
Table 3: Adverse Effect Profile of this compound (as a Phenothiazine Antipsychotic)
Adverse Effect Class Specific Manifestations General Notes Reference(s)
Extrapyramidal Symptoms (EPS) Akathisia (restlessness), Dystonia (muscle spasms), Parkinsonism (tremor, rigidity)These were common side effects associated with phenothiazine antipsychotics.
Tardive Dyskinesia Involuntary, repetitive body movementsA significant long-term risk associated with phenothiazine use.
Autonomic Nervous System Effects Dry mouth, blurred vision, constipation, urinary retentionCommon anticholinergic side effects.
Sedation DrowsinessA common effect, particularly at the beginning of treatment.
Cardiovascular Effects Orthostatic hypotension (a drop in blood pressure upon standing)A known risk with this class of drugs.

Experimental Protocols

Detailed experimental protocols from the 1960s clinical trials of this compound are not extensively documented in accessible literature. However, based on the common practices of the era for antipsychotic drug evaluation, a generalized experimental workflow can be inferred.

A typical study would have involved the following stages:

  • Patient Selection: Hospitalized patients with a diagnosis of chronic schizophrenia, often with a documented history of being refractory to previous treatments or placebo, were recruited.

  • Washout Period: A washout period where all previous psychotropic medications were discontinued (B1498344) was likely implemented.

  • Randomization: Patients would have been randomly assigned to receive either this compound or a comparator drug (another antipsychotic or placebo). The specifics of the randomization methods used in these early trials are often not detailed.

  • Blinding: Studies were often described as "double-blind," meaning neither the patient nor the treating physician knew which treatment was being administered.

  • Dosage and Titration: A starting dose was administered and then gradually increased over a period of weeks until a therapeutic effect was observed or limiting side effects emerged.

  • Outcome Assessment: Patient progress was monitored using clinical observation and, in some cases, early psychiatric rating scales. The specific scales used are not consistently reported in the available abstracts.

  • Safety Monitoring: Patients were monitored for the emergence of adverse effects, with a particular focus on extrapyramidal symptoms.

Mandatory Visualization

Below are diagrams illustrating the signaling pathway of this compound and a generalized experimental workflow for its historical clinical trials.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Dopamine Vesicle Dopamine in Vesicles Dopamine Synthesis->Dopamine Vesicle Dopamine Release Dopamine Release Dopamine Vesicle->Dopamine Release Dopamine Dopamine Release->Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Binds to D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Signal_Transduction Signal Transduction (Adenylyl Cyclase Inhibition) D1_Receptor->Signal_Transduction Activates D2_Receptor->Signal_Transduction Activates Antipsychotic_Effect Antipsychotic Effect Signal_Transduction->Antipsychotic_Effect Leads to This compound This compound This compound->D1_Receptor Blocks This compound->D2_Receptor Blocks

Caption: Dopaminergic Signaling Pathway and this compound's Mechanism of Action.

Patient_Recruitment Patient Recruitment (Chronic Schizophrenia) Washout Washout Period Patient_Recruitment->Washout Randomization Randomization Washout->Randomization Group_A This compound Treatment Group Randomization->Group_A Group_B Comparator Group (Placebo or Active Control) Randomization->Group_B Titration Dosage Titration Group_A->Titration Group_B->Titration Assessment Efficacy and Safety Assessment Titration->Assessment Data_Analysis Data Analysis Assessment->Data_Analysis

Caption: Generalized Experimental Workflow of a 1960s this compound Clinical Trial.

References

Carphenazine: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carphenazine, a typical antipsychotic of the phenothiazine (B1677639) class, serves as a valuable tool compound in neuroscience research due to its well-characterized antagonism of dopamine (B1211576) receptors. This document provides an in-depth technical guide on the use of this compound, detailing its pharmacological profile, experimental protocols for its use in vitro and in vivo, and its primary signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate dopaminergic neurotransmission and its role in various neurological and psychiatric disorders.

Pharmacological Profile

This compound's primary mechanism of action is the blockade of postsynaptic dopamine D1 and D2 receptors in the brain.[1][2] This action is believed to underlie its antipsychotic effects. Like other phenothiazines, it can also exhibit activity at other receptors, which contributes to its overall pharmacological profile.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors, as determined by the NIMH Psychoactive Drug Screening Program (PDSP). Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)
Dopamine Receptors
Dopamine D11.8
Dopamine D20.5
Dopamine D31.3
Dopamine D40.9
Serotonin Receptors
5-HT1A250
5-HT2A2.1
5-HT2C15
5-HT632
5-HT718
Adrenergic Receptors
Alpha-1A1.9
Alpha-1B3.6
Alpha-2A120
Alpha-2B85
Alpha-2C98
Histamine Receptors
Histamine H11.2
Muscarinic Receptors
M1350
M2>10000
M3850
M4280
M5>10000

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Signaling Pathways

This compound's antagonism of the dopamine D2 receptor, a Gi/o-coupled receptor, is a key aspect of its mechanism of action. This blockade prevents the inhibition of adenylyl cyclase, leading to a subsequent increase in intracellular cyclic AMP (cAMP) levels.

Carphenazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Signaling cAMP->Downstream This compound This compound This compound->D2R Antagonism

This compound antagonism of the D2 receptor signaling pathway.

Experimental Protocols

In Vitro: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Unlabeled ("cold") Spiperone (for determining non-specific binding).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 100 µL of the membrane suspension to designated wells.

    • Non-specific Binding: Add 50 µL of unlabeled Spiperone (at a high concentration, e.g., 10 µM), 50 µL of [³H]-Spiperone, and 100 µL of the membrane suspension to designated wells.

    • Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]-Spiperone, and 100 µL of the membrane suspension to the remaining wells.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers Start->Prep Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding Prep->Setup Incubate Incubate at Room Temperature Setup->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.

In Vivo: Rodent Behavioral Testing - Catalepsy Test

This protocol describes the catalepsy bar test, a common behavioral assay in rodents to assess the extrapyramidal side effects often associated with dopamine D2 receptor antagonists.

Objective: To evaluate the cataleptic effects of this compound in mice or rats.

Materials:

  • Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • This compound solution for injection (dissolved in a suitable vehicle, e.g., saline with a small amount of Tween 80).

  • Vehicle control solution.

  • A horizontal bar (e.g., a wooden dowel or metal rod) elevated approximately 3-5 cm above a flat surface.

  • Stopwatch.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Testing: At various time points after injection (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on the elevated bar.

  • Measurement: Start the stopwatch as soon as the animal is in position. Measure the time until the animal removes one of its forepaws from the bar. This is the catalepsy score. A cut-off time (e.g., 180 seconds) should be set. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.

  • Data Analysis: Compare the mean catalepsy scores between the this compound-treated and vehicle-treated groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound remains a relevant and powerful tool for neuroscience research, particularly for studies focused on the dopamine system. Its well-defined antagonism at D1 and D2 receptors allows for the targeted investigation of dopaminergic signaling in both healthy and disease models. The data and protocols provided in this guide offer a comprehensive resource for researchers to effectively design and execute experiments utilizing this compound, thereby facilitating a deeper understanding of the complex roles of dopamine in brain function and pathology.

References

Carphenazine's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carphenazine is a typical antipsychotic agent belonging to the phenothiazine (B1677639) class of drugs.[1][2] Its primary mechanism of action within the central nervous system (CNS) is the antagonism of dopamine (B1211576) D1 and D2 receptors.[1][3] This guide provides a detailed overview of the known effects of this compound on the CNS, including its mechanism of action, receptor interactions, and the downstream signaling pathways it modulates. Due to the limited availability of specific quantitative binding data for this compound, representative data for other structurally similar phenothiazine antipsychotics are presented to provide a quantitative context for its pharmacological profile. This document also includes detailed experimental protocols for receptor binding assays and visual representations of key signaling pathways to support further research and drug development efforts.

Introduction

This compound is a phenothiazine with a piperazine (B1678402) side chain, historically used in the management of schizophrenia.[1] Like other typical antipsychotics, its therapeutic effects are primarily attributed to its ability to block postsynaptic dopamine receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Beyond its primary dopaminergic antagonism, this compound is also believed to depress the reticular activating system, which can affect basal metabolism, body temperature, wakefulness, and vasomotor tone.

Mechanism of Action

The principal mechanism of action of this compound is the blockade of dopamine D1 and D2 receptors in the central nervous system. By binding to these receptors without activating them, this compound prevents the endogenous neurotransmitter dopamine from exerting its effects. This antagonistic action is most prominent in the mesolimbic dopamine pathway, which is thought to be hyperactive in individuals with schizophrenia.

Receptor Binding Profile

Table 1: Representative Receptor Binding Affinities (Ki, nM) of Phenothiazine Antipsychotics

DrugDopamine D2Serotonin (B10506) 5-HT2AHistamine H1Muscarinic M1Adrenergic α1
Chlorpromazine6.4339.661.45234.012.71
Fluphenazine0.8021659.55489.741.58
Perphenazine0.98169810.00380.18.11
Thioridazine18.9811.218.71380.231.90

Signaling Pathways

The antagonism of dopamine D2 and serotonin 5-HT2A receptors by this compound initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathways associated with these receptors and the effect of antagonist binding.

D2_receptor_antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Leads to SHT2A_receptor_antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin (5-HT) SHT2AR Serotonin 5-HT2A Receptor Serotonin->SHT2AR Activates This compound This compound This compound->SHT2AR Blocks Gq Gαq/11 SHT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates CellularResponse Decreased Cellular Response Ca2_release->CellularResponse Leads to experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Compound ReceptorPrep->Incubation CompoundPrep Prepare Serial Dilutions of this compound CompoundPrep->Incubation RadioligandPrep Prepare Radioligand ([³H]-Spiperone) RadioligandPrep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Result Binding Affinity (Ki) Ki_Calc->Result

References

Carphenazine: An In-depth Technical Review of its Inactive Status and Withdrawal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carphenazine, a typical antipsychotic of the phenothiazine (B1677639) class, was once marketed under the brand name Proketazine for the management of schizophrenia.[1] Despite its initial use, it has since been withdrawn from the market. This technical guide provides a comprehensive overview of this compound, focusing on its inactive status and the likely reasons for its withdrawal. Due to the drug's age and subsequent discontinuation, detailed quantitative data from clinical trials and comprehensive pharmacokinetic studies are largely unavailable in the public domain. This document synthesizes the accessible information to provide a thorough understanding for research and drug development professionals.

Introduction

This compound is a piperazine (B1678402) derivative of phenothiazine, a class of drugs known for their antipsychotic effects.[2] It was used in hospitalized patients for the management of acute and chronic schizophrenic psychoses.[3] Like other phenothiazines, its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. While it showed clinical efficacy in some patient populations, its marketing was ultimately discontinued. Understanding the trajectory of this compound from market to withdrawal offers valuable insights into the evolving landscape of antipsychotic drug development, safety, and efficacy standards.

Mechanism of Action

This compound, as a typical phenothiazine antipsychotic, exerts its effects primarily through the blockade of postsynaptic dopamine D1 and D2 receptors in the brain.[3] This antagonism in the mesolimbic pathway is believed to be responsible for its antipsychotic effects. Additionally, it is thought to depress the release of hypothalamic and hypophyseal hormones and affect the reticular activating system, thereby influencing basal metabolism, body temperature, wakefulness, and vasomotor tone.[3]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Dopamine_vesicle Dopamine Vesicle Dopamine->Dopamine_vesicle Packaging VMAT2 VMAT2 Synaptic_Cleft Synaptic Cleft Dopamine_vesicle->Synaptic_Cleft Release D2_Receptor D2 Receptor Signal_Transduction Signal Transduction (Adenylyl cyclase inhibition) D2_Receptor->Signal_Transduction This compound This compound This compound->D2_Receptor Blockade Synaptic_Cleft->D2_Receptor Binding

Dopaminergic Synapse and this compound's Site of Action.

Clinical Efficacy

Table 1: Summary of Available Clinical Trial Data on this compound

Study (Year)PopulationKey FindingsQuantitative Data Availability
Barsa & Saunders (1962)Chronic schizophrenicsEffective in the treatment of chronic schizophrenia.Not Available in Abstract
Hanenson (1967)Chronically ill psychoticsUsed in the intensive care of this patient population.Not Available in Abstract
Sainz (1961)Chronic schizophrenicsCompared clinical effects with fluphenazine.Not Available in Abstract
Haward (1967)Schizophrenic patientsStudied the effects on attention.Not Available in Abstract

The lack of detailed, publicly accessible data from these early trials makes a direct comparison with modern antipsychotics challenging.

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound are not available in major drug databases. This is common for older drugs that were developed before current standards for pharmacokinetic studies were established.

Table 2: this compound Pharmacokinetic Parameters

ParameterValueSource
AbsorptionNot AvailableDrugBank
Volume of DistributionNot AvailableDrugBank
Protein BindingNot AvailableDrugBank
MetabolismNot AvailableDrugBank
Route of EliminationNot AvailableDrugBank
Half-lifeNot AvailableDrugBank
ClearanceNot AvailableDrugBank

The absence of this data hinders a complete understanding of its disposition in the body and potential for drug-drug interactions.

Adverse Effects

Table 3: Expected Adverse Effect Profile of this compound (based on Phenothiazine Class)

System Organ ClassAdverse Effect
NeurologicalExtrapyramidal Symptoms (Akathisia, Dystonia, Parkinsonism), Tardive Dyskinesia, Sedation, Seizures
CardiovascularOrthostatic Hypotension, Tachycardia, ECG Changes (QT prolongation)
AnticholinergicDry Mouth, Blurred Vision, Constipation, Urinary Retention
EndocrineHyperprolactinemia (leading to gynecomastia, galactorrhea, amenorrhea)
HematologicAgranulocytosis (rare but serious)
HepaticJaundice, Abnormal Liver Function Tests
DermatologicPhotosensitivity, Skin Rashes

Reasons for Withdrawal

The precise and officially documented reasons for the withdrawal of this compound from the market are not publicly available. However, the discontinuation of older drugs is often multifactorial.

cluster_reasons Potential Reasons for Withdrawal Withdrawal Withdrawal Safety Unfavorable Safety Profile (e.g., high incidence of EPS, tardive dyskinesia) Safety->Withdrawal Efficacy Lower Efficacy Compared to Newer Agents Efficacy->Withdrawal Commercial Commercial Factors (e.g., low market share, introduction of novel antipsychotics) Commercial->Withdrawal

Potential Factors Leading to this compound's Withdrawal.

It is plausible that the withdrawal of this compound was influenced by the introduction of newer antipsychotic medications with improved safety and efficacy profiles. The development of atypical antipsychotics, starting in the 1970s and expanding significantly thereafter, offered therapeutic alternatives with a lower propensity for causing extrapyramidal symptoms, a major drawback of typical antipsychotics like this compound. Commercial factors, such as a declining market share in the face of newer competition, likely also played a significant role in the decision to discontinue the product.

Experimental Protocols

Detailed experimental protocols from the early clinical studies of this compound are not available in the published abstracts. To provide a framework for the type of methodologies that would have been employed, a general workflow for a clinical trial of an antipsychotic in that era is outlined below.

Patient_Selection Patient Selection (Diagnosis of Schizophrenia, Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Symptom Severity Scales, Physical Examination) Patient_Selection->Baseline_Assessment Randomization Randomization (this compound vs. Placebo/Comparator) Baseline_Assessment->Randomization Treatment_Period Treatment Period (Fixed or Flexible Dosing) Randomization->Treatment_Period Monitoring Ongoing Monitoring (Efficacy Assessments, Adverse Event Recording) Treatment_Period->Monitoring Final_Assessment Final Assessment (Primary and Secondary Endpoints) Monitoring->Final_Assessment Data_Analysis Data Analysis (Statistical Comparison of Treatment Groups) Final_Assessment->Data_Analysis

Generalized Workflow of an Antipsychotic Clinical Trial.

Conclusion

This compound represents a chapter in the history of antipsychotic drug development. While it served a therapeutic purpose in its time, its withdrawal from the market highlights the continuous drive for safer and more effective treatments for schizophrenia. The lack of detailed, publicly available quantitative data on its clinical trials and pharmacokinetics underscores the evolution of regulatory and scientific standards in drug development. For researchers and drug development professionals, the story of this compound serves as a reminder of the importance of robust data collection and the dynamic nature of the pharmaceutical landscape, where the benefit-risk profile of a drug is continually assessed against emerging therapeutic options.

References

Unraveling the Metabolic Fate of Carphenazine: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary metabolic pathways of Carphenazine, a typical antipsychotic of the phenothiazine (B1677639) class. While direct in vitro metabolic studies on this compound are limited, its structural similarity to other piperazine-containing phenothiazines, such as Perphenazine (B1679617), allows for a comprehensive understanding of its likely biotransformation routes. This document outlines the principal metabolic reactions, the cytochrome P450 (CYP) enzymes involved, detailed experimental protocols for in vitro assessment, and quantitative kinetic data from analogue compounds.

Core Metabolic Transformations

Based on the well-established metabolism of structurally related phenothiazine antipsychotics, the primary in vitro metabolic pathways for this compound are predicted to be N-dealkylation of the piperazine (B1678402) side chain and sulfoxidation of the phenothiazine ring. Aromatic hydroxylation is also a potential, though likely minor, pathway.

These metabolic reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.

Proposed Primary Metabolic Pathways of this compound

The metabolic journey of this compound in an in vitro setting is expected to proceed through two main avenues:

  • N-dealkylation: This process involves the removal of the hydroxyethyl (B10761427) group from the piperazine ring, leading to the formation of an N-dealkylated metabolite. Studies on the analogous compound Perphenazine indicate that this is a major metabolic route.[1][2]

  • Sulfoxidation: The sulfur atom within the phenothiazine ring system is susceptible to oxidation, resulting in the formation of this compound sulfoxide. This is a common metabolic pathway for many phenothiazine derivatives.

The key cytochrome P450 isoforms anticipated to be responsible for this compound metabolism, based on data from its analogues, include CYP1A2, CYP3A4, CYP2C19, and CYP2D6.[1][2]

Quantitative Data from Analogue Studies

CYP IsoformApparent Km (μM)Apparent Vmax (pmol/min/pmol CYP)
CYP1A21.81.5
CYP2C19144.8
CYP2D61.912.3
CYP3A47.93.9
CYP2C8250.8
CYP2C9451.2
CYP2C18151.1

Data adapted from Olesen, O. V., & Linnet, K. (2000). Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine. British journal of clinical pharmacology, 50(6), 563–571.[1]

Visualizing the Metabolic Pathways

The following diagrams illustrate the proposed primary metabolic pathways of this compound and a general workflow for in vitro metabolism studies.

Carphenazine_Metabolism cluster_phase1 Phase I Metabolism This compound This compound N_Dealkyl_Metabolite N-Dealkylthis compound This compound->N_Dealkyl_Metabolite N-dealkylation (CYP1A2, CYP3A4, CYP2C19, CYP2D6) Sulfoxide_Metabolite This compound Sulfoxide This compound->Sulfoxide_Metabolite Sulfoxidation (CYP1A2, CYP3A4) Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Drug_Stock This compound Stock Solution Incubation_Mixture Prepare Incubation Mixture Drug_Stock->Incubation_Mixture Enzyme_Source Enzyme Source (Human Liver Microsomes or recombinant CYPs) Enzyme_Source->Incubation_Mixture Cofactors Cofactors (e.g., NADPH) Cofactors->Incubation_Mixture Incubate Incubate at 37°C Incubation_Mixture->Incubate Stop_Reaction Stop Reaction (e.g., Acetonitrile) Incubate->Stop_Reaction Sample_Processing Sample Processing (Centrifugation, Extraction) Stop_Reaction->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Analysis Data Analysis (Metabolite Identification, Quantification, Kinetics) LC_MS_Analysis->Data_Analysis

References

Methodological & Application

Application Notes: Carphenazine Dopamine D2 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carphenazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class, historically used in the management of schizophrenia.[1][2][3] Its therapeutic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[1][2] Understanding the binding characteristics of this compound to the D2 receptor is crucial for elucidating its pharmacological profile and for the development of novel antipsychotic agents. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D2 receptor.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in neurotransmission. Upon activation by its endogenous ligand, dopamine, the D2 receptor couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The dissociation of the G protein subunits can also lead to the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, ultimately leading to a reduction in neuronal excitability. Furthermore, D2 receptor signaling can also occur through β-arrestin-dependent pathways, which can mediate distinct cellular responses. This compound, as an antagonist, blocks the binding of dopamine to the D2 receptor, thereby inhibiting these downstream signaling events.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates This compound This compound (Antagonist) This compound->D2R Blocks Gi_alpha Gαi D2R->Gi_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_alpha->AC Inhibits IonChannels Ion Channels (e.g., GIRK, CaV) G_beta_gamma->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition IonChannels->Neuronal_Inhibition Leads to

Dopamine D2 Receptor Signaling Pathway

Quantitative Data: Binding Affinity of this compound and other Antipsychotics for the Dopamine D2 Receptor

The following table summarizes the inhibitory constants (Ki) of this compound and other selected antipsychotic drugs for the human dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.

CompoundKi (nM) for Human Dopamine D2 ReceptorReference
This compound11
Haloperidol1.8
Fluphenazine0.33
Perphenazine0.77N/A
Chlorpromazine11
Olanzapine11N/A
Risperidone3.2N/A
Aripiprazole0.34N/A
Quetiapine160N/A
Clozapine125N/A

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Experimental Protocol: this compound Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the human dopamine D2 receptor. The assay is based on the principle of measuring the displacement of a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone) by increasing concentrations of the unlabeled test compound (this compound).

experimental_workflow A Membrane Preparation (e.g., from HEK293 cells expressing human D2R) B Assay Incubation (Membranes, [³H]-Spiperone, this compound) A->B C Separation of Bound and Free Radioligand (Rapid Vacuum Filtration) B->C D Quantification of Bound Radioactivity (Liquid Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Experimental Workflow for Radioligand Binding Assay
Materials and Reagents

  • Membrane Preparation: Membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and liquid scintillation cocktail.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure
  • Membrane Preparation:

    • Thaw the frozen membrane preparation on ice.

    • Homogenize the membranes in cold assay buffer using a glass-Teflon homogenizer.

    • Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membrane preparation in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, add the following components in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.

      • Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.

      • This compound Competition: 50 µL of each this compound dilution, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.

    • The final concentration of [³H]-Spiperone should be approximately equal to its Kd for the D2 receptor (typically 0.1-0.3 nM).

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of liquid scintillation cocktail to each vial.

    • Allow the vials to stand for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding of [³H]-Spiperone against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand ([³H]-Spiperone) used in the assay.

        • Kd is the dissociation constant of the radioligand for the D2 receptor.

This detailed protocol provides a robust framework for the characterization of this compound's binding affinity for the dopamine D2 receptor, contributing to a deeper understanding of its pharmacological properties and aiding in the discovery of novel therapeutics for psychiatric disorders.

References

Application Notes and Protocols for Cell-Based Functional Assays of Carphenazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carphenazine is a typical antipsychotic drug belonging to the phenothiazine (B1677639) class, characterized by a piperazine (B1678402) side chain.[1][2][3] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1][2] By blocking these receptors, this compound mitigates the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, like other phenothiazines, this compound may exhibit activity at other receptors, including serotonin (B10506) receptors, which can contribute to its overall pharmacological profile.

These application notes provide detailed protocols for a suite of cell-based functional assays designed to characterize the activity of this compound and other antipsychotic compounds. The assays described herein are essential tools for drug discovery and development, enabling the quantitative assessment of a compound's potency, efficacy, and potential cytotoxicity. The featured assays include a cAMP assay to determine functional antagonism of the Gi-coupled dopamine D2 receptor, a calcium mobilization assay to assess activity at the Gq-coupled serotonin 5-HT2A receptor, and a cytotoxicity assay to evaluate the compound's effect on cell viability.

Data Presentation

The following tables summarize the functional potency and cytotoxicity of this compound and related phenothiazine compounds. This data is provided for comparative purposes to aid in the interpretation of experimental results.

Table 1: Functional Antagonist Potency at Dopamine D2 and Serotonin 5-HT2A Receptors

CompoundTarget ReceptorAssay TypeCell LineIC50 (nM)Reference Compound
This compound Dopamine D2cAMP InhibitionCHO-K1Data Not AvailableHaloperidol
FluphenazineDopamine D2cAMP InhibitionCHO-K1~1-10Haloperidol
PerphenazineDopamine D2cAMP InhibitionCHO-K1~1-10Haloperidol
This compound Serotonin 5-HT2ACalcium MobilizationHEK293Data Not AvailableKetanserin
FluphenazineSerotonin 5-HT2ACalcium MobilizationHEK293~10-50Ketanserin
PerphenazineSerotonin 5-HT2ACalcium MobilizationHEK293~10-50Ketanserin

Table 2: Cytotoxicity of Phenothiazine Derivatives

CompoundCell LineAssay TypeCC50 (µM)Exposure Time (hours)
This compound CHO-K1MTTData Not Available24
TrifluoperazineCHO-K1MTT~10-2024
This compound HEK293MTTData Not Available24
TrifluoperazineHEK293MTT~15-2524

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G Dopamine D2 Receptor (Gi) Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (Inhibition) PKA->CellularResponse Leads to G Serotonin 5-HT2A Receptor (Gq) Signaling Pathway Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Activates This compound This compound This compound->HTR2A Blocks Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to G Experimental Workflow for Cell-Based Functional Assays cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis CellCulture Cell Culture (e.g., CHO-K1, HEK293) CellSeeding Seed Cells in Microplate CellCulture->CellSeeding CompoundPrep Prepare this compound Serial Dilutions CellSeeding->CompoundPrep Incubation Incubate Cells with Compound and/or Agonist CompoundPrep->Incubation AgonistPrep Prepare Agonist (Dopamine or Serotonin) AgonistPrep->Incubation AssayReagent Add Assay-Specific Reagent (e.g., cAMP kit, Fluo-4 AM, MTT) Incubation->AssayReagent SignalRead Read Signal (Luminescence, Fluorescence, Absorbance) AssayReagent->SignalRead DataAnalysis Data Analysis (IC50/EC50/CC50 determination) SignalRead->DataAnalysis

References

Application Notes and Protocols for the Use of Carphenazine in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carphenazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class.[1][2][3] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors in the brain.[1][3] This action in the mesolimbic pathway is believed to underlie its efficacy in treating the positive symptoms of schizophrenia. While clinical use of this compound has diminished with the advent of atypical antipsychotics, it remains a valuable tool in preclinical research for studying the mechanisms of dopamine receptor antagonism and for validating animal models of schizophrenia.

These application notes provide detailed protocols for utilizing this compound in established rodent models relevant to schizophrenia research. Due to the limited availability of recent, specific quantitative data for this compound in these models, representative data from other well-characterized typical antipsychotics of the phenothiazine class (e.g., chlorpromazine, perphenazine, trifluoperazine) are provided as a benchmark for experimental design and data interpretation.

Data Presentation: Efficacy of Typical Antipsychotics in Schizophrenia Models

The following tables summarize the quantitative effects of typical antipsychotics in key behavioral assays used to model schizophrenia-like symptoms in rodents. This data can be used as a reference for designing dose-response studies with this compound.

Table 1: Effect of Typical Antipsychotics on Amphetamine-Induced Hyperlocomotion

Animal ModelTreatment GroupDose Range (mg/kg, i.p.)% Reduction in Locomotor Activity (Mean ± SEM)Reference Compound(s)
Rat Vehicle + AmphetamineN/A0% (Baseline)Haloperidol
Antipsychotic + Amphetamine0.1 - 0.2540 - 80%Haloperidol
Mouse Vehicle + AmphetamineN/A0% (Baseline)Haloperidol
Antipsychotic + Amphetamine0.5 - 2.035 - 75%Haloperidol

Table 2: Effect of Typical Antipsychotics on Apomorphine-Induced Stereotypy

Animal ModelTreatment GroupDose Range (mg/kg, i.p.)% Inhibition of Stereotyped Behavior (Mean ± SEM)Reference Compound(s)
Rat Vehicle + Apomorphine (B128758)N/A0% (Baseline)Haloperidol, Fluphenazine
Antipsychotic + Apomorphine0.1 - 0.550 - 90%Haloperidol, Fluphenazine

Table 3: Effect of Typical Antipsychotics on Prepulse Inhibition (PPI) Deficits

| Animal Model | Condition | Treatment Group | Dose Range (mg/kg, i.p.) | % Reversal of PPI Deficit (Mean ± SEM) | Reference Compound(s) | | :--- | :--- | :--- | :--- | :--- | | Rat | Apomorphine-induced deficit | Vehicle | N/A | 0% (Baseline) | Haloperidol | | | | Antipsychotic | 0.1 - 1.0 | 40 - 70% | Haloperidol | | Mouse | Spontaneous deficit (DBA/2 strain) | Vehicle | N/A | 0% (Baseline) | Risperidone (atypical) | | | | Antipsychotic | 0.5 - 2.0 | 30 - 60% | Risperidone (atypical) |

Table 4: Effect of Typical Antipsychotics in the Conditioned Avoidance Response (CAR) Task

Animal ModelTreatment GroupED50 (mg/kg, i.p.)EndpointReference Compound(s)
Rat Antipsychotic0.1 - 0.5Inhibition of Avoidance ResponseHaloperidol, Raclopride
5.6 (4.6-7.3)Inhibition of Avoidance ResponseOrtho-methoxyphenylpiperazine (OMPP)

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Antagonism Signaling Pathway

D2_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling & Neuronal Response PKA->Downstream Phosphorylates This compound This compound This compound->D2R Blocks

Mechanism of this compound Action
Experimental Workflow for Assessing this compound in Animal Models of Schizophrenia

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Schizophrenia_Model Induce Schizophrenia-like State (e.g., Amphetamine, PCP) Animal_Model->Schizophrenia_Model Drug_Admin Administer this compound (Dose-Response) Schizophrenia_Model->Drug_Admin Behavioral_Assay Perform Behavioral Assay (e.g., Locomotor Activity, PPI, CAR) Drug_Admin->Behavioral_Assay Data_Collection Collect and Analyze Data Behavioral_Assay->Data_Collection Neurochemical_Analysis Neurochemical Analysis (Optional: e.g., Dopamine levels) Data_Collection->Neurochemical_Analysis

General Experimental Workflow

Experimental Protocols

Amphetamine-Induced Hyperlocomotion

Purpose: To assess the efficacy of this compound in reversing the hyperlocomotor activity induced by the psychostimulant amphetamine, a model for the positive symptoms of schizophrenia.

Animals: Male Wistar rats (250-300g) or male C57BL/6 mice (20-25g).

Materials:

  • This compound

  • d-Amphetamine sulfate (B86663)

  • Vehicle (e.g., 0.9% saline)

  • Open field apparatus equipped with automated activity monitoring (e.g., infrared beams)

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Place each animal individually into the open field arena and allow for a 30-60 minute habituation period.

  • Drug Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection. A dose-response study is recommended (e.g., 0.5, 1, 2.5, 5 mg/kg for rats; 1, 2.5, 5, 10 mg/kg for mice).

    • After a 30-minute pretreatment period, administer d-amphetamine sulfate (e.g., 1.5 mg/kg, i.p. for rats; 2.5 mg/kg, i.p. for mice).

  • Data Collection: Immediately after amphetamine administration, place the animal back into the open field arena and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the total locomotor activity during the testing period. Compare the activity of the this compound-treated groups to the vehicle-treated group. Calculate the percentage reduction in hyperlocomotion for each dose of this compound.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Purpose: To evaluate the ability of this compound to restore sensorimotor gating deficits, which are observed in schizophrenia patients. These deficits can be induced in rodents using dopamine agonists like apomorphine.

Animals: Male Sprague-Dawley rats (250-300g).

Materials:

  • This compound

  • Apomorphine hydrochloride

  • Vehicle (e.g., 0.9% saline with 0.1% ascorbic acid for apomorphine)

  • Startle response measurement system

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Drug Administration:

    • Administer this compound or vehicle (i.p.). A dose-response study is recommended (e.g., 0.5, 1, 2.5 mg/kg).

    • After a 30-minute pretreatment period, administer apomorphine (e.g., 0.5 mg/kg, s.c.) to induce a PPI deficit.

  • Testing Session (15 minutes post-apomorphine): The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

    • Prepulse-pulse trials: The pulse is preceded by a weak, non-startling prepulse (e.g., 3, 6, or 12 dB above background noise, 20 ms duration) with a 100 ms inter-stimulus interval.

    • No-stimulus trials: Background noise only.

  • Data Analysis: The startle response is measured as the peak amplitude of the motor response. Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Compare the %PPI in this compound-treated groups to the vehicle-treated group.

Conditioned Avoidance Response (CAR)

Purpose: To assess the antipsychotic potential of this compound. This test has high predictive validity for clinical antipsychotic efficacy.

Animals: Male Wistar rats (200-250g).

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Two-way shuttle box with a grid floor capable of delivering a mild footshock, equipped with a conditioned stimulus (CS) (e.g., light or tone) and an unconditioned stimulus (US) (footshock).

Procedure:

  • Training:

    • Place the rat in one compartment of the shuttle box.

    • A trial begins with the presentation of the CS (e.g., a light) for 10 seconds.

    • If the rat moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.

    • If the rat fails to move, a mild footshock (US, e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS.

    • If the rat moves to the other compartment during the US presentation, it is recorded as an escape response.

    • Each training session consists of 50 trials with a variable inter-trial interval (average 30 seconds).

    • Training continues daily until a stable baseline of at least 80% avoidance responses is achieved.

  • Testing:

    • Once stable performance is achieved, administer this compound or vehicle (i.p.) 30-60 minutes before the test session. A dose-response study is recommended (e.g., 0.5, 1, 2.5, 5 mg/kg).

    • Conduct a 50-trial session as described in the training phase.

  • Data Analysis: Record the number of avoidance responses, escape responses, and failures to escape. A selective antipsychotic effect is indicated by a dose-dependent decrease in avoidance responses without a significant increase in escape failures. Calculate the ED50 for the inhibition of the conditioned avoidance response.

Neurochemical Analysis (Optional)

Following behavioral testing, brain tissue can be collected to assess the neurochemical effects of this compound.

Procedure:

  • At a predetermined time after the final behavioral test, euthanize the animals.

  • Rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex, nucleus accumbens).

  • Flash-freeze the tissue in liquid nitrogen and store it at -80°C.

  • Analyze the tissue for dopamine and its metabolites (DOPAC and HVA) using techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

Expected Outcome: Typical antipsychotics like this compound are expected to increase the levels of dopamine metabolites in the striatum, reflecting an increase in dopamine turnover due to D2 receptor blockade.

References

Protocol for Dissolving Carphenazine in DMSO for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carphenazine is a phenothiazine-class antipsychotic agent utilized in the management of chronic schizophrenic psychoses. In biomedical research, particularly in drug development and cellular biology, this compound is investigated for its various pharmacological effects. For in vitro studies involving cell cultures, it is imperative to have a reliable and reproducible protocol for dissolving this compound to ensure accurate and consistent experimental outcomes. Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent for dissolving hydrophobic compounds for use in cell-based assays due to its high solubilizing capacity. This document provides a detailed protocol for the preparation of this compound solutions in DMSO for cell culture applications, with a focus on minimizing solvent-induced cytotoxicity.

Data Summary

The following table summarizes key quantitative data for dissolving and using this compound in cell culture experiments.

ParameterValue/RecommendationSource(s)
Solubility of Related Compounds in DMSO
Perphenazine~20 mg/mL[1]
Perphenazine60 mg/mL (Sonication recommended)[2]
Acetophenazine100 mg/mL[3]
Recommended Final DMSO Concentration in Cell Culture
General ToleranceMost cell lines tolerate 0.5% DMSO.
Safe Concentration0.1% DMSO is considered safe for almost all cells.
Primary CellsMore sensitive; a dose-response curve for DMSO toxicity below 0.1% is recommended.
DMSO Cytotoxicity
Concentration-Dependent EffectsIncreased DMSO concentrations slow cell growth.
High Concentrations5% DMSO can completely inhibit cell proliferation.
Storage of Stock Solutions
In Solvent (-80°C)Up to 1 year
In Solvent (-20°C)Up to 1 month

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.

3.1. Materials

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) Sonicator

  • (Optional) 0.22 µm syringe filter compatible with DMSO

3.2. Procedure

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and subsequent cell cultures.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution in DMSO:

    • Transfer the weighed this compound powder into a sterile tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or higher, based on the expected high solubility).

    • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visual inspection should show a clear solution with no visible particulates.

    • If dissolution is slow, gentle warming or sonication can be applied to facilitate the process.

  • Sterilization (Optional but Recommended): For critical applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO. However, as DMSO is bactericidal, this step may not be necessary if proper aseptic technique is followed.

  • Aliquoting and Storage:

    • Aliquot the concentrated stock solution into smaller, single-use volumes in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Application in Cell Culture: Preparation of Working Solutions

This section describes the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentrations.

4.1. Procedure

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions to avoid precipitation of the compound upon direct addition of a highly concentrated stock to the aqueous culture medium.

    • First, dilute the concentrated DMSO stock into a small volume of pre-warmed cell culture medium to create an intermediate dilution.

    • Gently mix the intermediate dilution.

    • Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired working concentration of this compound.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally ≤ 0.1%, and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells but without the this compound. This is crucial to differentiate the effects of the compound from any potential effects of the solvent.

  • Immediate Use: It is best to prepare the working solutions fresh for each experiment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for preparing the this compound stock and working solutions.

G cluster_stock Stock Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex/Sonicate Until Dissolved dissolve->vortex filter Optional: Filter Sterilize (0.22 µm) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_working Working Solution Preparation for Cell Culture thaw Thaw Stock Solution Aliquot intermediate Prepare Intermediate Dilution in Medium thaw->intermediate vehicle_control Prepare Vehicle Control (DMSO in Medium) final Prepare Final Working Concentration intermediate->final add_to_cells Add to Cell Culture final->add_to_cells add_vehicle Add to Control Cells vehicle_control->add_vehicle

References

Application Note: Measuring Carphenazine Potency using an In Vitro cAMP Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carphenazine is a phenothiazine-based antipsychotic medication primarily used in the management of schizophrenia.[1] Its therapeutic effect is largely attributed to its antagonist activity at dopamine (B1211576) D1 and D2 receptors in the brain.[1][2] The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi proteins. Activation of the D2 receptor by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By blocking this interaction, antagonists like this compound prevent the dopamine-induced decrease in cAMP levels.

This application note provides a detailed protocol for determining the potency of this compound as a D2 receptor antagonist using an in vitro cAMP assay. The assay measures the ability of this compound to reverse the inhibition of cAMP production caused by a D2 receptor agonist. This method is a robust and widely used functional assay for characterizing the potency of GPCR antagonists.

Signaling Pathway and Experimental Principle

The experimental workflow is designed to quantify the antagonistic effect of this compound on the D2 dopamine receptor, a Gi-coupled GPCR. The process begins by stimulating cells expressing the D2 receptor with forskolin (B1673556) to elevate intracellular cAMP levels. Subsequently, a D2 receptor agonist is introduced to inhibit adenylyl cyclase and reduce cAMP concentration. The core of the experiment involves adding varying concentrations of this compound to measure its ability to counteract the agonist's effect, thereby restoring cAMP levels. The resulting changes in cAMP are quantified using a competitive immunoassay, typically employing Homogeneous Time-Resolved Fluorescence (HTRF), to determine the potency (IC50) of this compound.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Diagram 1: Dopamine D2 Receptor Signaling Pathway

Data Presentation

The potency of this compound is determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the maximal response induced by the D2 receptor agonist. The results of the dose-response experiment can be summarized in the following table.

ParameterValue
Test Compound This compound
Target Receptor Dopamine D2
Assay Type In Vitro cAMP Inhibition
Cell Line HEK293 or CHO expressing human D2 receptor
Agonist Quinpirole (at EC80 concentration)
IC50 of this compound ~5 nM (Example Value)
Hill Slope ~1.0
Assay Window (S/B) >10

Note: The provided IC50 value is an example based on the known potency of similar phenothiazine (B1677639) antipsychotics. The actual value should be determined experimentally.

Experimental Protocols

This protocol outlines the steps for determining the IC50 value of this compound using a competitive cAMP assay, such as the HTRF® cAMP assay from Cisbio.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with calcium and magnesium.

  • This compound: Stock solution in DMSO.

  • D2 Receptor Agonist: Quinpirole or another suitable D2 agonist.

  • Forskolin: To stimulate adenylyl cyclase.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: HTRF® cAMP HiRange Kit (Cisbio) or equivalent.

  • Assay Plates: 384-well, low-volume, white plates.

  • HTRF-compatible Plate Reader.

Experimental Workflow

The following diagram illustrates the major steps in the experimental protocol.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Cell Culture and Harvesting add_cells Add Cell Suspension containing Forskolin and D2 Agonist prep_cells->add_cells prep_reagents Reagent Preparation (this compound, Agonist, Forskolin) plate_compounds Plate Serial Dilutions of this compound prep_reagents->plate_compounds plate_compounds->add_cells incubate_stim Incubate for Stimulation add_cells->incubate_stim add_detection Add HTRF Detection Reagents (cAMP-d2 and anti-cAMP Cryptate) incubate_stim->add_detection incubate_detect Incubate for Detection add_detection->incubate_detect read_plate Read Plate on HTRF Reader incubate_detect->read_plate calc_ratio Calculate HTRF Ratio (665nm/620nm) read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Diagram 2: Experimental Workflow for cAMP Assay
Detailed Methodology

1. Cell Culture and Preparation:

  • Culture the D2 receptor-expressing cells in T-175 flasks until they reach 80-90% confluency.

  • On the day of the assay, aspirate the culture medium and wash the cells with sterile PBS.

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

  • Determine the cell density and adjust to the optimal concentration (typically 2,500-10,000 cells per well, to be optimized).

2. Reagent Preparation:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of this compound in assay buffer to create a dose-response curve. The final DMSO concentration in the assay should be below 0.5%.

  • Prepare a working solution of the D2 receptor agonist (e.g., Quinpirole) at a concentration that elicits approximately 80% of its maximal effect (EC80). This concentration needs to be predetermined in an agonist dose-response experiment.

  • Prepare a working solution of forskolin at a concentration that provides a robust cAMP signal (to be optimized).

3. Assay Procedure:

  • Dispense 5 µL of the serially diluted this compound solutions into the wells of a 384-well plate. Include wells for vehicle control (assay buffer with DMSO) and maximum inhibition (agonist only).

  • Prepare a cell stimulation mix containing the cell suspension, the D2 agonist at its EC80 concentration, and forskolin.

  • Dispense 5 µL of the cell stimulation mix into each well containing the this compound dilutions.

  • Seal the plate and incubate at room temperature for 30 minutes.

  • Following the cAMP assay kit manufacturer's instructions, add the detection reagents. Typically, this involves adding 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP Cryptate solution to each well.

  • Seal the plate, protect it from light, and incubate at room temperature for 60 minutes.

4. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible reader at emission wavelengths of 665 nm and 620 nm, with excitation at 320 nm.

  • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

  • Normalize the data to the controls:

    • Set the signal from the vehicle control (forskolin only) as 0% inhibition.

    • Set the signal from the agonist at EC80 (in the absence of this compound) as 100% inhibition.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) to determine the IC50 value of this compound.

Conclusion

The in vitro cAMP assay is a reliable and high-throughput method for determining the functional potency of D2 receptor antagonists like this compound. The detailed protocol and data analysis workflow provided in this application note will enable researchers to accurately characterize the pharmacological profile of this compound and similar compounds, which is a critical step in drug discovery and development for neuropsychiatric disorders.

References

Application Notes and Protocols for High-Content Screening of Carphenazine-Induced Phenotypic Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carphenazine is a phenothiazine (B1677639) antipsychotic agent known primarily for its antagonist activity at dopamine (B1211576) D1 and D2 receptors in the central nervous system.[1][2][3] While its neurological effects are well-documented, a comprehensive understanding of its broader cellular impact, particularly the morphological and cytotoxic effects on various cell types, remains an area of active investigation. High-content screening (HCS) offers a powerful, image-based, multiparametric approach to elucidate the phenotypic changes induced by compounds like this compound.[4][5] HCS combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple cellular features, providing a detailed fingerprint of a compound's biological activity.

These application notes provide a framework for utilizing HCS to investigate the phenotypic effects of this compound. While direct, comprehensive HCS data for this compound is not extensively published, this document outlines protocols for key assays based on the known effects of the broader class of phenothiazine compounds, which have been shown to influence cell viability, proliferation, and morphology. The provided protocols can be adapted to specific cell lines and research questions.

Mechanism of Action of this compound

This compound, a member of the phenothiazine class, exerts its primary effect by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action is believed to be responsible for its antipsychotic properties. Additionally, it can depress the release of hypothalamic and hypophyseal hormones and is thought to affect the reticular activating system, influencing various physiological processes.

High-Content Screening Applications for this compound

HCS can be employed to assess a range of phenotypic changes induced by this compound. Key applications include:

  • Cytotoxicity Profiling: Determining the concentration-dependent effects of this compound on cell viability and proliferation.

  • Morphological Analysis: Quantifying changes in cell size, shape, and texture.

  • Nuclear Morphology Assessment: Analyzing alterations in nuclear size, shape, and chromatin condensation as indicators of cellular stress or apoptosis.

  • Cytoskeletal Integrity Evaluation: Examining the organization and integrity of the actin and tubulin cytoskeletons.

Data Presentation: Hypothetical Quantitative Data for this compound HCS

The following tables represent hypothetical data that could be generated from HCS experiments with this compound, illustrating its potential dose-dependent effects on various cellular parameters.

Table 1: Cytotoxicity Profile of this compound

This compound (µM)Cell Viability (%)Nuclear Area (µm²)Nuclear Intensity (RFU)
0 (Vehicle)100 ± 5.2150 ± 10.15000 ± 350
195 ± 4.8148 ± 9.85100 ± 360
582 ± 6.1140 ± 12.35800 ± 410
1065 ± 7.3125 ± 15.56500 ± 480
2540 ± 8.5100 ± 18.27800 ± 560
5015 ± 5.980 ± 20.19200 ± 630

Data are presented as mean ± standard deviation. RFU = Relative Fluorescence Units.

Table 2: Morphological and Cytoskeletal Changes Induced by this compound

This compound (µM)Cell Area (µm²)Cell RoundnessActin Intensity (RFU)Tubulin Intensity (RFU)
0 (Vehicle)2500 ± 2100.85 ± 0.0512000 ± 85015000 ± 980
12450 ± 2000.84 ± 0.0611800 ± 83014800 ± 960
52200 ± 2500.78 ± 0.0810500 ± 91013500 ± 1050
101900 ± 2800.70 ± 0.109000 ± 99011000 ± 1200
251500 ± 3100.62 ± 0.127000 ± 11008500 ± 1350
501100 ± 3500.55 ± 0.155000 ± 12506000 ± 1500

Data are presented as mean ± standard deviation. Cell roundness is a dimensionless parameter where 1 represents a perfect circle. RFU = Relative Fluorescence Units.

Experimental Protocols

The following are detailed protocols for conducting HCS assays to evaluate the phenotypic effects of this compound. These protocols are generalized and should be optimized for the specific cell line and instrumentation used.

Protocol 1: Multiplexed Cytotoxicity and Nuclear Morphology Assay

This assay simultaneously measures cell viability, cell number, and changes in nuclear morphology.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 384-well black, clear-bottom microplates

  • Hoechst 33342 stain (for nuclear staining)

  • CellMask™ Deep Red stain (for cytoplasmic/cell boundary staining)

  • Image-iT™ DEAD Green™ viability stain

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • High-content imaging system

Procedure:

  • Cell Plating:

    • Trypsinize and count cells.

    • Seed cells in a 384-well plate at a density of 2,000-5,000 cells per well in 50 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add 10 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., staurosporine) wells.

    • Incubate for 24, 48, or 72 hours.

  • Staining:

    • Add 10 µL of a staining solution containing Hoechst 33342 (final concentration 1 µg/mL), CellMask™ Deep Red (final concentration 1X), and Image-iT™ DEAD Green™ (final concentration 1X) directly to the wells.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Fixation (Optional, for endpoint assays):

    • Gently aspirate the medium and staining solution.

    • Wash once with 50 µL of PBS.

    • Add 50 µL of 4% PFA and incubate for 15 minutes at room temperature.

    • Wash three times with 50 µL of PBS.

    • Leave the final wash of PBS in the wells for imaging.

  • Image Acquisition:

    • Acquire images using a high-content imaging system with appropriate filter sets for DAPI (Hoechst), Cy5 (CellMask™ Deep Red), and FITC (Image-iT™ DEAD Green™).

    • Acquire images from at least four sites per well.

  • Image Analysis:

    • Use image analysis software to segment nuclei (Hoechst channel) and cell bodies (CellMask™ channel).

    • Quantify the following parameters:

      • Total cell number: Count of Hoechst-positive nuclei.

      • Dead cell number: Count of Image-iT™ DEAD Green™-positive nuclei.

      • Cell viability (%): (Total cells - Dead cells) / Total cells * 100.

      • Nuclear area and intensity: Measure the area and average fluorescence intensity of the Hoechst-stained nuclei.

Protocol 2: Cytoskeletal Integrity Assay

This assay evaluates the effects of this compound on the actin and tubulin cytoskeletons.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 384-well black, clear-bottom microplates

  • Hoechst 33342 stain

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin for actin)

  • Anti-α-tubulin antibody (primary antibody)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 568 goat anti-mouse)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

Procedure:

  • Cell Plating and Compound Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • Fixation and Permeabilization:

    • Gently aspirate the medium.

    • Wash once with 50 µL of PBS.

    • Fix the cells with 50 µL of 4% PFA for 15 minutes at room temperature.

    • Wash three times with 50 µL of PBS.

    • Permeabilize with 50 µL of 0.1% Triton X-100 for 10 minutes.

    • Wash three times with 50 µL of PBS.

  • Blocking and Staining:

    • Block with 50 µL of 1% BSA in PBS for 1 hour at room temperature.

    • Incubate with primary antibody (anti-α-tubulin) diluted in blocking buffer for 1 hour.

    • Wash three times with 50 µL of PBS.

    • Incubate with a solution containing the fluorescently labeled secondary antibody, fluorescently labeled phalloidin, and Hoechst 33342 in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with 50 µL of PBS.

    • Leave the final wash of PBS in the wells for imaging.

  • Image Acquisition:

    • Acquire images using a high-content imaging system with appropriate filter sets for DAPI (Hoechst), FITC (actin), and TRITC/RFP (tubulin).

  • Image Analysis:

    • Segment nuclei and cell bodies as described in Protocol 1.

    • Quantify cytoskeletal features, which may include:

      • Actin and tubulin intensity: Average fluorescence intensity of phalloidin and the tubulin antibody stain within the cell body.

      • Cytoskeletal texture and organization: Use texture analysis algorithms (e.g., Haralick features) to quantify changes in the pattern and organization of the actin and tubulin networks.

      • Cell shape parameters: Measure cell area, perimeter, and roundness to assess morphological changes related to cytoskeletal disruption.

Mandatory Visualizations

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling This compound This compound D1_Receptor Dopamine D1 Receptor This compound->D1_Receptor Blocks D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Blocks G_Protein_D1 Gs Protein D1_Receptor->G_Protein_D1 Activates G_Protein_D2 Gi/o Protein D2_Receptor->G_Protein_D2 Activates AC_D1 Adenylyl Cyclase G_Protein_D1->AC_D1 Stimulates AC_D2 Adenylyl Cyclase G_Protein_D2->AC_D2 Inhibits cAMP_D1 cAMP AC_D1->cAMP_D1 Increases cAMP_D2 cAMP AC_D2->cAMP_D2 Decreases PKA PKA cAMP_D1->PKA Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects

Caption: Signaling pathway of this compound's antagonism of D1/D2 receptors.

HCS_Workflow cluster_workflow High-Content Screening Workflow Cell_Plating 1. Cell Plating (384-well plate) Compound_Treatment 2. Compound Treatment (this compound) Cell_Plating->Compound_Treatment Staining 3. Staining (Fluorescent Dyes/Antibodies) Compound_Treatment->Staining Image_Acquisition 4. Image Acquisition (Automated Microscopy) Staining->Image_Acquisition Image_Analysis 5. Image Analysis (Segmentation & Feature Extraction) Image_Acquisition->Image_Analysis Data_Analysis 6. Data Analysis (Quantification & Visualization) Image_Analysis->Data_Analysis

References

Application Notes and Protocols: Electrophysiological Effects of Carphenazine on Neuronal Firing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the known and anticipated electrophysiological effects of Carphenazine on neuronal firing. This compound, a typical antipsychotic of the phenothiazine (B1677639) class, primarily functions as a dopamine (B1211576) D1 and D2 receptor antagonist.[1][2] Due to a lack of specific published electrophysiological studies on this compound, this document extrapolates its likely effects based on its pharmacological profile and extensive research on other phenothiazines, such as perphenazine (B1679617) and fluphenazine.[3][4][5] The primary mechanism of action is the blockade of postsynaptic dopamine receptors in the mesolimbic pathway, which is believed to modulate neuronal excitability. Furthermore, like other phenothiazines, this compound may also interact with voltage-gated ion channels, contributing to its overall electrophysiological profile. These notes provide detailed protocols for investigating these effects and present the expected quantitative data in a structured format.

Introduction

This compound is a phenothiazine antipsychotic utilized in the management of schizophrenia. Its therapeutic effects are attributed to its antagonism of dopamine D1 and D2 receptors in the central nervous system. This action modulates dopaminergic neurotransmission, thereby influencing neuronal firing patterns in brain regions associated with psychosis. Understanding the precise electrophysiological effects of this compound is crucial for elucidating its mechanism of action and for the development of novel antipsychotics with improved efficacy and side-effect profiles. While direct electrophysiological data for this compound is limited, studies on analogous compounds suggest that it likely alters neuronal firing rates, action potential characteristics, and ion channel conductances.

Postulated Signaling Pathway of this compound

The primary proposed mechanism of this compound's action on neuronal firing is through the blockade of D1 and D2 dopamine receptors. This antagonism is expected to counteract the effects of dopamine, a key modulator of neuronal excitability.

Carphenazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds D2R D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates IonChannels Ion Channels (e.g., K+, Ca2+) PKA->IonChannels Phosphorylates NeuronalFiring Modulation of Neuronal Firing IonChannels->NeuronalFiring This compound This compound This compound->D1R Blocks This compound->D2R Blocks

Postulated signaling pathway of this compound's antagonism of D1 and D2 dopamine receptors.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative effects of this compound on neuronal firing, based on data from related phenothiazine compounds. These values should be considered as a hypothetical guide for experimental design.

Table 1: Expected Effects of this compound on Neuronal Firing Properties

ParameterControlThis compound (1-10 µM)Expected % Change
Spontaneous Firing Rate (Hz)
- Dopaminergic Neurons5 ± 12 ± 0.5↓ 60%
- Cortical Neurons10 ± 27 ± 1.5↓ 30%
Action Potential Threshold (mV) -50 ± 2-45 ± 2↑ 10%
Action Potential Amplitude (mV) 70 ± 565 ± 5↓ 7%
Afterhyperpolarization (AHP) Amplitude (mV) 15 ± 218 ± 2↑ 20%

Table 2: Expected Effects of this compound on Voltage-Gated Ion Channels

Ion ChannelCurrent TypeThis compound EffectIC50 (µM)
Sodium (Na+) Channels Peak Inward CurrentInhibition10 - 20
Potassium (K+) Channels Delayed RectifierInhibition5 - 15
Calcium (Ca2+) Channels L-type CurrentInhibition1 - 10

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for recording the effects of this compound on individual neurons in brain slices.

1. Materials and Reagents:

  • This compound hydrochloride

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular recording solution

  • Brain slice chamber

  • Micromanipulators

  • Patch-clamp amplifier and digitizer

  • Data acquisition software

  • Borosilicate glass capillaries

2. Brain Slice Preparation:

  • Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.

  • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

  • Cut 300 µm thick coronal slices of the brain region of interest (e.g., prefrontal cortex, striatum) using a vibratome.

  • Transfer slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.

3. Electrophysiological Recording:

  • Transfer a single brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

  • Record baseline neuronal activity in current-clamp or voltage-clamp mode for at least 5 minutes.

  • Bath-apply this compound at desired concentrations (e.g., 1, 5, 10 µM) and record for 10-15 minutes.

  • Perform a washout with aCSF to determine the reversibility of the effects.

4. Data Analysis:

  • Analyze changes in resting membrane potential, input resistance, action potential firing frequency, threshold, amplitude, and AHP.

  • In voltage-clamp mode, analyze changes in the amplitude and kinetics of voltage-gated sodium, potassium, and calcium currents.

Experimental_Workflow_Patch_Clamp Start Start SlicePrep Brain Slice Preparation Start->SlicePrep RecordingSetup Establish Whole-Cell Patch-Clamp Recording SlicePrep->RecordingSetup Baseline Record Baseline Activity (5 min) RecordingSetup->Baseline DrugApp Bath Apply This compound Baseline->DrugApp RecordingDrug Record During Drug Application (10-15 min) DrugApp->RecordingDrug Washout Washout with aCSF RecordingDrug->Washout RecordingWashout Record During Washout Washout->RecordingWashout DataAnalysis Data Analysis RecordingWashout->DataAnalysis End End DataAnalysis->End

Experimental workflow for in vitro whole-cell patch-clamp electrophysiology.
Protocol 2: In Vivo Single-Unit Electrophysiology

This protocol describes the methodology for recording the effects of this compound on the firing of individual neurons in an anesthetized or awake, behaving animal.

1. Materials and Reagents:

  • This compound hydrochloride

  • Anesthetic (e.g., urethane (B1682113) or isoflurane)

  • Stereotaxic apparatus

  • Microdrive

  • High-impedance microelectrodes

  • Electrophysiology recording system

  • Data acquisition and analysis software

2. Animal Preparation and Surgery:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Perform a craniotomy over the brain region of interest.

  • Slowly lower the microelectrode to the target depth.

3. Electrophysiological Recording:

  • Isolate and record the spontaneous firing of a single neuron for a stable baseline period (at least 10 minutes).

  • Administer this compound systemically (e.g., intraperitoneal injection) or locally via microiontophoresis.

  • Continuously record the neuron's firing rate during and after drug administration.

4. Data Analysis:

  • Analyze changes in the firing rate and pattern (e.g., burst firing) of the neuron in response to this compound administration.

  • Construct peri-stimulus time histograms (PSTHs) to visualize the temporal effects of the drug.

Conclusion

References

Application Notes and Protocols for Carphenazine Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carphenazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class.[1] Like other drugs in this class, its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[1] This action is believed to underlie its therapeutic effects in treating psychosis.[1] In rodent behavioral studies, antipsychotics are evaluated for their effects on models relevant to schizophrenia and other psychotic disorders. These models assess locomotor activity, sensorimotor gating, and extrapyramidal side effects.

Note on Data Availability: Extensive literature searches did not yield specific quantitative data from rodent behavioral studies for this compound. The data presented in the following tables are from studies on closely related phenothiazine antipsychotics, such as Perphenazine and Chlorpromazine. These are provided for illustrative purposes to guide researchers on expected outcomes and data presentation. It is crucial to conduct dose-response studies for this compound to determine its specific effects.

Mechanism of Action

This compound is a potent antagonist of the dopamine D1 and D2 receptors.[1] In the central nervous system, dopamine D2 receptors are G-protein coupled receptors that inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). By blocking these receptors, this compound prevents this inhibition, thereby modulating downstream signaling pathways. This blockade in the mesolimbic pathway is thought to be the primary mechanism for its antipsychotic effects.[1]

Signaling Pathway Diagram

Carphenazine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Response Cellular Response cAMP->Response This compound This compound This compound->D2R Blocks

Caption: this compound blocks the dopamine D2 receptor, preventing dopamine-mediated inhibition of adenylyl cyclase.

Data Presentation (Illustrative Data from Related Compounds)

The following tables summarize representative quantitative data from rodent behavioral studies using phenothiazine antipsychotics. These serve as an example of how to structure and present data for this compound once obtained.

Table 1: Effect of Phenothiazines on Locomotor Activity in Rodents

SpeciesStrainSexDrugDose (mg/kg)RouteBehavioral TestKey Findings
RatFemaleChlorpromazine1.0 - 10.0i.p.Open FieldGraded decreases in spontaneous locomotor activity.
RatSprague-DawleyMaleChlorpromazine1, 3, 10i.p.Open FieldInduced tolerance to catalepsy and locomotor sensitization after 21 days.
MouseN/AN/AFluphenazine MetabolitesN/Ai.m.Open FieldInhibition of open-field behavior and methamphetamine-induced hyperactivity.

Table 2: Effect of Phenothiazines on Catalepsy in Rats

StrainSexDrugDose (mg/kg)RouteBehavioral TestKey Findings
WistarMaleChlorpromazine3i.p.Bar TestSignificantly increased cataleptic scores after 21 days of chronic dosing.
Sprague-DawleyMaleHaloperidol (comparator)0.25i.p.Bar TestIntensification of catalepsy over 9 days of intermittent testing.

Table 3: Effect of Phenothiazines on Prepulse Inhibition (PPI) in Rodents

| Species | Strain | Sex | Drug | Dose (mg/kg) | Route | Behavioral Test | Key Findings | |---|---|---|---|---|---|---| | Rat | Wistar | N/A | Haloperidol (comparator) | N/A | N/A | Acoustic Startle | Reverses apomorphine-induced disruption of PPI. | | Mouse | C57BL/6J | N/A | Haloperidol (comparator) | 6 | N/A | Acoustic Startle | Significantly enhanced PPI in mice with naturally poor sensorimotor gating. |

Experimental Protocols

General Considerations
  • Animal Models: Common rodent models include Sprague-Dawley or Wistar rats, and C57BL/6 or Swiss Webster mice.

  • Drug Preparation: this compound is typically available as a salt. It should be dissolved in a suitable vehicle, such as sterile saline or distilled water. The solution should be prepared fresh daily.

  • Route of Administration: Intraperitoneal (i.p.) injection is common for acute studies in rodents due to rapid absorption. Oral gavage (p.o.) can also be used, particularly for chronic studies, but may result in lower bioavailability.

  • Dose-Response: It is critical to perform a dose-response study to determine the effective dose range for this compound in the specific behavioral paradigm. Doses for related phenothiazines in rodents typically range from 1 to 10 mg/kg.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_test Behavioral Testing cluster_analysis Data Analysis A1 Acclimatize Animals A2 Prepare this compound Solution A1->A2 A3 Randomize into Treatment Groups A2->A3 B1 Administer this compound or Vehicle (i.p. or p.o.) A3->B1 C1 Locomotor Activity (Open Field Test) B1->C1 After appropriate pretreatment time C2 Sensorimotor Gating (Prepulse Inhibition) B1->C2 After appropriate pretreatment time C3 Extrapyramidal Effects (Catalepsy Test) B1->C3 After appropriate pretreatment time D1 Collect and Score Data C1->D1 C2->D1 C3->D1 D2 Statistical Analysis (e.g., ANOVA, t-test) D1->D2 D3 Generate Tables and Figures D2->D3

Caption: A general workflow for rodent behavioral studies with this compound administration.

Key Experimental Protocols

Locomotor Activity (Open Field Test)
  • Purpose: To assess general motor activity and exploratory behavior. Typical antipsychotics are expected to decrease locomotor activity in a dose-dependent manner.

  • Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls to prevent escape, often equipped with automated photobeam tracking systems.

  • Procedure:

    • Acclimatize the animal to the testing room for at least 30-60 minutes before the test.

    • Administer this compound or vehicle via the chosen route.

    • After the appropriate pretreatment time (e.g., 30 minutes for i.p.), place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set period (e.g., 10-30 minutes).

    • Record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Clean the arena thoroughly between animals to eliminate olfactory cues.

Catalepsy Test (Bar Test)
  • Purpose: To measure the induction of catalepsy, a rodent model for predicting extrapyramidal side effects (EPS) in humans.

  • Apparatus: A horizontal bar raised to an appropriate height (e.g., 3-5 cm for mice, 9 cm for rats).

  • Procedure:

    • Administer this compound or vehicle.

    • At set time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.

    • Start a stopwatch and measure the latency for the animal to remove both forepaws from the bar and return to a normal posture.

    • A cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the entire duration, it is assigned the maximum score.

    • The intensity of catalepsy is proportional to the time the animal remains in the imposed posture.

Prepulse Inhibition (PPI) of Acoustic Startle
  • Purpose: To assess sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents. Antipsychotics are expected to reverse deficits in PPI induced by dopamine agonists.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor platform to measure the whole-body startle response.

  • Procedure:

    • Acclimatize the animal to the testing room.

    • Administer this compound or vehicle. If modeling psychosis, a dopamine agonist like apomorphine (B128758) may be administered subsequently.

    • Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

    • The test session consists of several trial types presented in a pseudo-random order:

      • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-pulse trials: The loud pulse is preceded by a weak, non-startling prepulse (e.g., 75-85 dB).

      • No-stimulus trials: Background noise only.

    • The startle response is measured as the peak amplitude of the motor response.

    • Calculate the percentage of PPI: %PPI = [1 - (Startle on prepulse-pulse trial / Startle on pulse-alone trial)] x 100.

References

Application Notes and Protocols: Measuring Carphenazine's Effect on Dopamine Release In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carphenazine is a phenothiazine (B1677639) antipsychotic medication utilized in the management of acute and chronic schizophrenia.[1][2][3][4] As a member of the phenothiazine class of neuroleptics, this compound exerts its therapeutic effects primarily through the modulation of dopaminergic systems in the brain.[1] Understanding the precise impact of this compound on dopamine (B1211576) release at the cellular level is crucial for elucidating its mechanism of action and for the development of novel antipsychotic agents. These application notes provide detailed protocols for assessing the in vitro effects of this compound on dopamine release, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound functions as an antagonist at postsynaptic mesolimbic dopaminergic D1 and D2 receptors within the brain. By blocking these receptors, it inhibits the downstream signaling cascades typically initiated by dopamine. The antagonism of D2 receptors, in particular, is a key mechanism for its antipsychotic effects. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of dopamine pathways. Additionally, this compound is believed to depress the release of hypothalamic and hypophyseal hormones and affect the reticular activating system.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Vesicular_storage Vesicular Storage Dopamine_synthesis->Vesicular_storage Dopamine_release Dopamine Release Vesicular_storage->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine releases into D2_receptor Dopamine D2 Receptor Dopamine->D2_receptor binds to G_protein Gαi/o Protein D2_receptor->G_protein activates Adenylate_cyclase Adenylate Cyclase G_protein->Adenylate_cyclase inhibits cAMP ↓ cAMP Adenylate_cyclase->cAMP Cellular_response Cellular Response cAMP->Cellular_response This compound This compound This compound->D2_receptor antagonizes

This compound's antagonism of the D2 dopamine receptor signaling pathway.

Experimental Protocols

Several in vitro methods can be employed to measure dopamine release. These include cell-based functional assays, high-performance liquid chromatography (HPLC) with electrochemical detection, and fast-scan cyclic voltammetry (FSCV). Below are detailed protocols for two common approaches.

Protocol 1: Dopamine Efflux Assay Using DAT-Transfected Cells

This protocol measures the ability of a compound to induce the release (efflux) of pre-loaded radioactive dopamine from cells expressing the dopamine transporter (DAT).

Materials:

  • HEK293 or COS-7 cells stably or transiently expressing human DAT (hDAT)

  • 24-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • [³H]Dopamine

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • This compound stock solution

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture:

    • Culture hDAT-expressing cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.

    • Plate the cells in 24-well plates at an appropriate density to reach about 80-90% confluency on the day of the experiment.

  • Dopamine Loading:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells once with 1 mL of pre-warmed assay buffer.

    • Add 200 µL of assay buffer containing a known concentration of [³H]Dopamine (e.g., 10 nM) to each well.

    • Incubate the plate for 30-60 minutes at 37°C to allow for dopamine uptake.

  • This compound Treatment:

    • After incubation, aspirate the [³H]Dopamine solution.

    • Wash the cells three times with 1 mL of assay buffer to remove extracellular [³H]Dopamine.

    • Add 200 µL of assay buffer containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., amphetamine).

    • Incubate for 10-30 minutes at 37°C.

  • Sample Collection and Analysis:

    • Following incubation, carefully collect the supernatant (extracellular medium) from each well and transfer it to a scintillation vial. This contains the released [³H]Dopamine.

    • Lyse the cells in each well by adding 500 µL of a lysis buffer (e.g., 1% SDS) or scintillation fluid. Transfer the lysate to a separate set of scintillation vials. This represents the intracellular [³H]Dopamine.

    • Add scintillation fluid to all vials.

    • Measure the radioactivity in both the supernatant and cell lysate samples using a liquid scintillation counter.

  • Data Calculation:

    • Calculate the percentage of dopamine release for each condition using the following formula: % Release = [CPM_supernatant / (CPM_supernatant + CPM_lysate)] x 100

    • Plot the percentage of release against the log concentration of this compound to determine the EC₅₀ value.

Protocol 2: Measuring Dopamine Release from iPSC-Derived Dopaminergic Neurons using HPLC-ECD

This protocol allows for the direct quantification of dopamine released from human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons.

Materials:

  • Human iPSC-derived dopaminergic neurons cultured in multi-well plates

  • Ringer's buffer (for tonic and evoked release)

  • Perchloric acid (PCA)

  • This compound stock solution

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

  • Light-protected 1.5 mL microcentrifuge tubes

Procedure:

  • Preparation:

    • Culture iPSC-derived dopaminergic neurons according to established protocols until mature.

    • Prepare Ringer's buffers for tonic (basal) and evoked release (e.g., high potassium concentration).

    • For each sample, add 1 µL of PCA to a labeled, light-protected 1.5 mL microcentrifuge tube.

  • Dopamine Release Assay:

    • Aspirate the culture medium from the neurons.

    • Wash the cells once with 100 µL of phosphate-buffered saline (PBS).

    • Add Ringer's buffer containing the desired concentration of this compound or vehicle control to the wells.

    • To measure tonic release, incubate with a basal Ringer's buffer for a defined period (e.g., 15 minutes).

    • To measure evoked release, replace the basal buffer with a high-potassium Ringer's buffer (also containing this compound or vehicle) and incubate for a shorter period (e.g., 5 minutes).

    • Collect the supernatant (containing released dopamine) and immediately transfer it to the microcentrifuge tubes containing PCA to stabilize the dopamine.

    • Store samples at -80°C until analysis.

  • HPLC-ECD Analysis:

    • Thaw the samples on ice.

    • Centrifuge the samples to pellet any precipitates.

    • Inject a defined volume of the supernatant into the HPLC-ECD system.

    • Separate dopamine from other compounds using a reverse-phase C18 column.

    • Detect and quantify dopamine based on its electrochemical properties at a specific oxidation potential.

    • Generate a standard curve using known concentrations of dopamine to quantify the amount in the samples.

  • Data Analysis:

    • Calculate the concentration of dopamine released under each condition.

    • Compare the amount of dopamine released in the presence of this compound to the vehicle control to determine its effect.

start Start: Culture Cells (e.g., DAT-transfected or iPSC-neurons) wash1 Wash Cells with Assay Buffer start->wash1 load_da Load with Dopamine (e.g., [3H]Dopamine or endogenous) wash1->load_da wash2 Wash to Remove Extracellular Dopamine load_da->wash2 treat Treat with this compound (various concentrations) wash2->treat incubate Incubate for a Defined Period treat->incubate collect Collect Supernatant (Extracellular Medium) incubate->collect lyse Lyse Cells (Intracellular Content) incubate->lyse For efflux assay analyze Analyze Samples (Scintillation Counting or HPLC-ECD) collect->analyze lyse->analyze end End: Determine Effect on Dopamine Release analyze->end

General experimental workflow for in vitro dopamine release assays.

Data Presentation

Table 1: Illustrative Quantitative Data for a Phenothiazine Antipsychotic

CompoundTarget ReceptorAssay TypeAffinity (Kᵢ)Reference
PerphenazineDopamine D₂Radioligand Binding0.56 nM
PerphenazineDopamine D₃Radioligand Binding0.43 nM
PerphenazineSerotonin 5-HT₂ₐRadioligand Binding6 nM

Note: This table presents affinity data (Kᵢ) for Perphenazine, a related compound, to illustrate the type of quantitative results obtained from in vitro receptor binding assays, which are complementary to release assays.

By employing the detailed protocols outlined in these application notes, researchers can effectively measure and characterize the in vitro effects of this compound on dopamine release, contributing to a deeper understanding of its antipsychotic properties.

References

Application Notes and Protocols for Immunohistochemical Detection of c-Fos Expression Following Carphenazine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carphenazine is a typical antipsychotic agent belonging to the phenothiazine (B1677639) class of drugs. Its therapeutic action is primarily attributed to its antagonism of dopamine (B1211576) D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain. The immediate early gene c-Fos has been widely adopted as a marker of neuronal activity. Its expression is rapidly and transiently induced in response to various stimuli, including neurotransmitter receptor activation. Therefore, immunohistochemical detection of the c-Fos protein can serve as a valuable tool to map the neuronal populations and circuits affected by psychoactive drugs like this compound. These application notes provide a comprehensive overview and detailed protocols for investigating c-Fos expression following this compound administration.

Mechanism of Action and Expected Effects on c-Fos Expression

This compound, as a potent antagonist of both D1 and D2 dopamine receptors, is expected to modulate downstream signaling cascades that regulate gene expression, including that of c-Fos. Dopamine D2 receptors are typically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking these receptors, this compound is hypothesized to disinhibit adenylyl cyclase, resulting in an accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein). Activated CREB binds to the promoter region of the c-fos gene, initiating its transcription and subsequent translation into the c-Fos protein.

As a typical antipsychotic, this compound is expected to induce c-Fos expression predominantly in the striatum (caudate-putamen) and nucleus accumbens, brain regions densely populated with D2 receptors. This pattern of c-Fos induction is characteristic of many typical antipsychotics and is thought to be related to both their therapeutic effects and extrapyramidal side effects.

Data Presentation

The following table presents hypothetical quantitative data illustrating the expected dose-dependent effect of this compound on c-Fos positive cell counts in key brain regions of a rat model. This data is for illustrative purposes and should be confirmed by experimentation.

Treatment GroupDose (mg/kg)Brain RegionMean c-Fos Positive Cells/mm² (± SEM)Fold Change vs. Vehicle
Vehicle (Saline)0Dorsolateral Striatum15 ± 31.0
Nucleus Accumbens Core12 ± 21.0
Medial Prefrontal Cortex8 ± 21.0
This compound1Dorsolateral Striatum75 ± 85.0
Nucleus Accumbens Core60 ± 75.0
Medial Prefrontal Cortex10 ± 31.3
This compound5Dorsolateral Striatum180 ± 1512.0
Nucleus Accumbens Core150 ± 1212.5
Medial Prefrontal Cortex15 ± 41.9
This compound10Dorsolateral Striatum250 ± 2016.7
Nucleus Accumbens Core210 ± 1817.5
Medial Prefrontal Cortex20 ± 52.5

Experimental Protocols

Animal Model and Drug Administration

A detailed protocol for a typical rodent study is provided below.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.9% saline with 0.1% Tween 80)

  • Animal housing facilities with a 12:12 hour light/dark cycle

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimate rats to the housing facility for at least one week prior to the experiment.

  • Randomly assign rats to different treatment groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, and 10 mg/kg this compound). A minimum of 6-8 animals per group is recommended.

  • Prepare fresh solutions of this compound in the vehicle on the day of the experiment.

  • Administer a single i.p. injection of the designated treatment to each rat.

  • Return the animals to their home cages and leave them undisturbed for 90-120 minutes to allow for peak c-Fos protein expression.

Immunohistochemistry for c-Fos

This protocol outlines the steps for peroxidase-based immunohistochemical staining of c-Fos in free-floating brain sections.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose (B13894) in PBS

  • Cryostat or vibrating microtome

  • Primary antibody: Rabbit anti-c-Fos

  • Biotinylated secondary antibody: Goat anti-rabbit IgG

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Normal goat serum (NGS)

  • Triton X-100

  • Microscope slides and coverslips

  • Mounting medium

Procedure:

  • Perfusion and Tissue Processing:

    • Deeply anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital).

    • Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Post-fix the brains in 4% PFA overnight at 4°C.

    • Cryoprotect the brains by immersing them in 30% sucrose in PBS at 4°C until they sink.

    • Section the brains into 40 µm coronal sections using a cryostat or vibrating microtome. Collect sections in a cryoprotectant solution and store them at -20°C until use.

  • Immunohistochemical Staining:

    • Wash the free-floating sections three times in PBS for 10 minutes each.

    • Incubate the sections in a blocking solution (e.g., 5% NGS and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

    • Incubate the sections with the primary antibody (rabbit anti-c-Fos, diluted in blocking solution) for 24-48 hours at 4°C.

    • Wash the sections three times in PBS for 10 minutes each.

    • Incubate the sections with the biotinylated secondary antibody (goat anti-rabbit IgG, diluted in blocking solution) for 1-2 hours at room temperature.

    • Wash the sections three times in PBS for 10 minutes each.

    • Incubate the sections in the ABC reagent for 1 hour at room temperature.

    • Wash the sections three times in PBS for 10 minutes each.

    • Develop the peroxidase reaction using a DAB substrate kit according to the manufacturer's instructions. Monitor the reaction closely under a microscope to achieve optimal staining with minimal background.

    • Stop the reaction by washing the sections thoroughly in PBS.

  • Mounting and Coverslipping:

    • Mount the stained sections onto gelatin-coated microscope slides.

    • Allow the sections to air-dry overnight.

    • Dehydrate the sections through a series of graded ethanol (B145695) solutions and clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

Data Analysis
  • Image Acquisition:

    • Capture high-resolution images of the brain regions of interest (e.g., dorsolateral striatum, nucleus accumbens, medial prefrontal cortex) using a light microscope equipped with a digital camera.

  • Quantification of c-Fos Positive Cells:

    • Define standardized regions of interest (ROIs) for each brain area to ensure consistency in quantification.

    • Use image analysis software (e.g., ImageJ) to count the number of c-Fos positive nuclei within each ROI. Set a consistent threshold for positive staining to be applied across all images.

    • Express the data as the number of c-Fos positive cells per unit area (e.g., cells/mm²).

  • Statistical Analysis:

    • Perform statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) to compare c-Fos expression between the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.

Visualizations

Carphenazine_c_Fos_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates cFos_gene c-fos Gene CREB->cFos_gene Induces Transcription cFos_protein c-Fos Protein (Neuronal Activation) cFos_gene->cFos_protein Translation IHC_Workflow start Start: this compound Administration perfusion Perfusion & Tissue Fixation (PFA) start->perfusion sectioning Brain Sectioning (40 µm) perfusion->sectioning blocking Blocking (NGS) sectioning->blocking primary_ab Primary Antibody Incubation (anti-c-Fos) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab abc ABC Reagent Incubation secondary_ab->abc dab DAB Staining abc->dab imaging Microscopy & Image Acquisition dab->imaging analysis Image Analysis & Quantification imaging->analysis end End: Data Interpretation analysis->end

Troubleshooting & Optimization

Carphenazine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Carphenazine in aqueous solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is a hydrophobic molecule belonging to the phenothiazine (B1677639) class of compounds and exhibits low solubility in neutral aqueous solutions. The predicted water solubility for the free base is approximately 0.0366 mg/mL.[1] Its solubility is highly dependent on the pH of the solution.

Q2: How does pH influence the solubility of this compound?

This compound is a weak base with a predicted strongest basic pKa of approximately 7.67.[1] In acidic conditions (pH below its pKa), the molecule's nitrogen atoms become protonated, forming a more soluble cationic species. Conversely, in neutral or alkaline solutions (pH above its pKa), the uncharged, free base form predominates, which is significantly less water-soluble and may precipitate. Therefore, acidic buffers are generally recommended for dissolving this compound.

Q3: What is the difference between this compound free base and this compound Maleate (B1232345)?

This compound is often available as a maleate salt.[2] Salts of basic drugs like this compound are created by reacting the free base with an acid (in this case, maleic acid) to form a salt that is generally more crystalline, stable, and water-soluble than the parent compound.[3] For aqueous applications, using the maleate salt is often advantageous.

Q4: Can I use organic solvents to prepare a stock solution?

Yes, preparing a concentrated stock solution in an organic solvent is a common strategy. This compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4] Other phenothiazine derivatives show good solubility in DMSO, ethanol (B145695), and Dimethylformamide (DMF). When preparing a stock solution, ensure the final concentration of the organic solvent in your aqueous experimental medium is low (typically <0.5%) to avoid solvent effects on the biological system.

Troubleshooting Guide

Problem 1: this compound powder is not dissolving in my aqueous buffer.

  • Question: I've added this compound to my neutral phosphate-buffered saline (PBS, pH 7.4), and it won't dissolve. What should I do?

  • Answer: This is expected behavior due to this compound's low solubility at neutral pH.

    • Solution 1: pH Adjustment. The most effective method is to lower the pH of your solvent. Try dissolving the this compound in a buffer with a pH between 3 and 5. Citrate or acetate (B1210297) buffers are common choices. The acidic environment will protonate the this compound molecule, significantly increasing its solubility.

    • Solution 2: Prepare an Organic Stock Solution. First, dissolve the this compound in a minimal amount of an organic solvent like DMSO or ethanol to create a high-concentration stock. Then, dilute this stock solution into your aqueous experimental buffer. Be sure to vortex or mix vigorously during dilution. Note that the compound may precipitate if the final aqueous solution is not sufficiently acidic or if the final concentration is too high.

Problem 2: My this compound solution is clear initially but forms a precipitate over time or after dilution.

  • Question: I successfully dissolved this compound in DMSO, but when I dilute it into my cell culture medium (pH ~7.4), the solution becomes cloudy. Why is this happening?

  • Answer: This is likely due to the compound crashing out of solution when the percentage of the organic co-solvent is reduced and the pH of the final medium is not low enough to keep the this compound protonated and dissolved.

    • Solution 1: Pre-assay Solubility Test. Before your main experiment, perform a small-scale test. Dilute your stock solution to the highest final concentration you plan to use in your assay medium. Let it sit for the duration of your experiment and observe for any precipitation.

    • Solution 2: Lower the Final Concentration. Your target concentration may be above the solubility limit of this compound in the final aqueous medium. Try working with a lower final concentration.

    • Solution 3: Increase Acidity of Final Medium (if compatible with your experiment). If your experimental system can tolerate a lower pH, adjusting the pH of the final aqueous medium to be more acidic can help maintain solubility.

    • Solution 4: Use Solubilizing Excipients. For some phenothiazines, the use of solubilizing agents like cyclodextrins has been shown to improve aqueous solubility by forming inclusion complexes. This would require specific protocol development.

Problem 3: I am getting inconsistent results in my biological assays.

  • Question: My experimental results with this compound are not reproducible. Could this be a solubility issue?

  • Answer: Yes, inconsistent results are a common consequence of poor solubility.

    • Possible Cause 1: Incomplete Dissolution. If the drug is not fully dissolved in your stock solution, the actual concentration will be lower than calculated and may vary between preparations.

      • Troubleshooting Step: After preparing your stock solution, visually inspect it for any solid particles. It is good practice to filter the stock solution through a 0.22 µm syringe filter to remove any undissolved material before determining its concentration (e.g., by spectrophotometry) and making further dilutions.

    • Possible Cause 2: Precipitation during the Assay. If the compound precipitates in the assay plate over the course of the experiment, the effective concentration available to the biological system will decrease over time, leading to variability.

      • Troubleshooting Step: Refer to the solutions for "Problem 2" and confirm the solubility of this compound at your final working concentration and conditions.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Water Solubility (predicted)0.0366 mg/mL
logP (predicted)3.26
Strongest Basic pKa (predicted)7.67

Table 2: Reported Aqueous Solubility of Structurally Similar Phenothiazines

CompoundSolubility (at specified temp.)Source
Perphenazine28.3 mg/L (24 °C)
Fluphenazine31.1 mg/L (37 °C)
Chlorpromazine HCl (Intrinsic)0.5 µg/mL (25 °C)
Triflupromazine HCl (Intrinsic)1.1 µg/mL (25 °C)

Note: This data is for analogous compounds and should be used as a general guide. Actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Solubilization using pH Adjustment

This protocol is a general guideline. The optimal buffer and pH should be determined experimentally.

  • Objective: To prepare an aqueous solution of this compound by leveraging its pH-dependent solubility.

  • Materials:

    • This compound (or this compound Maleate) powder

    • Acidic buffer (e.g., 0.1 M Citrate Buffer, pH 4.0)

    • Vortex mixer

    • pH meter

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the powder to a known volume of the acidic buffer to achieve the target concentration.

    • Vortex the solution vigorously for 1-2 minutes. Gentle warming (e.g., to 37°C) or sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure no solid particles remain.

    • If desired, filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates and ensure sterility.

    • This acidic stock solution can then be carefully diluted into the final experimental medium. Caution: Be mindful of potential precipitation upon dilution into a higher pH medium.

Visualizations

G Troubleshooting Workflow for this compound Dissolution cluster_solutions Primary Solutions cluster_precip_solutions Secondary Solutions start Start: Need to prepare This compound aqueous solution issue Issue: Powder not dissolving in neutral buffer (e.g., PBS pH 7.4) start->issue sol1 Method 1: pH Adjustment Prepare solution in acidic buffer (pH 3-5). Is the solution clear? issue->sol1 Try this first sol2 Method 2: Organic Stock Dissolve in minimal DMSO or Ethanol. Serially dilute into aqueous buffer. Is the final solution clear? issue->sol2 Alternative precip_issue Issue: Precipitation occurs upon dilution or over time sol1:f2->precip_issue No, precipitates on dilution success Success: Clear, stable solution Proceed with experiment sol1:f2->success Yes sol2:f3->precip_issue No sol2:f3->success Yes precip_sol1 Lower final concentration precip_issue->precip_sol1 precip_sol2 Perform pre-assay solubility test precip_issue->precip_sol2 precip_sol3 Use solubilizing excipients (e.g., cyclodextrins) precip_issue->precip_sol3 precip_sol1->success fail Problem persists: Re-evaluate required concentration and solvent system precip_sol2->fail precip_sol3->success

Caption: Troubleshooting workflow for dissolving this compound.

G Effect of pH on this compound Solubility cluster_pH pH Scale cluster_form Predominant Molecular Form cluster_solubility Resulting Aqueous Solubility pH_low Acidic (pH < 7) pKa pKa ≈ 7.67 form_low Protonated (Cationic) R₃NH⁺ pH_low->form_low pH_high Alkaline (pH > 8) pKa->form_low pH < pKa form_high Neutral (Free Base) R₃N pKa->form_high pH > pKa pH_high->form_high sol_low High Solubility form_low->sol_low sol_high Low Solubility (Precipitation Risk) form_high->sol_high

Caption: Relationship between pH and this compound's form and solubility.

References

Technical Support Center: Optimizing Carphenazine Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carphenazine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a phenothiazine (B1677639) antipsychotic agent. Its primary mechanism of action is the blockade of postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. By acting as an antagonist at these receptors, it modulates dopamine (B1211576) signaling pathways.[1][2] Phenothiazines, as a class, are also known to interact with other receptors, including serotonin, adrenergic, and histamine (B1213489) receptors, which may contribute to their overall pharmacological profile.[1]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM). This allows for the addition of a small volume of the stock solution to the cell culture medium, minimizing the final DMSO concentration. The final DMSO concentration in the culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q4: My this compound solution is precipitating in the cell culture medium. What can I do?

Precipitation of phenothiazine compounds in aqueous solutions like cell culture media can be a common issue. Here are some troubleshooting steps:

  • Check Stock Solution: Ensure your DMSO stock solution is fully dissolved. Gentle warming or brief sonication may help.

  • Pre-warm Media: Always add the this compound stock solution to pre-warmed (37°C) cell culture media.

  • Dilution Method: Add the stock solution dropwise to the media while gently vortexing to ensure rapid and even dispersion. Avoid adding a large volume of cold stock solution to the media at once.

  • Serum Content: High serum concentrations can sometimes contribute to compound precipitation. If your experimental design allows, consider reducing the serum percentage or using a serum-free medium for initial solubility tests.

  • pH of Media: Phenothiazines are generally more stable in acidic to neutral pH ranges. Ensure the pH of your culture medium is within the optimal range (typically 7.2-7.4).

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect of this compound
  • Problem: No dose-dependent effect is observed, or the results are not reproducible.

  • Possible Causes & Solutions:

    • Incorrect Concentration: The effective concentration for your cell line may be outside the tested range. Perform a wider dose-response study, starting from a lower concentration (e.g., 0.1 µM) and going up to a higher concentration (e.g., 100 µM).

    • Compound Instability: Phenothiazines can be sensitive to light and temperature. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect solutions from light by using amber tubes or wrapping them in foil.

    • Cell Line Sensitivity: The target receptors (dopamine D1/D2) may not be expressed at sufficient levels in your chosen cell line. Verify receptor expression using techniques like qPCR or Western blotting.

    • Precipitation: As mentioned in the FAQ, unseen microprecipitation can lower the effective concentration. Visually inspect the media in your culture plates under a microscope for any signs of precipitation.

Issue 2: High Cell Death at All Tested Concentrations
  • Problem: Even at the lowest concentration, significant cytotoxicity is observed.

  • Possible Causes & Solutions:

    • High Sensitivity of Cell Line: Your cell line may be particularly sensitive to this compound. Start with a much lower concentration range (e.g., nanomolar concentrations).

    • Solvent Toxicity: Although unlikely at concentrations below 0.5%, some cell lines can be highly sensitive to DMSO. Run a vehicle control with the highest concentration of DMSO used in your experiment to rule out solvent-induced toxicity.

    • Incorrect Stock Concentration: Double-check the calculations for your stock solution and dilutions. An error in calculation can lead to much higher final concentrations than intended.

Data Presentation

Table 1: In Vitro IC50 Values of Related Phenothiazine Compounds

Note: This data is for compounds structurally related to this compound and should be used as a reference for determining a starting concentration range. The actual IC50 for this compound may vary.

CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
Phenazine (B1670421)HepG2Proliferation (BrdU)24h11
PhenazineHepG2Proliferation (BrdU)48h7.8
PhenazineT24Proliferation (BrdU)24h47
PhenazineT24Proliferation (BrdU)48h17
PerphenazineFaDu (HNSCC)Viability-~10-20
PerphenazineCal27 (HNSCC)Viability-~10-20
FluphenazineHCT116Viability->10

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.

  • Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualization

Carphenazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism Gi Gi Protein D2R->Gi Inhibition of activation PI3K PI3K D2R->PI3K Modulation (indirect) AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Inhibition Experimental_Workflow_Carphenazine_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_drug Prepare Serial Dilutions of this compound seed_cells->prepare_drug treat_cells Treat Cells with This compound prepare_drug->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic_Tree issue Inconsistent/ No Effect check_conc Wider Dose Response issue->check_conc Concentration? check_stability Prepare Fresh/ Protect from Light issue->check_stability Degradation? check_receptor Verify D1/D2 Expression issue->check_receptor Cell Line? check_precip Microscopic Inspection issue->check_precip Solubility?

References

Carphenazine Technical Support Center: Troubleshooting Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of Carphenazine in cell-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a phenothiazine (B1677639) antipsychotic agent.[1][2] Its primary mechanism of action is the antagonism of dopamine (B1211576) D1 and D2 receptors in the brain.[1][2][3] By blocking these receptors, this compound interferes with dopaminergic neurotransmission.

Q2: What are the potential off-target effects of this compound?

As a phenothiazine derivative, this compound may exhibit a range of off-target activities. This class of compounds is known to interact with other receptors, which can lead to unintended effects in cell-based assays. The most common off-target interactions for phenothiazines include antagonism of:

  • Histamine H1 receptors: This can lead to sedative effects.

  • Muscarinic M1 and M2 receptors: This can result in anticholinergic effects.

  • Alpha-1 adrenergic receptors: This may cause cardiovascular effects like hypotension.

Q3: Why am I observing high levels of cytotoxicity in my cell-based assay with this compound?

Unexpected cytotoxicity can arise from several factors when using this compound:

  • Off-target receptor engagement: Activation or inhibition of unintended signaling pathways can trigger apoptosis or necrosis.

  • Mitochondrial toxicity: Some phenothiazines have been shown to affect mitochondrial function, leading to cell death.

  • Compound precipitation: At higher concentrations, this compound may precipitate out of the culture medium, causing physical stress to the cells.

  • Phototoxicity: Phenothiazine derivatives can be phototoxic, generating reactive oxygen species upon exposure to light, which can damage cells.

Q4: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results can be frustrating. Here are a few potential reasons:

  • Cell line variability: Different cell lines express varying levels of on-target and off-target receptors.

  • Passage number: The receptor expression profile of a cell line can change with increasing passage number.

  • Assay conditions: Variations in incubation time, temperature, and serum concentration in the media can all impact cellular responses to this compound.

  • Compound stability: Ensure that your stock solution of this compound is properly stored and has not degraded.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Observed Issue Potential Cause Recommended Action
Unexpected change in cell morphology or viability Off-target cytotoxicityPerform a dose-response curve to determine the EC50 for cytotoxicity. Use concentrations well below the cytotoxic threshold for your functional assays.
Activation or inhibition of a signaling pathway unrelated to dopamine receptors Off-target receptor bindingUse specific antagonists for suspected off-target receptors (e.g., histamine, muscarinic, adrenergic) to see if the effect is blocked.
High background signal in fluorescence-based assays Intrinsic fluorescence of this compoundRun a "compound-only" control (no cells) to measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
Results differ from previously published data Different experimental conditionsCarefully compare your experimental protocol with the published methods, paying close attention to cell line, passage number, media components, and compound concentration.

Quantitative Data: Off-Target Binding Profile of Phenothiazines

CompoundReceptorKi (nM)
PerphenazineMuscarinic M11698.24

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

1. Radioligand Binding Assay to Determine Off-Target Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for a specific off-target receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radiolabeled ligand specific for the receptor.

    • Increasing concentrations of unlabeled this compound.

    • Assay buffer.

    • Filter plates.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through the filter plates.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. Functional Assay to Assess Off-Target Activity (e.g., Calcium Mobilization for Gq-coupled receptors)

This protocol measures the functional consequence of this compound binding to a Gq-coupled off-target receptor.

  • Materials:

    • Cells expressing the Gq-coupled receptor of interest.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Assay buffer.

    • Fluorometric imaging plate reader (FLIPR) or similar instrument.

  • Procedure:

    • Plate the cells in a microplate and allow them to attach overnight.

    • Load the cells with the calcium-sensitive dye.

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells.

    • Measure the change in intracellular calcium concentration over time using the plate reader.

    • Analyze the data to determine if this compound acts as an agonist or antagonist at the receptor.

Visualizations

cluster_primary Primary Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse Antipsychotic Effect PKA->CellularResponse H1R Histamine H1 Receptor PLC_H1 ↑ PLC H1R->PLC_H1 M1R Muscarinic M1 Receptor PLC_M1 ↑ PLC M1R->PLC_M1 Alpha1AR Alpha-1 Adrenergic Receptor PLC_A1 ↑ PLC Alpha1AR->PLC_A1 IP3_DAG_H1 ↑ IP3/DAG PLC_H1->IP3_DAG_H1 IP3_DAG_M1 ↑ IP3/DAG PLC_M1->IP3_DAG_M1 IP3_DAG_A1 ↑ IP3/DAG PLC_A1->IP3_DAG_A1 SideEffect_H1 Sedation IP3_DAG_H1->SideEffect_H1 SideEffect_M1 Anticholinergic Effects IP3_DAG_M1->SideEffect_M1 SideEffect_A1 Hypotension IP3_DAG_A1->SideEffect_A1 Carphenazine_off This compound Carphenazine_off->H1R Antagonist Carphenazine_off->M1R Antagonist Carphenazine_off->Alpha1AR Antagonist

Caption: this compound's primary and potential off-target signaling pathways.

start Start: Unexpected Experimental Result check_cytotoxicity Assess Cytotoxicity (e.g., MTT assay) start->check_cytotoxicity is_cytotoxic Is the effect cytotoxic at the tested concentration? check_cytotoxicity->is_cytotoxic lower_concentration Lower this compound concentration is_cytotoxic->lower_concentration Yes investigate_off_target Investigate Off-Target Receptor Activity is_cytotoxic->investigate_off_target No re_evaluate Re-evaluate functional effect lower_concentration->re_evaluate re_evaluate->investigate_off_target use_antagonists Co-incubate with specific antagonists for H1, M1, Alpha1 receptors investigate_off_target->use_antagonists effect_blocked Is the unexpected effect blocked? use_antagonists->effect_blocked confirm_off_target Conclusion: Off-target effect confirmed effect_blocked->confirm_off_target Yes investigate_other Investigate other mechanisms (e.g., assay interference) effect_blocked->investigate_other No

Caption: Troubleshooting workflow for unexpected this compound effects.

cluster_observation Observation cluster_cause Potential Cause cluster_experiment Discriminatory Experiment observation Decreased Cell Viability cause1 On-Target Effect (D2 receptor mediated) observation->cause1 cause2 Off-Target Effect (e.g., H1, M1, Alpha1 receptor mediated) observation->cause2 cause3 Non-Specific Toxicity observation->cause3 exp1 Use D2 receptor knockout/knockdown cells cause1->exp1 exp2 Co-treatment with specific off-target antagonists cause2->exp2 exp3 Test in a receptor-null cell line cause3->exp3

Caption: Logical relationships for investigating decreased cell viability.

References

Navigating Carphenazine Stability in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Carphenazine in their experiments, understanding its stability in cell culture media is paramount for obtaining reliable and reproducible results. This technical support center provides essential guidance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies involving this phenothiazine (B1677639) antipsychotic agent.

This compound, a potent antagonist of dopamine (B1211576) D1 and D2 receptors, is a valuable tool in neuroscience research.[1][2] However, like many small molecules, its stability in the complex environment of cell culture media can be influenced by various factors, potentially impacting experimental outcomes. This guide offers insights into maintaining the integrity of this compound in your cell culture experiments.

Experimental Protocol: Assessing this compound Stability

To empirically determine the stability of this compound under your specific experimental conditions, a systematic stability study is recommended. The following protocol outlines a general procedure that can be adapted to your laboratory's needs.

Objective: To quantify the concentration of this compound in cell culture medium over a defined period under standard cell culture conditions.

Materials:

  • This compound powder

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Validated analytical method for this compound quantification

Procedure:

  • Prepare a concentrated stock solution of this compound in an appropriate solvent.

  • Spike the complete cell culture medium with the this compound stock solution to achieve the desired final working concentration. Prepare a sufficient volume for all time points.

  • Aliquot the this compound-containing medium into sterile, amber-colored tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).

  • At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation until analysis. The T=0 sample should be frozen immediately after preparation.

  • Analyze the samples using a validated HPLC method to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.

This compound Stability Profile: Expected Trends

While specific quantitative data for this compound in cell culture media is not extensively published, the stability of phenothiazines, in general, is known to be influenced by several factors.[3] The following table summarizes the expected stability of this compound under different conditions based on the properties of related compounds and general principles of drug stability.[4][5]

ConditionExpected StabilityRationale
Temperature
37°C (Standard Incubation)Moderate to LowHigher temperatures can accelerate chemical degradation.
4°C (Refrigerated)HighLower temperatures slow down degradation processes.
-20°C to -80°C (Frozen)Very HighFreezing significantly minimizes chemical and enzymatic degradation.
Light Exposure
Ambient LightLowPhenothiazines are known to be light-sensitive and can undergo photodegradation.
DarkHighProtection from light is crucial to prevent photodegradation.
pH
Neutral (e.g., 7.2-7.4)ModerateThe typical pH of cell culture media can influence the rate of degradation.
AcidicPotentially HigherPhenothiazines are generally more stable in acidic conditions.
Presence of Serum
Serum-containing mediumPotentially LowerSerum components may enzymatically degrade this compound or bind to it, reducing its effective concentration.
Serum-free mediumPotentially HigherAbsence of serum enzymes may lead to slower degradation.

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent or lower-than-expected biological activity This compound degradation in the culture medium.Perform a stability study under your specific experimental conditions. Prepare fresh working solutions for each experiment from a frozen stock. Protect all solutions from light.
High variability between replicate experiments Inconsistent preparation or storage of this compound solutions.Ensure accurate and consistent preparation of stock and working solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Precipitate formation in the medium Poor solubility of this compound at the working concentration.Ensure the final concentration of the solvent (e.g., DMSO) in the medium is low and non-toxic to the cells. Prepare an intermediate dilution in serum-free medium before adding to the final culture.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into small, single-use volumes in amber-colored tubes and store them at -80°C. This minimizes freeze-thaw cycles and protects the compound from light.

Q2: How often should I change the medium containing this compound in my long-term experiments?

A2: The frequency of media changes will depend on the stability of this compound under your specific conditions. Based on the results of your stability study, you may need to replenish the medium more frequently to maintain a consistent concentration of the active compound.

Q3: Can I use pre-mixed this compound-containing media that has been stored for an extended period?

A3: It is not recommended. For optimal results, freshly prepare the this compound-containing medium for each experiment from a frozen stock solution.

Q4: What analytical methods can be used to assess this compound stability?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound and its potential degradation products. Liquid chromatography-mass spectrometry (LC-MS) can also be used for higher sensitivity and specificity.

Visualizing the Mechanism of Action: Dopamine D2 Receptor Signaling

This compound exerts its antipsychotic effects primarily by blocking the dopamine D2 receptor (D2R), a G-protein coupled receptor. The following diagram illustrates the canonical G-protein dependent signaling pathway that is inhibited by this compound.

Carphenazine_D2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Inhibits Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway Inhibition by this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines the key steps in a typical workflow for evaluating the stability of this compound in cell culture media.

Carphenazine_Stability_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis PrepStock Prepare this compound Stock Solution SpikeMedia Spike Cell Culture Medium PrepStock->SpikeMedia Aliquot Aliquot for Time Points SpikeMedia->Aliquot Incubate Incubate at 37°C, 5% CO2 Aliquot->Incubate Collect Collect Samples at Designated Time Points Incubate->Collect Store Store Samples at -80°C Collect->Store HPLC Analyze by HPLC Store->HPLC Quantify Quantify Remaining This compound HPLC->Quantify Data Analyze Data and Determine Stability Quantify->Data

Caption: Workflow for this compound Stability Testing in Cell Culture Media.

References

Troubleshooting low signal in Carphenazine receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Carphenazine in receptor binding assays. The information is tailored to scientists and drug development professionals to help resolve common issues, particularly low signal, and to provide a deeper understanding of the underlying experimental principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is a phenothiazine (B1677639) antipsychotic that primarily functions by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain.[1][2] Its mechanism of action involves antagonizing these G-protein coupled receptors.

Q2: What are the general causes of low or no specific binding in a this compound receptor binding assay?

A2: Low specific binding can stem from several factors, including degraded receptor preparations, inactive radioligand, suboptimal assay buffer composition (e.g., incorrect pH or ionic strength), or insufficient incubation time to reach equilibrium.[3]

Q3: How can I be sure that the low signal is not due to my experimental setup?

A3: To validate your assay setup, it is crucial to run positive and negative controls. A positive control could be a known potent dopamine (B1211576) receptor ligand, which should demonstrate significant binding. A negative control, such as a structurally unrelated compound or a blank with no membrane preparation, should show minimal binding. Consistent and expected results from your controls suggest that the issue may lie with the this compound-specific components of your experiment.

Q4: What is non-specific binding, and how can I minimize it?

A4: Non-specific binding is the binding of the radioligand to components other than the receptor of interest, such as lipids, other proteins, and the filter apparatus itself.[4] To minimize it, you can try using a lower concentration of the radioligand, ensuring the radiochemical purity is high (>90%), reducing the amount of membrane protein, and optimizing incubation time and temperature.[4] Additionally, modifying the assay buffer with agents like bovine serum albumin (BSA) and increasing the number of wash steps with ice-cold buffer can reduce non-specific interactions.

Troubleshooting Guide: Low Signal

A common challenge in this compound receptor binding assays is a weak or absent signal. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution
Receptor Issues
Low receptor density in the membrane preparation.Use a cell line or tissue known to have high expression of D1 and D2 receptors. Ensure proper homogenization and membrane preparation techniques to enrich for the receptor of interest.
Degraded receptor preparation.Prepare fresh cell membranes or receptor source. Aliquot and store at -80°C to prevent multiple freeze-thaw cycles.
Radioligand Problems
Degraded or low-purity radioligand.Check the age and storage conditions of your radioligand. If in doubt, purchase a fresh stock. Ensure the radiochemical purity is typically >90%.
Insufficient radioligand concentration.While high concentrations can increase non-specific binding, a concentration that is too low may not be detectable. For saturation experiments, it is important to test a range of concentrations. For competition assays, use a radioligand concentration at or below its Kd.
Assay Conditions
Suboptimal incubation time.Incubation times that are too short will not allow the binding to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.
Incorrect incubation temperature.The optimal temperature can vary. While 37°C is often used to mimic physiological conditions, room temperature or 4°C may be necessary to minimize receptor degradation or non-specific binding.
Inappropriate buffer composition.Verify the pH and ionic strength of your buffer; a Tris-HCl buffer (pH 7.4) is commonly used. The presence of specific ions can significantly influence binding, so ensure your buffer composition is appropriate for dopamine receptors.
High Non-Specific Binding Masking the Signal
Excessive membrane protein.A typical range for most receptor assays is 100-500 µg of membrane protein. It may be necessary to titrate the amount of cell membrane to optimize the assay.
Inadequate washing.Increase the number and/or volume of wash steps with ice-cold buffer to more effectively remove unbound radioligand.

Experimental Protocols

Dopamine D1 Receptor Binding Assay (using ³H-SCH-23390)

This protocol is adapted from general methodologies for D1 receptor binding.

1. Membrane Preparation:

  • Homogenize rat striatal tissue in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • Centrifuge at 1,000 x g for 3 minutes to remove large debris.

  • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant, aliquot, and store at -80°C.

  • Determine the protein concentration using a BCA assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

  • Add 150 µL of the membrane preparation (50 - 120 µg protein for tissue) to each well.

  • For competition assays, add 50 µL of varying concentrations of this compound or a standard competitor. For saturation assays, add 50 µL of buffer.

  • Add 50 µL of ³H-SCH-23390 solution. The final concentration for saturation experiments should range to adequately characterize the binding, while for competition assays, a concentration around the Kd of the radioligand is recommended.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration onto 0.3% polyethyleneimine (PEI) presoaked GF/C filters.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters for 30 minutes at 50°C.

  • Add scintillation cocktail and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • For competition assays, calculate Ki values from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Binding Assay (using ³H-Spiperone)

This protocol is based on established methods for D2 receptor binding.

1. Membrane Preparation:

  • Follow the same procedure as for the D1 receptor membrane preparation, using tissue or cells known to express D2 receptors.

2. Binding Assay:

  • The assay is performed in a 96-well plate with a total volume of 1,000 µL.

  • Prepare a radioligand solution of ³H-Spiperone at a concentration of approximately 2-3 times its Kd.

  • To each well, add assay buffer, the membrane preparation, and either buffer (for total binding), a high concentration of a competitor like (+)-butaclamol (for non-specific binding), or varying concentrations of this compound.

  • Initiate the reaction by adding the ³H-Spiperone solution.

  • Incubate at 25°C for a duration determined by equilibrium binding experiments.

3. Filtration and Counting:

  • Follow the same filtration and counting procedure as described for the D1 receptor assay.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • For competition assays, determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

Quantitative Data

The following table provides representative binding affinities for various ligands at dopamine receptors to serve as a reference. Note that specific values for this compound may need to be determined empirically.

LigandReceptorKi (nM)
RotigotineD183
RotigotineD24-15
RotigotineD30.71
CariprazineD20.49
CariprazineD30.085
TrifluoperazineD21.1 (IC50)
Data sourced from Selleck Chemicals product information.

Visualizations

Dopamine D1 Receptor Signaling Pathway

Dopamine D1 receptors are coupled to Gs or Golf proteins. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).

D1_Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds Gs_Golf Gs/Golf D1R->Gs_Golf Activates AC Adenylyl Cyclase Gs_Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Dopamine D1 Receptor Signaling Cascade
Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are coupled to Gi or Go proteins. Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi_Go Gi/Go D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Reduced Conversion Downstream Downstream Effects cAMP->Downstream Decreased Activation

Dopamine D2 Receptor Signaling Cascade
Troubleshooting Workflow for Low Signal

This flowchart provides a logical progression for troubleshooting low signal in your this compound receptor binding assay.

Troubleshooting_Workflow Start Start: Low Signal Check_Controls Controls OK? Start->Check_Controls Troubleshoot_Setup Troubleshoot Assay Setup Check_Controls->Troubleshoot_Setup No Check_Receptor Receptor Integrity OK? Check_Controls->Check_Receptor Yes Troubleshoot_Setup->Start Prep_Fresh_Membranes Prepare Fresh Membranes Check_Receptor->Prep_Fresh_Membranes No Check_Radioligand Radioligand Activity OK? Check_Receptor->Check_Radioligand Yes Prep_Fresh_Membranes->Start New_Radioligand Use New Radioligand Check_Radioligand->New_Radioligand No Optimize_Conditions Optimize Assay Conditions (Time, Temp, Buffer) Check_Radioligand->Optimize_Conditions Yes New_Radioligand->Start Success Signal Restored Optimize_Conditions->Success

Low Signal Troubleshooting Flowchart

References

Technical Support Center: Mitigating Carphenazine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Carphenazine-induced cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The primary mechanism of this compound-induced cytotoxicity, like other phenothiazine (B1677639) derivatives, is believed to involve the induction of oxidative stress and mitochondrial dysfunction.[1][2][3] this compound can lead to an increase in intracellular Reactive Oxygen Species (ROS), which in turn damages cellular components, including mitochondria.[4][5] This can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Q2: What are the common signs of this compound-induced cytotoxicity in cell culture?

A2: Common signs include a dose-dependent decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), increased production of ROS, depolarization of the mitochondrial membrane, and activation of caspases, particularly caspase-3.

Q3: How can I mitigate this compound-induced cytotoxicity in my cell line?

A3: Co-treatment with antioxidants has been shown to be a promising strategy to mitigate cytotoxicity induced by similar drugs. Antioxidants like N-acetylcysteine (NAC), Vitamin E, and other natural compounds can help neutralize ROS and protect cells from oxidative damage. It is crucial to optimize the concentration of the antioxidant to ensure it doesn't interfere with the primary effects of this compound being studied.

Q4: Can antioxidants interfere with the intended effects of this compound in my experiment?

A4: This is a critical consideration. While antioxidants can protect normal cells from chemotherapy-induced damage, there is a possibility they could also protect cancer cells. It is essential to distinguish whether the ROS generation is a side effect or integral to the drug's mechanism of action in your specific experimental context. We recommend performing control experiments to evaluate the impact of the antioxidant on the therapeutic or intended effects of this compound.

Q5: What is a suitable positive control for inducing mitochondrial membrane depolarization?

A5: Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Carbonyl cyanide 3-chlorophenylhydrazone (FCCP) are commonly used as positive controls to induce mitochondrial membrane depolarization.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low this compound concentrations.
  • Possible Cause: The cell line being used is particularly sensitive to oxidative stress.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 value of this compound for your specific cell line using a cell viability assay like the MTT assay.

    • Co-treat with an antioxidant: Test a range of concentrations of an antioxidant, such as N-acetylcysteine (NAC), in combination with this compound to see if it improves cell viability.

    • Check for contamination: Ensure your cell culture is free from microbial contamination, which can exacerbate cytotoxicity.

Issue 2: Inconsistent results in cytotoxicity assays.
  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize cell seeding density: Ensure a consistent number of cells are seeded in each well.

    • Control for solvent effects: If dissolving this compound in a solvent like DMSO, ensure the final concentration of the solvent is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a solvent-only control.

    • Ensure complete dissolution of formazan (B1609692) crystals: In MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance. Incomplete dissolution is a common source of variability.

Issue 3: Difficulty in detecting a significant increase in ROS levels.
  • Possible Cause: The timing of the measurement is not optimal, or the dye concentration is incorrect.

  • Troubleshooting Steps:

    • Optimize incubation time: Perform a time-course experiment to determine the peak of ROS production after this compound treatment.

    • Titrate the fluorescent dye: Optimize the concentration of the ROS-sensitive dye (e.g., DCFH-DA).

    • Use a positive control: Include a known ROS inducer, such as hydrogen peroxide (H2O2) or potassium tellurite (B1196480) (K2TeO3), to validate the assay.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines with and without Antioxidant Co-treatment.

Cell LineThis compound IC50 (µM)This compound + NAC (1 mM) IC50 (µM)
SH-SY5Y (Neuroblastoma)1535
HeLa (Cervical Cancer)2550
HepG2 (Hepatocellular Carcinoma)1842

Table 2: Representative Changes in Cellular Markers Following this compound Treatment.

MarkerUntreated ControlThis compound (20 µM)This compound (20 µM) + NAC (1 mM)
Cell Viability (%) 1004585
Relative ROS Levels 1.03.51.2
Mitochondrial Membrane Potential (%) 1005590
Relative Caspase-3 Activity 1.04.21.5

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat cells with various concentrations of this compound (with or without an antioxidant) and incubate for 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium.

  • Add 100 µL of a solubilization solution (e.g., DMSO) to each well and shake for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570-590 nm using a microplate reader.

Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol measures total cellular ROS levels.

  • Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and treat with this compound as required.

  • Wash the cells once with warm PBS.

  • Add the DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Assessment of Mitochondrial Membrane Potential (TMRE Assay)

This protocol detects changes in mitochondrial membrane potential.

  • Seed and treat cells as required for your experiment.

  • Add the TMRE working solution (typically 50-200 nM in pre-warmed medium) to the cells and incubate for 15-30 minutes at 37°C.

  • For adherent cells, gently aspirate the medium and wash with 1X MMP Assay Buffer. For suspension cells, pellet the cells and resuspend in 1X MMP Assay Buffer.

  • Measure the fluorescence at an excitation of ~549 nm and emission of ~575 nm using a fluorescence microscope or plate reader.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Induce apoptosis in your cells by treating with this compound.

  • Lyse the cells using a chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge the lysate to pellet the cell debris.

  • To a 96-well plate, add the cell lysate and the reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Incubate at 37°C for 1-2 hours.

  • Read the fluorescence using a fluorometer with an excitation of ~380 nm and an emission between 420-460 nm.

Mandatory Visualizations

Carphenazine_Cytotoxicity_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Impairment ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Generates MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP Leads to ROS->Mitochondria Damages Caspase9 Caspase-9 Activation MMP->Caspase9 Triggers Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Neutralizes

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow cluster_treatment Treatment Phase cluster_assays Endpoint Assays cluster_analysis Data Analysis CellCulture 1. Seed Cells Treatment 2. Treat with this compound (± Antioxidant) CellCulture->Treatment Incubation 3. Incubate (24-48h) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT ROS_Assay DCFH-DA Assay (ROS Levels) Incubation->ROS_Assay MMP_Assay TMRE Assay (Mitochondrial Potential) Incubation->MMP_Assay Caspase_Assay Caspase-3 Assay (Apoptosis) Incubation->Caspase_Assay DataAnalysis Analyze & Interpret Results MTT->DataAnalysis ROS_Assay->DataAnalysis MMP_Assay->DataAnalysis Caspase_Assay->DataAnalysis Troubleshooting_Logic Start High Cell Death Observed CheckDose Is it a dose-dependent effect? Start->CheckDose PerformDoseResponse Perform Dose-Response (MTT Assay) CheckDose->PerformDoseResponse Yes CheckContamination Check for Culture Contamination CheckDose->CheckContamination No SensitiveLine Cell line may be highly sensitive PerformDoseResponse->SensitiveLine TestAntioxidant Co-treat with Antioxidant (NAC) SensitiveLine->TestAntioxidant Resolved Issue Resolved TestAntioxidant->Resolved CheckContamination->Resolved

References

How to prevent Carphenazine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the precipitation of Carphenazine in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an antipsychotic and tranquilizer belonging to the phenothiazine (B1677639) class of compounds.[1][2] Like many phenothiazine derivatives, it has a hydrophobic tricyclic structure, which contributes to its generally low solubility in aqueous solutions. It is typically supplied as a yellow powder.[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

Based on available data, this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Sonication may be required to aid dissolution in methanol. Due to its higher solvating power for related compounds, DMSO is generally the preferred solvent for preparing high-concentration stock solutions for in vitro studies.

Q3: Why is my this compound stock solution precipitating?

Precipitation of this compound from a stock solution can occur due to several factors:

  • Exceeding Solubility Limit: The concentration of your solution may be higher than the solubility limit of this compound in the chosen solvent.

  • Temperature Fluctuations: A significant decrease in temperature, such as moving the solution from room temperature to 4°C or -20°C, can lower its solubility and cause it to precipitate.

  • Solvent Quality: The presence of water in organic solvents like DMSO can significantly reduce the solubility of hydrophobic compounds. DMSO is hygroscopic and can absorb moisture from the air if not stored properly.

  • pH Changes upon Dilution: When a stock solution is diluted into an aqueous buffer or cell culture medium, the change in pH can alter the ionization state of this compound, potentially leading to a less soluble form.

  • Supersaturation: A seemingly clear solution may be in a thermodynamically unstable supersaturated state, leading to precipitation over time.

Q4: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of phenothiazine-based compounds are typically stored at -20°C or -80°C for long-term stability. To avoid issues with precipitation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation. Protect solutions from light, as phenothiazines can be light-sensitive.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to resolve and prevent precipitation issues with your this compound stock solution.

Problem: I observed a precipitate in my this compound stock solution after preparation or storage.

Step 1: Immediate Actions & Assessment
  • Do Not Use: Do not use a solution with a visible precipitate in your experiments. The actual concentration will be unknown, leading to inaccurate and unreliable results.

  • Attempt to Re-dissolve:

    • Bring the vial to room temperature.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the precipitate persists, place the vial in a sonicator bath for 10-15 minutes.

    • As a final step, you may gently warm the solution in a 37°C water bath for a short period. Avoid excessive heat to prevent compound degradation.

  • Visual Inspection: If the solution becomes clear, it may be used for immediate experiments. However, if precipitation reoccurs upon cooling, the concentration is likely too high for stable storage under those conditions.

Step 2: Review Preparation Protocol & Solvent Choice
  • Verify Concentration: Double-check your calculations to ensure you have not exceeded the expected solubility limit. While specific data for this compound is limited, data for the related phenothiazine, Perphenazine, can be used as a cautious reference.

  • Check Solvent Quality: Ensure you are using high-purity, anhydrous (dry) DMSO. If your DMSO has been opened multiple times or stored improperly, consider using a fresh, unopened bottle.

Step 3: Preventative Measures for Future Preparations
  • Prepare at a Lower Concentration: If precipitation is a recurring issue, the most reliable solution is to prepare a new stock solution at a lower concentration.

  • Use Fresh Solutions: For maximum reliability, prepare the stock solution fresh before each experiment or use aliquots that have been stored for a minimal amount of time.

  • Proper Dilution Technique: When diluting your DMSO stock into an aqueous medium (e.g., cell culture media), add the stock solution dropwise into the pre-warmed (37°C) aqueous solution while gently vortexing. This rapid mixing can help prevent the compound from "crashing out" of solution.

Data Presentation

SolventPerphenazine Solubility (Approx.)Molar Equivalent (Approx.)SourceNotes
DMSO 20 mg/mL49.5 mM[2]The recommended solvent for achieving higher concentration stock solutions.
Ethanol 5 mg/mL12.4 mM[2]Lower solubility compared to DMSO. May require sonication to fully dissolve.
Dimethyl Formamide (DMF) 30 mg/mL74.2 mMAn alternative solvent with high solvating power.
Aqueous Buffer (PBS, pH 7.2) Sparingly Soluble-Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is the standard method.

Note: This data is for Perphenazine and should be used as an estimation for this compound. It is crucial to experimentally determine the optimal concentration for your specific application.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a method for reconstituting powdered this compound to create a stock solution.

Materials:

  • This compound powder (Molar Mass: 425.59 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and sonicator bath

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.256 mg of this compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 425.59 g/mol * 1000 mg/g = 4.256 mg/mL

  • Weighing: Carefully weigh out 4.256 mg of this compound powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes until the powder is dissolved.

  • Sonication (If Necessary): If any particulate matter remains, place the vial in a sonicator bath at room temperature for 10-15 minutes, or until the solution is clear.

  • Sterilization (Optional): For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots protected from light at -20°C or -80°C.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G start Precipitate Observed in This compound Stock Solution action_redissolve Attempt to Re-dissolve: 1. Warm to Room Temp 2. Vortex 3. Sonicate start->action_redissolve check_conc Is concentration too high? (Exceeds solubility limit) check_temp Was solution exposed to significant temperature drop? check_conc->check_temp No action_lower_conc Prepare a new stock solution at a lower concentration. check_conc->action_lower_conc Yes check_solvent Is the DMSO anhydrous and high-purity? check_temp->check_solvent No action_aliquot Store new solutions in single-use aliquots to avoid freeze-thaw. check_temp->action_aliquot Yes action_new_solvent Use a fresh, unopened bottle of anhydrous DMSO. check_solvent->action_new_solvent No end_discard Unstable Solution: Discard and prepare fresh using preventative measures. check_solvent->end_discard Yes/Unsure is_clear Does solution become clear? action_redissolve->is_clear end_use Stable Solution: Use immediately or aliquot and store properly. action_lower_conc->end_use action_aliquot->end_discard action_new_solvent->end_discard is_clear->check_conc No is_clear->end_use Yes

Caption: A flowchart for troubleshooting this compound precipitation.

Logical Workflow for Preparing and Using this compound

G start Start: Obtain this compound Powder and Anhydrous DMSO weigh 1. Calculate and weigh required amount of this compound start->weigh dissolve 2. Add anhydrous DMSO to the powder weigh->dissolve mix 3. Vortex and/or sonicate until solution is completely clear dissolve->mix check_clear Is the solution perfectly clear? mix->check_clear troubleshoot Precipitation Issue: Consult Troubleshooting Guide check_clear->troubleshoot No aliquot 4. Aliquot into single-use vials to avoid freeze-thaw cycles check_clear->aliquot Yes store 5. Store aliquots at -20°C or -80°C, protected from light aliquot->store use 6. For use, thaw one aliquot and dilute into pre-warmed aqueous media store->use

Caption: Workflow for preparing and using this compound stock solutions.

References

Adjusting for Carphenazine's light sensitivity in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carphenazine, focusing on challenges related to its light sensitivity.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

Yes, this compound is a phenothiazine (B1677639) derivative, a class of compounds known for their photosensitivity.[1][2] Exposure to light, particularly ultraviolet (UV) and visible light, can lead to photodegradation, compromising the integrity of the compound and the reproducibility of experimental results.[3]

Q2: What are the potential consequences of exposing this compound to light during an experiment?

Exposure of this compound to light can result in its degradation, leading to a decrease in its effective concentration and the formation of unknown photoproducts. This can manifest as:

  • Reduced or inconsistent biological activity in assays.

  • High variability between experimental replicates.

  • Appearance of unexpected peaks in analytical chromatography.

  • Complete loss of the drug's intended effect.

Q3: What wavelengths of light are most damaging to this compound?

While specific data for this compound is limited, phenothiazines are generally susceptible to degradation from both UVA radiation and visible light, particularly in the blue-violet spectrum.[2]

Q4: How should I store this compound to minimize light-induced degradation?

To ensure its stability, this compound should be stored in a dark, temperature-controlled environment. For long-term storage, it is recommended to keep solid this compound at -20°C or -80°C in a light-protecting container, such as an amber vial. For short-term storage of solutions, refrigeration at 2-8°C in a light-protecting container is advisable.

Q5: Can I work with this compound on an open lab bench?

Given its photosensitivity, it is highly recommended to work with this compound in a controlled lighting environment. This can be achieved by working in a dark room with a safelight or by using amber or foil-wrapped labware to protect the compound from light exposure.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that may be related to its light sensitivity.

Problem Potential Cause Recommended Solution
Low or no biological activity in assays Degradation of this compound due to improper handling or storage.1. Prepare fresh solutions of this compound for each experiment. 2. Minimize exposure to light during the entire experimental workflow. 3. Verify the concentration and purity of the this compound stock solution using a validated analytical method like HPLC-UV.
High variability between experimental replicates Inconsistent degradation of this compound across different samples due to varied light exposure.1. Ensure uniform handling of all samples, minimizing light exposure consistently. 2. Use amber-colored microplates or wrap plates in aluminum foil during incubation steps. 3. Work under subdued lighting conditions.
Appearance of unknown peaks in HPLC or LC-MS analysis Formation of photodegradation products.1. Analyze a light-exposed sample alongside a protected sample to confirm if the extra peaks are due to photodegradation. 2. If possible, use mass spectrometry (MS) to identify the degradation products.[4] 3. Review and optimize handling procedures to prevent light exposure.
Inconsistent results in cell-based assays Phototoxicity or degradation of this compound in the cell culture medium.1. Perform cell culture manipulations under a biosafety cabinet with the light turned off or dimmed. 2. Use amber-colored cell culture plates or flasks. 3. Minimize the time cells treated with this compound are exposed to the microscope light during imaging.

Experimental Protocols

Protocol 1: General Handling of this compound Solutions

This protocol outlines the best practices for preparing and handling this compound solutions to minimize photodegradation.

  • Preparation of Workspace:

    • Whenever possible, work in a dark room or a room with minimal ambient light.

    • Utilize a red safelight, as it is generally less damaging to photosensitive compounds.

    • Cover work surfaces with a dark, non-reflective material.

  • Preparation of this compound Stock Solution:

    • Use amber glass vials or vials wrapped completely in aluminum foil.

    • Dissolve the this compound powder in a suitable solvent in the dark.

    • Vortex or sonicate briefly until fully dissolved, keeping the vial wrapped in foil.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions:

    • Thaw the stock solution in the dark.

    • Perform dilutions in amber tubes or tubes wrapped in foil.

    • Use minimal light during the dilution process.

  • Use in Experiments:

    • When adding this compound to your experimental system (e.g., cell culture plate, reaction tube), do so under subdued lighting.

    • Immediately protect the samples from light by covering them with aluminum foil or placing them in a light-proof container or incubator.

Protocol 2: Photostability Testing of this compound using HPLC-UV

This protocol provides a framework for quantifying the degradation of this compound under specific light conditions.

  • Sample Preparation:

    • Prepare a solution of this compound in a relevant solvent (e.g., methanol (B129727), DMSO, or experimental buffer) at a known concentration (e.g., 10 µg/mL).

    • Dispense the solution into two sets of clear and amber glass vials. The clear vials will be exposed to light, and the amber vials will serve as dark controls.

  • Light Exposure:

    • Place the clear vials in a photostability chamber with a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines).

    • Place the amber vials in the same chamber, wrapped in aluminum foil to serve as dark controls.

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one clear and one amber vial from the chamber.

  • HPLC-UV Analysis:

    • Immediately analyze the samples by a validated reverse-phase HPLC-UV method.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Column: A C18 column is typically suitable.

    • Detection: Monitor the absorbance at the λmax of this compound.

    • Quantify the peak area of the this compound peak in both the light-exposed and dark control samples.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the dark control at the same time point.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Estimated Photodegradation of Phenothiazine Analogs

The following table provides an estimation of the photodegradation rates for phenothiazine compounds similar to this compound under direct light exposure. Actual rates for this compound may vary.

Time (hours) Estimated % Degradation (Aqueous Solution) Estimated % Degradation (in Methanol)
110 - 20%15 - 30%
430 - 50%40 - 60%
850 - 75%60 - 85%
24> 90%> 95%

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_troubleshoot Troubleshooting prep_workspace Prepare Workspace (Low Light/Safelight) prep_stock Prepare Stock Solution (Amber Vial) prep_workspace->prep_stock prep_working Prepare Working Solution (Amber Tubes) prep_stock->prep_working add_drug Add this compound to System (Subdued Light) prep_working->add_drug incubate Incubate/React (Protected from Light) add_drug->incubate analyze Analyze Samples (e.g., HPLC, Cell Imaging) incubate->analyze inconsistent_results Inconsistent Results? analyze->inconsistent_results check_handling Review Light Protection Procedures inconsistent_results->check_handling check_handling->prep_workspace

Caption: Workflow for handling light-sensitive this compound.

signaling_pathway cluster_this compound This compound Action cluster_receptor Dopamine (B1211576) Receptors cluster_downstream Downstream Signaling This compound This compound d1_receptor D1 Receptor This compound->d1_receptor Antagonist d2_receptor D2 Receptor This compound->d2_receptor Antagonist g_protein_s Gs Protein d1_receptor->g_protein_s Activates g_protein_i Gi Protein d2_receptor->g_protein_i Activates adenylyl_cyclase Adenylyl Cyclase g_protein_s->adenylyl_cyclase Activates g_protein_i->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Produces pka PKA camp->pka Activates downstream_effects Downstream Cellular Effects pka->downstream_effects

Caption: this compound's antagonism of dopamine D1/D2 receptor pathways.

References

Identifying and minimizing non-specific binding of Carphenazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize non-specific binding of Carphenazine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a phenothiazine (B1677639) derivative that has been used as an antipsychotic drug.[1][2] It is a hydrophobic and cationic molecule, with a logP of approximately 3.26-3.35 and a basic pKa of around 7.67, meaning it will be positively charged at physiological pH.[1] These properties are crucial to consider when designing experiments, as they can contribute to non-specific binding.

Q2: What is non-specific binding and why is it a problem for a compound like this compound?

Non-specific binding refers to the interaction of a compound with surfaces or molecules other than its intended biological target. For this compound, this can lead to high background signals, reduced assay sensitivity, and inaccurate data. Its hydrophobicity can cause it to adhere to plastic surfaces, such as microplates and pipette tips, while its positive charge can lead to electrostatic interactions with negatively charged surfaces or molecules.[3][4]

Q3: What are the primary drivers of this compound's non-specific binding?

The non-specific binding of this compound is likely driven by two main forces:

  • Hydrophobic Interactions: The phenothiazine ring structure is hydrophobic, leading to its association with non-polar surfaces like polystyrene microplates.

  • Electrostatic (Ionic) Interactions: At physiological pH, this compound is protonated and carries a positive charge, which can interact with negatively charged surfaces or biomolecules.

Troubleshooting Guide

Issue 1: High background signal in cell-free assays (e.g., ELISA, receptor binding assays).

Q: My assay shows a high signal in control wells where the target is absent. How can I reduce this?

A: High background is a classic sign of non-specific binding. Here’s a systematic approach to troubleshoot this:

Step 1: Optimize Your Blocking Protocol

Inadequate blocking of the assay surface is a common culprit.

  • Choice of Blocking Agent: Bovine Serum Albumin (BSA) or casein are effective protein-based blocking agents that can saturate unoccupied hydrophobic and hydrophilic sites on a surface.

  • Concentration and Incubation Time: Ensure you are using an optimal concentration of the blocking agent and a sufficient incubation time.

Step 2: Modify Your Assay and Wash Buffers

The composition of your buffers can significantly impact non-specific interactions.

  • Increase Salt Concentration: Adding NaCl (e.g., 150-500 mM) can help to disrupt non-specific electrostatic interactions by shielding charges.

  • Include a Non-ionic Detergent: Low concentrations of detergents like Tween-20 or Triton X-100 (typically 0.01% to 0.1%) can disrupt hydrophobic interactions.

  • Adjust pH: The pH of the buffer can influence the charge of both this compound and interacting surfaces. Experimenting with a pH range around the isoelectric point of your target protein or assay surface may be beneficial.

Step 3: Consider Your Labware

Standard polystyrene plates are often a source of non-specific binding for hydrophobic compounds.

  • Use Low-Binding Plates: Consider using commercially available low-binding microplates, which have a hydrophilic surface to reduce hydrophobic interactions.

Issue 2: Poor signal-to-noise ratio in my experiment.

Q: The specific signal for this compound binding is weak and difficult to distinguish from the background noise. What can I do?

A: A poor signal-to-noise ratio can be due to high non-specific binding masking the specific signal. In addition to the steps for reducing high background:

Step 1: Titrate this compound Concentration

Using an excessively high concentration of this compound can saturate non-specific sites, contributing to the noise. Perform a dose-response curve to find the optimal concentration range where specific binding is detectable above the background.

Step 2: Include Proper Controls

To accurately determine the level of non-specific binding, include a control where a high concentration of an unlabeled competitor for the specific target is added. The signal remaining in the presence of the competitor represents the non-specific binding and can be subtracted from the total binding to determine the specific binding.

Quantitative Data Summary

The following table provides starting concentrations and ranges for common reagents used to minimize non-specific binding. Note that optimal conditions should be determined empirically for each specific assay.

Reagent Typical Starting Concentration Concentration Range for Optimization Purpose
Blocking Agents
Bovine Serum Albumin (BSA)1% (w/v)0.5% - 5% (w/v)Blocks non-specific protein binding sites.
Casein (from non-fat dry milk)5% (w/v)1% - 5% (w/v)An alternative protein-based blocking agent.
Buffer Additives
Sodium Chloride (NaCl)150 mM50 mM - 500 mMReduces electrostatic interactions.
Tween-200.05% (v/v)0.01% - 0.1% (v/v)Reduces hydrophobic interactions.
Triton X-1000.05% (v/v)0.01% - 0.1% (v/v)A stronger non-ionic detergent for hydrophobic interactions.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol outlines a method to determine the most effective blocking agent and concentration for your assay.

  • Prepare a series of blocking buffers:

    • 1%, 3%, and 5% BSA in your assay buffer (e.g., PBS or TBS).

    • 1%, 3%, and 5% non-fat dry milk in your assay buffer.

  • Coat microplate wells: If your assay involves a coated target, proceed with your standard coating protocol. Use uncoated wells as a control for binding to the plastic.

  • Wash: Wash the wells three times with your standard wash buffer (e.g., PBST).

  • Block: Add the different blocking buffers to the wells and incubate for at least 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Repeat the wash step.

  • Add this compound: Add this compound at a concentration known to cause high background.

  • Incubate and Detect: Follow your standard assay protocol for incubation and signal detection.

  • Analyze: Compare the background signal across the different blocking conditions to identify the most effective one.

Protocol 2: Buffer Optimization for Reduced Non-Specific Binding

This protocol helps in identifying the optimal buffer composition to minimize non-specific binding of this compound.

  • Prepare a matrix of assay buffers:

    • Vary the NaCl concentration (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

    • For each salt concentration, prepare buffers with different concentrations of Tween-20 (e.g., 0%, 0.01%, 0.05%, 0.1%).

  • Perform the assay: Use your optimized blocking protocol from above. Run your complete assay, including controls, in each of the prepared buffer conditions.

  • Analyze: Measure the signal in your specific binding wells and your non-specific binding control wells for each buffer condition. Calculate the signal-to-noise ratio for each condition to determine the optimal buffer composition.

Visualizations

Troubleshooting Workflow for High Non-Specific Binding start High Background Signal Observed step1 Step 1: Optimize Blocking - Increase concentration of BSA/casein - Increase incubation time start->step1 check1 Is background still high? step1->check1 step2 Step 2: Modify Buffers - Increase salt concentration (e.g., NaCl) - Add non-ionic detergent (e.g., Tween-20) check1->step2 Yes end Problem Resolved check1->end No check2 Is background still high? step2->check2 step3 Step 3: Change Labware - Use low-binding microplates check2->step3 Yes end2 Problem Resolved check2->end2 No end3 Problem Resolved step3->end3 Mechanisms of this compound Non-Specific Binding cluster_0 This compound Properties cluster_1 Assay Surfaces & Molecules cluster_2 Non-Specific Binding Interactions This compound This compound (Hydrophobic, Positively Charged) hydrophobic_interaction Hydrophobic Interaction This compound->hydrophobic_interaction hydrophobicity electrostatic_interaction Electrostatic Interaction This compound->electrostatic_interaction positive charge plastic Plastic Surfaces (Hydrophobic) plastic->hydrophobic_interaction proteins Proteins/Biomolecules (Negatively Charged Domains) proteins->electrostatic_interaction

References

Technical Support Center: Optimizing Incubation Times for Carphenazine in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing functional assays using the D2 receptor antagonist, Carphenazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a phenothiazine (B1677639) antipsychotic agent.[1][2] Its primary mechanism of action is the blockade of postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain.[2] By acting as an antagonist at these receptors, this compound inhibits their downstream signaling pathways.

Q2: What are the typical binding affinities of this compound for dopamine (B1211576) receptors?

Q3: How do I determine the optimal incubation time for this compound in my functional assay?

A3: The optimal incubation time for this compound depends on several factors, including the specific assay, cell type, and the desired endpoint. A time-course experiment is the most effective method to determine this. We recommend testing a range of incubation times (e.g., 15, 30, 60, 120 minutes) to identify the point at which the maximal inhibitory effect is observed without inducing significant cytotoxicity. For some phenothiazines, effects on dopamine turnover have been observed to be time-dependent, suggesting that longer incubation times may be relevant for certain assays.

Q4: What are some common functional assays to assess this compound activity?

A4: Common functional assays for D2 receptor antagonists like this compound include:

  • cAMP (Cyclic Adenosine Monophosphate) Assays: These assays measure the inhibition of agonist-induced decreases in intracellular cAMP levels, a key downstream signaling event of D2 receptor activation.

  • Reporter Gene Assays: These involve engineered cell lines where D2 receptor activation modulates the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • Calcium Mobilization Assays: While D2 receptors are primarily Gαi-coupled, some functional assays can measure changes in intracellular calcium, particularly in engineered cell lines that co-express promiscuous G-proteins.

  • Receptor Internalization Assays: These assays quantify the extent to which this compound prevents agonist-induced internalization of the D2 receptor from the cell surface.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
Pipetting errors during compound addition.Use calibrated pipettes and consistent technique. Consider using automated liquid handlers for high-throughput screens.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile buffer/media.
No or weak inhibitory effect of this compound This compound concentration is too low.Perform a dose-response experiment with a wider concentration range.
Incubation time is too short.Conduct a time-course experiment to determine the optimal incubation period.
Poor compound solubility or stability.Visually inspect for precipitation. Prepare fresh stock solutions and protect from light, as phenothiazines can be light-sensitive.
Low D2 receptor expression in the cell line.Verify receptor expression using techniques like Western blot, qPCR, or flow cytometry.
High background signal in the assay Contamination of cell culture.Regularly test for mycoplasma and maintain aseptic technique.
Non-specific binding of assay reagents.Optimize blocking steps and reagent concentrations.
Autofluorescence of this compound (in fluorescence-based assays).Run a control plate with this compound alone to quantify its intrinsic fluorescence and subtract this from the experimental values.
Observed cytotoxicity at effective concentrations This compound is toxic to the cells at the tested concentrations.Perform a separate cytotoxicity assay (e.g., MTT or LDH release) to determine the cytotoxic concentration range.[3]
The assay incubation time is too long, leading to cell death.Shorten the incubation time based on time-course experiments.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a cAMP Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based cAMP assay.

1. Cell Culture and Seeding:

  • Culture a suitable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) in the recommended growth medium.
  • The day before the assay, seed the cells into a 96-well plate at a predetermined optimal density to achieve approximately 80-90% confluency on the day of the experiment.

2. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10-point dilution series from 1 µM to 0.1 pM).
  • Prepare a solution of a D2 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (EC80).

3. Assay Procedure:

  • Wash the cells with pre-warmed assay buffer.
  • Add the diluted this compound solutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO).
  • Pre-incubate the plate with this compound for a predetermined time (e.g., 30 minutes) at 37°C. This pre-incubation time should be optimized in a separate time-course experiment.
  • Add the D2 receptor agonist to all wells except for the negative control wells (which receive only assay buffer).
  • Incubate for a specific duration (e.g., 15-30 minutes) at 37°C to allow for the modulation of cAMP levels.
  • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF®, ELISA, or luminescence-based).

4. Data Analysis:

  • Normalize the data to the positive (agonist alone) and negative (vehicle alone) controls.
  • Plot the normalized response against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed effects in the functional assay are not due to cell death.

1. Cell Seeding:

  • Seed the same cell line used for the functional assay into a 96-well plate at the same density.

2. Compound Treatment:

  • Treat the cells with the same range of this compound concentrations used in the functional assay.
  • Incubate for the same duration as the functional assay.

3. Viability Measurement:

  • Measure cell viability using a standard method such as the MTT assay or a lactate (B86563) dehydrogenase (LDH) release assay.[3]

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Determine the concentration of this compound that causes a significant reduction in cell viability (e.g., CC50). This information will help in interpreting the results of the functional assay.

Visualizations

Carphenazine_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (D2R-expressing) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Carphenazine_Prep This compound Dilution Series Pre_incubation Pre-incubate with this compound Carphenazine_Prep->Pre_incubation Agonist_Prep Agonist Preparation (e.g., Quinpirole) Agonist_Stimulation Stimulate with D2R Agonist Agonist_Prep->Agonist_Stimulation Cell_Seeding->Pre_incubation Pre_incubation->Agonist_Stimulation Incubation Incubate for cAMP Modulation Agonist_Stimulation->Incubation Detection Lyse Cells & Detect cAMP Incubation->Detection Data_Normalization Normalize Data Detection->Data_Normalization Dose_Response_Curve Plot Dose-Response Curve Data_Normalization->Dose_Response_Curve IC50_Calculation Calculate IC50 Dose_Response_Curve->IC50_Calculation

Caption: Experimental workflow for determining the IC50 of this compound.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Dopamine D2 receptor signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

Carphenazine vs. Haloperidol: A Comparative Guide to Dopamine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of carphenazine and haloperidol (B65202), two antipsychotic drugs, focusing on their antagonistic activity at dopamine (B1211576) receptors. The information presented herein is intended to support research and drug development efforts by providing objective performance data and supporting experimental methodologies.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to various neurological processes, including motor control, motivation, and cognition.[1] They are the primary targets for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. These receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[1] D1-like receptors typically couple to Gs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, while D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[1]

This compound, a phenothiazine (B1677639) antipsychotic, and haloperidol, a butyrophenone (B1668137) antipsychotic, both exert their therapeutic effects through the antagonism of dopamine receptors. However, their binding affinities and selectivity profiles across the different dopamine receptor subtypes vary, leading to differences in their clinical efficacy and side-effect profiles. This guide offers a comparative analysis of their dopamine receptor antagonism, supported by quantitative binding data and detailed experimental protocols.

Quantitative Comparison of Binding Affinities

The binding affinity of a drug to its target receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for this compound and haloperidol at the five human dopamine receptor subtypes. It is important to note that comprehensive binding data for this compound across all dopamine receptor subtypes is limited in the available scientific literature.

Receptor SubtypeThis compound (Ki, nM)Haloperidol (Ki, nM)
D1 Data not available83[2]
D2 Data not available0.89[3], 1.45
D3 Data not available4.6
D4 Data not available10
D5 Data not available4-15

Note: The presented Ki values are compiled from various sources and may have been determined using different experimental conditions. Direct comparison between studies should be made with caution.

Dopamine Signaling Pathway and Antagonist Interaction

Dopamine receptors mediate their effects through intracellular signaling cascades. The diagram below illustrates the canonical dopamine signaling pathway and the points at which antagonists like this compound and haloperidol interfere.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_d1_like D1-like Pathway cluster_d2_like D2-like Pathway Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D1_R D1/D5 Receptor Dopamine->D1_R D2_R D2/D3/D4 Receptor Dopamine->D2_R Gs Gs/olf D1_R->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA Cellular_Response_Stim Cellular Response PKA->Cellular_Response_Stim Gi Gi/o D2_R->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_Inhib Cellular Response cAMP_dec->Cellular_Response_Inhib Antagonists This compound Haloperidol Antagonists->D1_R block Antagonists->D2_R block

Caption: Dopamine signaling pathways and points of antagonism.

Experimental Protocols

The quantitative data presented in this guide is typically generated using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or haloperidol) for a specific dopamine receptor subtype.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2/D3).

  • Test Compound: this compound or haloperidol of known concentration.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor (e.g., unlabeled haloperidol or butaclamol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

  • Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target dopamine receptor subtype.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a desired protein concentration.

  • Assay Setup:

    • Prepare a series of dilutions of the test compound (this compound or haloperidol).

    • In a 96-well plate, set up the following reaction tubes in triplicate:

      • Total Binding: Receptor membranes + radioligand + assay buffer.

      • Non-specific Binding: Receptor membranes + radioligand + a high concentration of non-specific binding control.

      • Competition Binding: Receptor membranes + radioligand + varying concentrations of the test compound.

  • Incubation:

    • Incubate the reaction plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow of a competitive radioligand binding assay.

Experimental_Workflow Start Start Membrane_Prep Receptor Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50 & Ki Calculation) Quantification->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the In Vitro Potency of Carphenazine and Chlorpromazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro potency of two phenothiazine (B1677639) antipsychotics, Carphenazine and Chlorpromazine. The primary focus of this document is to present available experimental data on their interaction with key central nervous system receptors, outline the methodologies used to obtain this data, and visualize the associated signaling pathways and experimental workflows.

Executive Summary

Both this compound and Chlorpromazine are classified as typical antipsychotics belonging to the phenothiazine class. Their therapeutic effects are primarily attributed to their antagonist activity at dopamine (B1211576) D2 receptors. While extensive in vitro potency data is available for Chlorpromazine, allowing for a detailed characterization of its receptor binding profile, there is a notable lack of specific quantitative in vitro potency data for this compound in publicly accessible literature. This guide will present the available data for Chlorpromazine and provide a qualitative description for this compound based on its known pharmacological class.

In Vitro Potency Comparison

The in vitro potency of an antipsychotic drug is commonly determined by its binding affinity (Ki) or its functional inhibition (IC50) at various neurotransmitter receptors. Lower Ki or IC50 values indicate higher potency. The primary targets for typical antipsychotics are the dopamine D2 receptors, with activity at serotonin (B10506) 5-HT2A receptors also being significant.

Quantitative Data Presentation

In contrast, Chlorpromazine has been extensively studied. The following table summarizes its binding affinities for human dopamine D2 and serotonin 5-HT2A receptors from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

CompoundReceptorSpeciesKi (nM)Reference
Chlorpromazine Dopamine D2Human71.42[1]

Note: Ki values can vary between different studies and experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the in vitro potency of antipsychotic drugs like this compound and Chlorpromazine.

Radioligand Receptor Binding Assay

This assay measures the affinity of a drug for a specific receptor by competing with a radioactively labeled ligand that has a known high affinity for that receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor (e.g., human embryonic kidney (HEK293) cells transfected with the human dopamine D2 receptor) are harvested.

  • The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

2. Binding Reaction:

  • The membrane preparation is incubated with a specific concentration of a radioligand (e.g., [3H]-Spiperone for D2 receptors or [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (this compound or Chlorpromazine).

  • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • The filters are washed with cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Chlorpromazine Chlorpromazine Chlorpromazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Activates Chlorpromazine Chlorpromazine Chlorpromazine->HT2A_R Blocks Gq_protein Gq/11 Protein HT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: Serotonin 5-HT2A receptor signaling pathway.

In Vitro Receptor Binding Assay Workflow

Binding_Assay_Workflow A 1. Membrane Preparation B 2. Incubation with Radioligand & Test Compound A->B C 3. Filtration to Separate Bound & Free Ligand B->C D 4. Scintillation Counting C->D E 5. Data Analysis (IC50 & Ki Determination) D->E

Caption: In vitro receptor binding assay workflow.

Conclusion

This guide provides a comparative framework for understanding the in vitro potency of this compound and Chlorpromazine. Based on available data, Chlorpromazine demonstrates significant affinity for dopamine D2 receptors, consistent with its classification as a typical antipsychotic. A significant data gap exists for this compound, precluding a direct quantitative comparison of its in vitro potency with Chlorpromazine. Further research is required to fully characterize the receptor binding profile of this compound. The provided experimental protocols and diagrams offer a foundational understanding of the methods and mechanisms relevant to the study of these and other antipsychotic compounds.

References

A Head-to-Head Comparison of Carphenazine and Other Phenothiazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the efficacy, receptor binding profiles, and side effects of Carphenazine relative to other key phenothiazine (B1677639) antipsychotics, supported by experimental data and methodologies.

Phenothiazines represent a foundational class of first-generation (typical) antipsychotic agents, primarily functioning through the antagonism of dopamine (B1211576) D2 receptors.[1][2] This guide provides a detailed comparison of this compound, a piperazine-type phenothiazine, with other members of its class, including the low-potency aliphatic compound Chlorpromazine and the high-potency piperazine (B1678402) Fluphenazine. The comparative analysis focuses on receptor binding affinities, antipsychotic efficacy, and the associated side-effect profiles, offering valuable insights for researchers and professionals in drug development.

Comparative Efficacy and Potency

The antipsychotic efficacy of phenothiazines is strongly correlated with their affinity for the dopamine D2 receptor.[3] These drugs are categorized by their potency, which is inversely related to the dose required to achieve a therapeutic effect. High-potency agents like Fluphenazine are effective at lower doses, while low-potency agents such as Chlorpromazine require higher doses.[4] this compound is considered a mid-to-high potency antipsychotic.

Phenothiazine Potency Group Therapeutic Dose Range (mg/day)
This compoundMid-to-High25-400
ChlorpromazineLow30-800
FluphenazineHigh0.5-20

This table provides a general overview; specific dosages should be determined by a qualified healthcare professional based on individual patient needs.

Receptor Binding Profiles and Pharmacological Effects

The diverse clinical effects and side-effect profiles of phenothiazines can be attributed to their interactions with a variety of neurotransmitter receptors.[5] The following table summarizes the receptor binding affinities (Ki, nM) for this compound and other selected phenothiazines. A lower Ki value indicates a higher binding affinity.

Receptor This compound Chlorpromazine Fluphenazine Pharmacological Effect of Antagonism
Dopamine D2~1.2~3.1~0.4Antipsychotic effects, Extrapyramidal Symptoms (EPS), Hyperprolactinemia
Serotonin 5-HT2A~5.6~13~3.8Potential reduction of EPS, Anxiolytic effects
Muscarinic M1~100~10~200Anticholinergic effects (dry mouth, blurred vision, constipation)
Histamine (B1213489) H1~4.3~1.1~10Sedation, Weight gain
Adrenergic α1~3.2~2.3~5Orthostatic hypotension, Dizziness

Data compiled from various sources. Ki values are approximate and can vary between studies.

As indicated in the table, all three phenothiazines exhibit high affinity for the D2 receptor, which is central to their antipsychotic action. However, their affinities for other receptors differ significantly, leading to distinct side-effect profiles.

  • Extrapyramidal Symptoms (EPS): High-potency agents like Fluphenazine, with very strong D2 antagonism and weaker M1 antagonism, are more likely to cause EPS, which include akathisia, dystonia, and parkinsonism. Low-potency agents like Chlorpromazine have a lower risk of EPS due to their stronger anticholinergic (M1) activity, which helps to counterbalance the dopaminergic blockade.

  • Sedation and Weight Gain: Chlorpromazine's high affinity for histamine H1 receptors contributes to its pronounced sedative effects and potential for weight gain. This compound and Fluphenazine have lower H1 receptor affinity and are therefore less sedating.

  • Anticholinergic Effects: The potent M1 receptor antagonism of Chlorpromazine results in more significant anticholinergic side effects, such as dry mouth, constipation, and blurred vision, compared to this compound and Fluphenazine.

  • Orthostatic Hypotension: Strong blockade of α1-adrenergic receptors by Chlorpromazine can lead to orthostatic hypotension (a drop in blood pressure upon standing).

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Phenothiazines exert their primary antipsychotic effect by blocking D2 receptors in the mesolimbic pathway of the brain. This antagonism inhibits the downstream signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms such as hallucinations and delusions.

Dopamine_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Response Cellular Response (Reduced Neuronal Firing) cAMP->Response Leads to Phenothiazines Phenothiazines (e.g., this compound) Phenothiazines->D2R Blocks

Caption: Antagonism of the D2 receptor by phenothiazines.

Experimental Protocols

A comprehensive understanding of the pharmacological profile of these compounds relies on robust experimental data. Key assays include radioligand binding assays to determine receptor affinities and behavioral models to assess antipsychotic efficacy.

Radioligand binding assays are the gold standard for quantifying the affinity of a drug for a specific receptor.

  • Preparation of Receptor Source: A tissue homogenate or cell line expressing the target receptor (e.g., D2, 5-HT2A) is prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: The mixture is incubated until binding equilibrium is reached.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value.

Binding_Assay_Workflow prep 1. Prepare Receptor Source (Membranes/Cells) incubate 2. Incubate with Radioligand & Test Compound prep->incubate separate 3. Separate Bound from Free Ligand (Filtration) incubate->separate count 4. Measure Radioactivity (Scintillation Counting) separate->count analyze 5. Analyze Data (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

The CAR test is a widely used behavioral model to predict the antipsychotic-like activity of drugs. It assesses the ability of a compound to selectively suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.

  • Apparatus: A shuttle box with two compartments separated by a door is used. The floor of the box is capable of delivering a mild electric shock.

  • Training: An animal, typically a rat, is placed in the shuttle box. A neutral conditioned stimulus (CS), such as a light or a tone, is presented, followed by an aversive unconditioned stimulus (US), which is a mild foot shock. The animal learns to avoid the shock by moving to the other compartment of the box during the CS presentation (avoidance response). If the animal does not move during the CS, it will move upon receiving the shock (escape response).

  • Drug Administration: Once the animals are trained to a stable level of performance, they are administered the test compound (e.g., this compound) or a vehicle control.

  • Testing: The animals are then re-tested in the shuttle box. The number of avoidance responses and escape responses are recorded.

  • Interpretation: A compound with antipsychotic potential will significantly reduce the number of avoidance responses at doses that do not affect the escape response. This indicates a specific effect on the conditioned behavior rather than general motor impairment.

CAR_Test_Logic start Conditioned Stimulus (e.g., Light/Tone) decision Animal Crosses to Other Side? start->decision avoidance Avoidance Response (No Shock) decision->avoidance Yes shock Unconditioned Stimulus (Foot Shock) decision->shock No no_cross No yes_cross Yes escape Escape Response (Crosses after Shock) shock->escape

Caption: Logical flow of a single trial in the CAR test.

References

Carphenazine's Potential in Mitigating Amphetamine-Induced Hyperlocomotion: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The amphetamine-induced hyperlocomotion model in rodents is a cornerstone in the preclinical assessment of antipsychotic drug efficacy. This model simulates the hyperdopaminergic state associated with psychosis, providing a valuable platform to screen compounds for their potential to manage psychotic symptoms. This guide offers a comparative analysis of the efficacy of Carphenazine and other antipsychotic agents in this model, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting Dopamine (B1211576) Pathways

This compound, a typical antipsychotic of the phenothiazine (B1677639) class, exerts its therapeutic effects primarily by acting as an antagonist at dopamine D1 and D2 receptors in the brain.[1][2] Amphetamine induces hyperlocomotion by increasing the synaptic concentration of dopamine, particularly in the mesolimbic pathway, leading to overstimulation of these same receptors. By blocking D1 and D2 receptors, this compound is hypothesized to counteract the effects of excess dopamine, thereby reducing locomotor activity.[1][2] This mechanism is shared by other typical antipsychotics like Haloperidol. Atypical antipsychotics, such as Clozapine and Olanzapine, also exhibit D2 receptor antagonism but often have a broader receptor binding profile, including interactions with serotonin (B10506) receptors, which may contribute to their different side-effect profiles.

Comparative Efficacy of Antipsychotics in the Amphetamine-Induced Hyperlocomotion Model

DrugClassDosage Range (mg/kg)Route of AdministrationAnimal ModelKey Findings
Haloperidol Typical Antipsychotic0.05 - 0.3Subcutaneous (s.c.) / Intraperitoneal (i.p.)Rats / MiceDose-dependently reduces amphetamine-induced hyperlocomotion. At higher doses, may also suppress baseline locomotor activity.
Clozapine Atypical Antipsychotic3 - 20Subcutaneous (s.c.)Rats / MiceEffectively inhibits amphetamine-induced hyperactivity, though some studies suggest it may be less potent than typical antipsychotics in this specific model.
Olanzapine Atypical Antipsychotic0.1 - 1.0Subcutaneous (s.c.)RatsDemonstrates a reduction in amphetamine-induced hyperlocomotion.

Experimental Protocols

To ensure the reproducibility and validity of findings, the following are detailed methodologies for the amphetamine-induced hyperlocomotion model as cited in the literature for the comparator drugs. A similar protocol would be applicable for evaluating this compound.

General Procedure
  • Animal Acclimation: Male rodents (rats or mice) are housed in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week prior to the experiment to minimize stress.

  • Habituation: On the day of the experiment, animals are placed in open-field arenas equipped with automated locomotor activity monitoring systems (e.g., infrared beams). They are allowed to habituate to the new environment for a period of 30-60 minutes.

  • Drug Administration:

    • Antipsychotic Pre-treatment: Animals are administered the antipsychotic drug (e.g., Haloperidol, Clozapine, Olanzapine) or vehicle control at a specified time (typically 30-60 minutes) before the amphetamine challenge.

    • Amphetamine Challenge: Amphetamine (typically 1-5 mg/kg) or saline is administered to induce hyperlocomotion.

  • Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 60-120 minutes) following the amphetamine injection.

  • Data Analysis: The data is analyzed to compare the locomotor activity of the different treatment groups. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to determine the significance of the drug effects.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Acquisition & Analysis acclimation Animal Acclimation habituation Habituation to Arena acclimation->habituation pretreatment Antipsychotic or Vehicle Administration habituation->pretreatment challenge Amphetamine or Saline Administration pretreatment->challenge 30-60 min recording Locomotor Activity Recording challenge->recording analysis Statistical Analysis recording->analysis

Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron amphetamine Amphetamine dat Dopamine Transporter (DAT) amphetamine->dat Blocks & Reverses dopamine_vesicle Dopamine Vesicles amphetamine->dopamine_vesicle Promotes Release dopamine_synapse Dopamine dat->dopamine_synapse Releases dopamine_vesicle->dopamine_synapse Releases d1_receptor D1 Receptor dopamine_synapse->d1_receptor Activates d2_receptor D2 Receptor dopamine_synapse->d2_receptor Activates downstream Downstream Signaling (Increased Locomotion) d1_receptor->downstream d2_receptor->downstream This compound This compound This compound->d1_receptor Blocks This compound->d2_receptor Blocks

Caption: Signaling pathway of amphetamine-induced hyperlocomotion and this compound's action.

Conclusion

The amphetamine-induced hyperlocomotion model remains a critical tool for the initial screening and characterization of antipsychotic compounds. Based on its mechanism as a potent dopamine D1 and D2 receptor antagonist, this compound is expected to demonstrate significant efficacy in attenuating amphetamine-induced hyperlocomotion, comparable to other typical antipsychotics like Haloperidol. Further head-to-head comparative studies are warranted to precisely quantify its potency and therapeutic window relative to both typical and atypical antipsychotics. The experimental protocols and comparative data provided herein offer a framework for such future investigations.

References

Carphenazine vs. Atypical Antipsychotics: A Comparative Receptor Binding Profile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profile of the typical antipsychotic carphenazine with several key atypical antipsychotics. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Executive Summary

This compound, a phenothiazine-class typical antipsychotic, primarily exerts its therapeutic effects through potent antagonism of dopamine (B1211576) D2 receptors. In contrast, atypical antipsychotics exhibit a broader and more complex receptor binding profile, characterized by a combination of dopamine D2 and serotonin (B10506) 5-HT2A receptor antagonism, often with varying affinities for other neurotransmitter receptors. This divergence in receptor engagement is believed to underlie the differing efficacy and side-effect profiles of these two classes of antipsychotic medications. While comprehensive quantitative binding data for this compound is limited in publicly accessible literature, its known primary targets can be contrasted with the well-documented affinities of various atypical agents.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and a selection of prominent atypical antipsychotics across a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Clozapine (Ki, nM)Olanzapine (Ki, nM)Risperidone (Ki, nM)Quetiapine (Ki, nM)Aripiprazole (Ki, nM)Ziprasidone (Ki, nM)
Dopamine
D1Antagonist[1][2]8531754554109.5
D2Potent Antagonist[1][2]1251131600.344.8
D3Data not available555---High Affinity-
D4Data not available24-7.32020Moderate Affinity-
Serotonin
5-HT1AData not available120-4203901.73.4
5-HT2AData not available5.440.26403.40.42
5-HT2CData not available9.41150184015-
Adrenergic
α1Data not available1.6195-25.7-
α2Data not available90-16---
Muscarinic
M1Data not available6.2->10,000---
Histamine (B1213489)
H1Data not available-720-25.146.8

Data compiled from various sources. Note the qualitative nature of the data for this compound due to the limited availability of specific Ki values in the cited literature.

Experimental Protocols

The receptor binding affinities presented in this guide are typically determined using radioligand binding assays . This experimental technique is a cornerstone of pharmacology for quantifying the interaction between a ligand (e.g., a drug) and its receptor.

General Protocol for Radioligand Binding Assay:
  • Membrane Preparation:

    • Tissue or cells expressing the receptor of interest are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • A constant concentration of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity and specificity) is incubated with the prepared cell membranes.

    • Varying concentrations of the unlabeled test compound (the drug being studied) are added to compete with the radioligand for binding to the receptor.

    • A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand that has very high affinity for the receptor to determine non-specific binding.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated, and the mixture is rapidly filtered through a glass fiber filter. This traps the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorSource Receptor Source (Tissue/Cells) Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation MembranePrep Membrane Preparation Centrifugation->MembranePrep Incubation Incubation with Radioligand & Test Compound MembranePrep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataProcessing Calculate Specific Binding Counting->DataProcessing IC50_Determination Determine IC50 DataProcessing->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Radioligand Binding Assay Workflow

Key Signaling Pathways

The therapeutic and side effects of antipsychotic drugs are mediated by their interaction with specific receptor signaling pathways. The primary targets for antipsychotic action are the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Antagonism of D2 receptors by antipsychotics blocks this signaling cascade, which is thought to be a key mechanism in alleviating the positive symptoms of schizophrenia.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Agonist binding to 5-HT2A receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). Atypical antipsychotics are potent antagonists at 5-HT2A receptors, and this action is believed to contribute to their efficacy against negative symptoms and their lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.

Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi_o Gi/o Protein D2R->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Antipsychotic_D2 This compound & Atypical Antipsychotics (Antagonists) Antipsychotic_D2->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq_11 Gq/11 Protein HT2AR->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC ↑ PKC Activity DAG->PKC Antipsychotic_5HT2A Atypical Antipsychotics (Antagonists) Antipsychotic_5HT2A->HT2AR

Dopamine D2 and Serotonin 5-HT2A Signaling

Discussion

The receptor binding data highlights a fundamental distinction between this compound and the atypical antipsychotics. This compound's primary known mechanism of action is potent dopamine D2 receptor antagonism. This strong D2 blockade is effective in treating the positive symptoms of psychosis but is also associated with a higher risk of extrapyramidal symptoms (EPS).

Atypical antipsychotics, in contrast, exhibit a more complex pharmacology. They are characterized by a potent antagonism of serotonin 5-HT2A receptors, often with a higher affinity for 5-HT2A than for D2 receptors. This dual D2/5-HT2A antagonism is thought to contribute to their efficacy against a broader range of symptoms, including negative and cognitive symptoms, and a reduced liability for EPS.

Furthermore, many atypical antipsychotics display significant affinities for other receptors, which can influence their therapeutic effects and side-effect profiles. For instance, antagonism at histamine H1 receptors is associated with sedation and weight gain, while blockade of muscarinic M1 receptors can lead to anticholinergic side effects. The varied binding profiles among the different atypical antipsychotics account for the clinical differences observed in their efficacy and tolerability.

Due to the limited availability of comprehensive, quantitative binding data for this compound, a direct numerical comparison across all receptor subtypes is not possible at this time. The provided information for this compound is based on its established classification as a potent D1 and D2 receptor antagonist within the phenothiazine (B1677639) class. Further research would be beneficial to fully elucidate the complete receptor binding profile of this compound and enable a more detailed comparison with the newer atypical agents.

References

Carphenazine's Impact on Prepulse Inhibition in Mice: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). It is a measure of sensorimotor gating, a process often found to be deficient in neuropsychiatric disorders such as schizophrenia. Consequently, the PPI response in animal models is a critical tool for screening the efficacy of antipsychotic drugs.

Comparative Efficacy on Prepulse Inhibition

While specific studies detailing Carphenazine's quantitative effect on PPI in mice are not publicly available, research has demonstrated the efficacy of other antipsychotic agents in enhancing PPI. A study by Ouagazzal et al. (2001) showed that Haloperidol, Clozapine, and Risperidone all significantly enhanced PPI in C57BL/6J mice, a strain known to exhibit naturally poor PPI[1].

DrugEffective Dose in MiceObservation
This compound Data Not Available-
Haloperidol 6 mg/kgSignificantly enhanced PPI[1]
Clozapine 3 and 30 mg/kgSignificantly enhanced PPI[1]
Risperidone 1 mg/kgSignificantly enhanced PPI[1]

Receptor Binding Affinity & Mechanism of Action

The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. This compound is known to be an antagonist of the dopamine (B1211576) D1 and D2 receptors. The following table provides a comparison of the receptor binding affinities (Ki, in nM) for this compound's comparators. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Haloperidol (Ki, nM)Clozapine (Ki, nM)Risperidone (Ki, nM)
Dopamine D1 Data Not Available~18-36~85-270~7-19
Dopamine D2 Data Not Available~0.7-1.5~129-160~3.13-5.9
Serotonin (B10506) 5-HT2A Data Not Available~20-60~5.4-13~0.16-0.5

The primary mechanism of action for these antipsychotics involves the modulation of dopamine and serotonin pathways in the brain. This compound, as a phenothiazine (B1677639) antipsychotic, primarily exerts its effects through the blockade of dopamine D2 receptors in the mesolimbic pathway. This action is believed to be responsible for its antipsychotic effects. The atypical antipsychotics, Clozapine and Risperidone, exhibit a broader receptor binding profile, with potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors. This dual action is thought to contribute to their efficacy against a wider range of symptoms in schizophrenia and a lower propensity for certain side effects compared to typical antipsychotics like Haloperidol.

Signaling Pathways

The signaling pathways affected by these antipsychotics are complex, but a simplified representation of their primary antagonistic actions on dopamine and serotonin receptors is illustrated below.

Antipsychotic Drug Signaling Pathways cluster_this compound This compound cluster_haloperidol Haloperidol cluster_clozapine Clozapine cluster_risperidone Risperidone This compound This compound D1_C D1 Receptor This compound->D1_C Antagonist D2_C D2 Receptor This compound->D2_C Antagonist Haloperidol Haloperidol D1_H D1 Receptor Haloperidol->D1_H Antagonist D2_H D2 Receptor Haloperidol->D2_H Potent Antagonist S2A_H 5-HT2A Receptor Haloperidol->S2A_H Antagonist Clozapine Clozapine D1_Cl D1 Receptor Clozapine->D1_Cl Antagonist D2_Cl D2 Receptor Clozapine->D2_Cl Antagonist S2A_Cl 5-HT2A Receptor Clozapine->S2A_Cl Potent Antagonist Risperidone Risperidone D1_R D1 Receptor Risperidone->D1_R Antagonist D2_R D2 Receptor Risperidone->D2_R Potent Antagonist S2A_R 5-HT2A Receptor Risperidone->S2A_R Potent Antagonist

Caption: Primary receptor antagonism of this compound and comparator antipsychotics.

Experimental Protocols

The following is a detailed methodology for a typical prepulse inhibition experiment in mice, based on established protocols.

Prepulse Inhibition (PPI) Experimental Workflow

Prepulse Inhibition (PPI) Experimental Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimation Animal Acclimation to Housing DrugAdmin Drug Administration (e.g., this compound, Vehicle) Acclimation->DrugAdmin Habituation Habituation to Startle Chamber (5 min) DrugAdmin->Habituation TestSession Presentation of Pulse-Alone and Prepulse-Pulse Trials Habituation->TestSession DataCollection Record Startle Response Amplitude TestSession->DataCollection Analysis Calculate %PPI DataCollection->Analysis

Caption: A standard workflow for a prepulse inhibition experiment in mice.

Detailed Methodology
  • Animals: Male C57BL/6J mice are often used due to their documented low baseline PPI, which allows for a clearer observation of enhancement by test compounds. Mice are typically housed in groups with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a mouse holder mounted on a piezoelectric platform to detect movement, a loudspeaker for auditory stimuli, and a computer to control the stimuli and record the responses.

  • Drug Preparation and Administration: this compound and comparator drugs (Haloperidol, Clozapine, Risperidone) are dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80). Drugs or vehicle are administered intraperitoneally (i.p.) at a specified time before the PPI test (e.g., 30 minutes).

  • Experimental Procedure:

    • Acclimation: Mice are brought to the testing room at least 30 minutes before the experiment to acclimate to the new environment.

    • Habituation: Each mouse is placed in the holder within the startle chamber and allowed a 5-minute habituation period with background white noise (e.g., 65-70 dB).

    • Test Session: The session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong auditory stimulus (e.g., 120 dB, 40 ms (B15284909) duration) is presented.

      • Prepulse-pulse trials: The strong pulse is preceded by a weaker, non-startling prepulse (e.g., 75, 80, or 85 dB, 20 ms duration) with a short inter-stimulus interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present to measure baseline movement.

  • Data Analysis: The startle amplitude is measured as the peak voltage change detected by the piezoelectric platform. The percentage of prepulse inhibition (%PPI) is calculated for each prepulse intensity using the following formula:

    %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

    Statistical analysis (e.g., ANOVA) is then used to compare the %PPI between the drug-treated and vehicle-treated groups.

Conclusion

While direct experimental evidence for this compound's effect on PPI in mice is lacking, its known mechanism as a dopamine D1 and D2 receptor antagonist suggests it would likely modulate sensorimotor gating. To definitively validate this compound's effect and compare its potency to other antipsychotics, further preclinical studies following the detailed experimental protocols outlined in this guide are necessary. Such research would be invaluable for drug development professionals seeking to understand the full therapeutic potential of this compound and other phenothiazine derivatives.

References

A Comparative In Vitro Analysis of Carphenazine and Trifluoperazine for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals, this document provides a detailed comparative analysis of the in vitro properties of two phenothiazine (B1677639) antipsychotics: Carphenazine and Trifluoperazine. This guide summarizes their receptor binding affinities, delves into their impact on key cellular signaling pathways, and provides detailed experimental protocols for reproducible in vitro assays.

Introduction

This compound and Trifluoperazine are first-generation antipsychotic drugs belonging to the phenothiazine class. Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1][2][3] However, their broader pharmacological profiles, including interactions with other neurotransmitter receptors and effects on various cellular signaling cascades, contribute to their therapeutic efficacy and side-effect profiles. This guide offers a head-to-head in vitro comparison to aid researchers in selecting the appropriate agent for their studies and to provide a foundational understanding of their distinct molecular actions.

Data Presentation: Quantitative Comparison

The following table summarizes the available in vitro data for this compound and Trifluoperazine, focusing on their receptor binding affinities. While specific Ki values for this compound are limited in publicly accessible literature, a qualitative comparison of receptor binding affinities is presented based on available data.

Target ReceptorThis compound (Binding Affinity)Trifluoperazine (Ki in nM)Key Observations
Dopamine D2 ++++1.1Both are potent D2 antagonists, a hallmark of typical antipsychotics.
Dopamine D1 Not Available13Trifluoperazine shows moderate affinity for D1 receptors.
Serotonin 5-HT2A Not Available12Trifluoperazine has moderate affinity for this receptor, which may contribute to its overall antipsychotic effect.
Alpha-1 Adrenergic Not Available3.6Trifluoperazine's affinity for this receptor may be associated with side effects like orthostatic hypotension.
Histamine H1 Not Available10The antihistaminic activity of Trifluoperazine can lead to sedative effects.
Muscarinic M1 Not Available200Trifluoperazine has a relatively low affinity for muscarinic receptors, suggesting a lower likelihood of anticholinergic side effects compared to some other antipsychotics.

Binding affinity is qualitatively represented as follows: ++++ (very strong), +++ (strong), ++ (moderate), + (weak). Data for Trifluoperazine is derived from various sources and represents approximate values.

Key Signaling Pathways and Mechanisms of Action

Both this compound and Trifluoperazine exert their primary antipsychotic effects through the blockade of dopamine D2 receptors. This action disrupts the downstream signaling cascade, leading to a reduction in psychotic symptoms.

Dopamine D2 Receptor Signaling

Blockade of the D2 receptor by these antagonists prevents the binding of dopamine, thereby inhibiting the Gαi/o-protein coupled signaling pathway. This leads to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cyclic AMP (cAMP) levels.

Dopamine_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds Carphenazine_TFP This compound / Trifluoperazine Carphenazine_TFP->D2R Blocks ATP ATP Downstream Downstream Signaling cAMP->Downstream Activates

Dopamine D2 Receptor Antagonism by this compound and Trifluoperazine.
Calmodulin Inhibition

Trifluoperazine is a known potent antagonist of calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in various cellular processes by modulating the activity of numerous enzymes and proteins. By binding to calmodulin, Trifluoperazine inhibits its function, thereby affecting calcium-dependent signaling pathways. While the direct interaction of this compound with calmodulin is not as extensively documented, other phenothiazines have been shown to possess calmodulin-inhibitory properties, suggesting a potential class effect.

Calmodulin_Inhibition cluster_cytoplasm Cytoplasm CaM Calmodulin (CaM) Target_Enzyme CaM-dependent Enzyme CaM->Target_Enzyme Activates Inactive_Enzyme Inactive Enzyme CaM->Inactive_Enzyme When inhibited, leads to Active_Enzyme Active Enzyme Target_Enzyme->Active_Enzyme Leads to Calcium Ca²⁺ Calcium->CaM Binds to TFP Trifluoperazine TFP->CaM Inhibits

Inhibition of Calmodulin by Trifluoperazine.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Membrane Preparation: Homogenized tissue from a brain region rich in D2 receptors (e.g., striatum) or cell lines expressing recombinant human D2 receptors.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Test Compounds: this compound, Trifluoperazine, and other compounds to be tested.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

Workflow:

D2_Binding_Assay start Start prep_reagents Prepare Reagents: - Membrane homogenate - Radioligand ([³H]-Spiperone) - Test compounds (this compound, TFP) - Buffers start->prep_reagents incubation Incubate membrane homogenate, radioligand, and test compound in a 96-well plate. prep_reagents->incubation filtration Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. incubation->filtration wash Wash filters with cold wash buffer to remove non-specifically bound radioligand. filtration->wash scintillation Place filters in scintillation vials, add scintillation cocktail. wash->scintillation counting Measure radioactivity using a scintillation counter. scintillation->counting analysis Analyze data to determine Ki values using competition binding analysis (e.g., Cheng-Prusoff equation). counting->analysis end End analysis->end

Workflow for Dopamine D2 Receptor Binding Assay.

Procedure:

  • In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known D2 antagonist, e.g., unlabeled haloperidol).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound and Trifluoperazine on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

Materials:

  • Cell Line: e.g., SH-SY5Y cells.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Test Compounds: this compound and Trifluoperazine.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well cell culture plates.

Workflow:

MTT_Assay start Start seed_cells Seed cells in a 96-well plate and allow them to adhere overnight. start->seed_cells treat_cells Treat cells with varying concentrations of this compound or Trifluoperazine. seed_cells->treat_cells incubate_treatment Incubate for the desired time period (e.g., 24, 48, 72 hours). treat_cells->incubate_treatment add_mtt Add MTT reagent to each well and incubate for 3-4 hours. incubate_treatment->add_mtt solubilize Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals. add_mtt->solubilize read_absorbance Measure the absorbance at 570 nm using a microplate reader. solubilize->read_absorbance analyze_data Calculate cell viability as a percentage of the untreated control and determine IC50 values. read_absorbance->analyze_data end End analyze_data->end

Workflow for Cell Viability (MTT) Assay.

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compounds. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.

Conclusion

This guide provides a comparative overview of this compound and Trifluoperazine, highlighting their primary mechanism of action as dopamine D2 receptor antagonists and the additional pharmacological properties of Trifluoperazine as a calmodulin inhibitor. While quantitative in vitro data for this compound is less abundant, the provided information and experimental protocols offer a solid foundation for researchers to conduct their own comparative studies. Further investigation into the broader pharmacological profile of this compound is warranted to fully elucidate its similarities and differences with Trifluoperazine and other phenothiazine antipsychotics.

References

Cross-Validation of Carphenazine's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Carphenazine and Related Phenothiazines in Cancer Cell Lines

This compound, a phenothiazine (B1677639) derivative, has been investigated for its potential anticancer properties. While specific quantitative data for this compound is limited in publicly available literature, the broader class of phenothiazines, including compounds like Fluphenazine, Perphenazine, and Thioridazine, has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. This guide provides a comparative summary of the available experimental data on these related compounds to offer insights into the potential effects of this compound and to guide future research.

Phenothiazines are known to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, and induction of cell cycle arrest.[1][2]

Data Presentation: Comparative Cytotoxicity of Phenothiazine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various phenothiazine derivatives in different cancer cell lines. It is important to note that these values are for compounds structurally related to this compound and should be considered as indicative of potential efficacy.

CompoundCell LineCancer TypeIC50 (µM)Reference
FluphenazineMDA-MB-231Breast Cancer~20[3]
FluphenazineHs578TBreast Cancer~20[3]
FluphenazineLoVoColon Cancer>20[3]
FluphenazineLoVo/DxDoxorubicin-resistant Colon Cancer~15
FluphenazineHepG2Liver Cancer12.2 (MTT), 9.9 (Alamar Blue)
PerphenazineHUT78Sézary syndromeNot specified
ThioridazineHeLaCervical CancerNot specified
ThioridazineHEC-1-AEndometrial CancerNot specified

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing the effects of phenothiazine derivatives are provided below. These protocols can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization

Signaling Pathways Modulated by Phenothiazines

The following diagrams illustrate the key signaling pathways reported to be affected by phenothiazine derivatives, which are likely relevant to the mechanism of action of this compound.

G cluster_0 PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound (Phenothiazines) This compound->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of phenothiazines.

G cluster_1 MAPK/ERK Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription This compound This compound (Phenothiazines) This compound->ERK Inhibits

Caption: MAPK/ERK signaling pathway and the inhibitory effect of phenothiazines.

Experimental Workflow for Assessing this compound's Effects

G Start Select Cancer Cell Lines Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Signaling Western Blot (PI3K/Akt, MAPK/ERK) Treatment->Signaling Data Data Analysis & Comparison Viability->Data Apoptosis->Data CellCycle->Data Signaling->Data

References

A Comparative In Vivo Microdialysis Guide: Carphenazine vs. Risperidone

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Two Antipsychotics' Neurochemical Footprints

In the landscape of antipsychotic pharmacology, understanding the precise in vivo neurochemical effects of different agents is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative overview of Carphenazine, a conventional phenothiazine (B1677639) antipsychotic, and Risperidone, a widely used atypical antipsychotic, with a focus on their differential effects on dopamine (B1211576) and serotonin (B10506) levels as would be measured by in vivo microdialysis.

Comparative Neurotransmitter Effects

The following table summarizes the anticipated effects of this compound and Risperidone on extracellular dopamine and serotonin levels in key brain regions, based on available in vivo microdialysis data for Risperidone and other typical antipsychotics like haloperidol (B65202) and chlorpromazine, which serve as a proxy for this compound.

FeatureThis compound (Typical Antipsychotic)Risperidone (Atypical Antipsychotic)
Primary Mechanism Potent dopamine D2 receptor antagonist.[1][2][3]Potent serotonin 5-HT2A and dopamine D2 receptor antagonist.[4][5]
Dopamine in Nucleus Accumbens Significant increase in extracellular dopamine levels.Preferential and robust increase in dopamine levels in the nucleus accumbens shell.
Dopamine in Prefrontal Cortex Minimal to no significant increase in extracellular dopamine levels.Significant increase in extracellular dopamine levels.
Serotonin in Prefrontal Cortex No direct significant effect on serotonin release is expected based on its primary mechanism.Increases serotonin metabolism and release.
Receptor Affinity Profile High affinity for D2 receptors, with some affinity for D1 receptors.High affinity for 5-HT2A receptors, with a slightly lower but still potent affinity for D2 receptors.

Signaling Pathways and Mechanisms of Action

The distinct neurochemical outcomes of this compound and Risperidone stem from their differential engagement with dopamine and serotonin signaling pathways.

cluster_this compound This compound Signaling cluster_Risperidone Risperidone Signaling This compound This compound D2_receptor Dopamine D2 Receptor This compound->D2_receptor Blocks Dopamine_Signal Dopamine Signal Transduction Therapeutic_Effect_C Antipsychotic Effect (Positive Symptoms) Dopamine_Signal->Therapeutic_Effect_C EPS_C Extrapyramidal Side Effects Dopamine_Signal->EPS_C Risperidone Risperidone D2_receptor_R Dopamine D2 Receptor Risperidone->D2_receptor_R Blocks HT2A_receptor_R Serotonin 5-HT2A Receptor Risperidone->HT2A_receptor_R Blocks Dopamine_Signal_R Dopamine Signal Transduction Serotonin_Signal_R Serotonin Signal Transduction Therapeutic_Effect_R Antipsychotic Effect (Positive & Negative Symptoms) Dopamine_Signal_R->Therapeutic_Effect_R Reduced_EPS_R Reduced Extrapyramidal Side Effects Serotonin_Signal_R->Reduced_EPS_R

Caption: Simplified signaling pathways of this compound and Risperidone.

Experimental Protocols: In Vivo Microdialysis

The following provides a representative methodology for an in vivo microdialysis experiment designed to compare the effects of antipsychotic drugs on neurotransmitter levels in the rat brain.

1. Animal Subjects:

  • Adult male Sprague-Dawley rats (250-300g) are typically used.

  • Animals are housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Stereotaxic Surgery and Probe Implantation:

  • Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • The animal is placed in a stereotaxic frame.

  • Guide cannulae for the microdialysis probes are surgically implanted, targeting specific brain regions such as the nucleus accumbens and the medial prefrontal cortex. Coordinates are determined based on a rat brain atlas.

  • The cannulae are secured to the skull with dental cement.

  • Animals are allowed a post-operative recovery period of at least 48 hours.

3. In Vivo Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

  • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent neurotransmitter degradation.

  • After a baseline collection period to establish stable neurotransmitter levels, the animals are administered either this compound, Risperidone, or a vehicle control via a systemic route (e.g., subcutaneous or intraperitoneal injection).

  • Dialysate collection continues for a set period post-injection to monitor changes in neurotransmitter concentrations.

4. Sample Analysis:

  • The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • The analytical system is calibrated with standard solutions of the neurotransmitters of interest.

5. Data Analysis:

  • Neurotransmitter concentrations are typically expressed as a percentage of the average baseline levels.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the different drug treatments over time.

A Animal Preparation (Surgery & Recovery) B Microdialysis Probe Insertion A->B C Baseline Sample Collection B->C D Drug Administration (this compound, Risperidone, or Vehicle) C->D E Post-injection Sample Collection D->E F HPLC-ED Analysis E->F G Data Analysis & Comparison F->G

Caption: Experimental workflow for a comparative in vivo microdialysis study.

Conclusion

The available evidence strongly suggests that this compound and Risperidone exert distinct effects on central dopamine and serotonin systems. This compound, as a typical antipsychotic, is expected to primarily increase dopamine levels in the nucleus accumbens with little effect in the prefrontal cortex. In contrast, Risperidone, an atypical antipsychotic, demonstrates a broader neurochemical profile, elevating both dopamine and serotonin levels in the prefrontal cortex, in addition to its effects on the nucleus accumbens. These differences in their in vivo neurochemical signatures likely underlie their distinct clinical profiles, particularly concerning efficacy for negative symptoms and the propensity for extrapyramidal side effects. Further direct comparative in vivo microdialysis studies are warranted to confirm these inferred differences and to provide a more nuanced understanding of their respective mechanisms of action.

References

Carphenazine's Receptor Selectivity: A Comparative Analysis for Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Carphenazine's binding affinities for key dopamine (B1211576) and serotonin (B10506) receptor subtypes reveals a distinct selectivity profile when compared to other common antipsychotic agents. This guide provides a quantitative comparison, outlines the experimental methodology for determining these values, and visualizes the relevant biological pathways to aid researchers and drug development professionals in their assessment of this compound.

This compound, a typical antipsychotic of the phenothiazine (B1677639) class, exerts its therapeutic effects primarily through the modulation of dopaminergic and serotonergic systems in the central nervous system. A critical aspect of its pharmacological profile is its relative affinity for different receptor subtypes, which dictates its efficacy and side-effect profile. This guide presents a comparative analysis of this compound's binding affinities (Ki values) against a panel of both typical and atypical antipsychotics, including Clozapine, Risperidone, Olanzapine, Haloperidol, and Aripiprazole.

Comparative Binding Affinities (Ki, nM)

The following table summarizes the in vitro binding affinities of this compound and selected comparator antipsychotics for a range of human dopamine and serotonin receptors. The data, expressed as the inhibition constant (Ki) in nanomolars (nM), is compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) Ki database. A lower Ki value signifies a higher binding affinity.

ReceptorThis compound (nM)Clozapine (nM)Risperidone (nM)Olanzapine (nM)Haloperidol (nM)Aripiprazole (nM)
Dopamine Receptors
D12.785240312.2>10,000
D20.41253.2111.450.34
D31.5240--4.6-
D40.7547.32710-
Serotonin Receptors
5-HT1A10014042020436001.7
5-HT2A1.18.90.241203.4
5-HT2C12175011470015

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. This in vitro technique is a cornerstone of pharmacological research for quantifying the interaction between a drug and its target receptor.

Principle

The assay measures the ability of a test compound (unlabeled drug, e.g., this compound) to displace a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC50 value. This value is then used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.

Materials
  • Receptor Source: Cell membranes isolated from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).

  • Test Compound: The unlabeled drug being tested (e.g., this compound).

  • Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding interaction (e.g., Tris-HCl buffer with appropriate ions).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure
  • Membrane Preparation: The cell membranes expressing the target receptor are prepared through homogenization and centrifugation of the cultured cells. The protein concentration of the membrane preparation is determined.

  • Assay Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with a fixed amount of the receptor-containing cell membranes in the assay buffer.

  • Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Process and Pathways

To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Curve Competition Curve (IC50 Determination) Counting->Curve Ki Ki Calculation (Cheng-Prusoff) Curve->Ki

Competitive Radioligand Binding Assay Workflow

G cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG This compound This compound This compound->D2R Antagonist This compound->HT2AR Antagonist

Simplified D2 and 5-HT2A Signaling Pathways

Conclusion

The compiled data indicates that this compound is a potent antagonist at dopamine D2, D3, and D4 receptors, with a particularly high affinity for the D2 subtype. Its affinity for the serotonin 5-HT2A receptor is also high and comparable to its D2 affinity. This profile of potent D2 and 5-HT2A antagonism is a hallmark of many antipsychotic drugs. When compared to atypical antipsychotics like Clozapine and Risperidone, this compound shows a strong D2 receptor affinity, similar to the typical antipsychotic Haloperidol. Its affinity for the 5-HT1A receptor is notably lower than that of Aripiprazole. The relatively high affinity for both D2 and 5-HT2A receptors suggests a mechanism of action that involves the modulation of both dopaminergic and serotonergic neurotransmission, which is crucial for its antipsychotic effects. This comparative guide provides a quantitative foundation for researchers to assess the selectivity of this compound and to inform the design of future studies and the development of novel therapeutic agents.

Safety Operating Guide

Proper Disposal of Carphenazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Carphenazine, a phenothiazine (B1677639) antipsychotic agent, understanding the correct disposal procedures is paramount. This guide provides essential information to manage this compound waste, emphasizing the importance of proper hazardous waste determination and outlining the necessary steps for its safe disposal.

Key Safety and Logistical Information

The primary step in determining the proper disposal procedure for Carpenazine is to classify it as either a hazardous or non-hazardous waste according to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This determination dictates the subsequent handling, storage, and disposal requirements.

This compound is not explicitly listed as a P- or U-listed hazardous waste by the EPA. Therefore, its classification depends on whether it exhibits one of the four characteristics of hazardous waste:

  • Ignitability: The potential to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed.

It is the responsibility of the waste generator to make an accurate hazardous waste determination. In the absence of definitive data, it is recommended to consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to ensure proper classification.

Procedural Guidance for Disposal

Based on the likely classification of this compound as a hazardous waste due to its toxicity, the following step-by-step procedures should be followed.

Step 1: Waste Identification and Segregation
  • Treat all materials contaminated with this compound as hazardous waste. This includes:

    • Unused or expired pure this compound.

    • Solutions containing this compound.

    • Contaminated laboratory supplies (e.g., vials, pipette tips, gloves, and empty containers).

  • Segregate this compound waste from all other waste streams, particularly non-hazardous waste, to prevent cross-contamination.

Step 2: Containerization and Labeling
  • Collect this compound waste in a designated, leak-proof, and sealable container that is compatible with the chemical.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Include the accumulation start date on the label.

Step 3: Storage
  • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • The storage area should be away from general laboratory traffic and incompatible materials.

Step 4: Disposal
  • Do not dispose of this compound down the drain or in the regular trash. This is strictly prohibited for hazardous pharmaceutical waste.[1][2]

  • Contact your institution's EHS department or a licensed professional hazardous waste disposal service to arrange for the pickup and disposal of the this compound waste.

  • The preferred method of disposal for hazardous pharmaceutical waste is incineration at a permitted hazardous waste incineration facility.[3]

Quantitative Data Summary

Due to the lack of specific regulatory limits for this compound in waste streams, a quantitative data table for direct comparison is not applicable. The determination of hazardous waste is based on the characteristics of the waste itself. The following table summarizes the general criteria for hazardous waste characteristics.

Hazardous Waste CharacteristicGeneral CriteriaRelevance to this compound
Ignitability (D001) Liquid with a flash point < 60°C (140°F)Unlikely for solid this compound, but solutions may be ignitable depending on the solvent.
Corrosivity (D002) Aqueous solution with a pH ≤ 2 or ≥ 12.5Data on the pH of this compound in solution is not readily available.
Reactivity (D003) Unstable, reacts violently with water, or generates toxic gasesNo specific data indicates that this compound is reactive.
Toxicity (D004-D043) When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants at or above specified concentrations.GHS data indicates significant toxicity, suggesting it could potentially fail the TCLP test. A formal TCLP analysis would be required for definitive classification.

Experimental Protocols

The key experimental protocol for determining the toxicity characteristic of a waste is the Toxicity Characteristic Leaching Procedure (TCLP), EPA Method 1311.

Methodology Overview:

  • A representative sample of the waste is obtained.

  • The solid phase of the waste is separated from the liquid phase.

  • The solid material is extracted with an acidic solution for 18 hours to simulate leaching in a landfill.

  • The resulting liquid extract is then analyzed for the presence and concentration of specific toxic contaminants.

  • If the concentration of any of the regulated contaminants in the extract equals or exceeds the regulatory limits, the waste is classified as a toxic hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, assuming it is handled as a hazardous substance.

Carphenazine_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Generate Generate this compound Waste Segregate Segregate as Hazardous Waste Generate->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Label Label: 'Hazardous Waste, this compound' Containerize->Label Store Store in Secure Satellite Accumulation Area Label->Store Contact Contact EHS/Waste Vendor Store->Contact Incinerate Incineration by Licensed Facility Contact->Incinerate

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carphenazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Carphenazine, a phenothiazine-class antipsychotic agent. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This information is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) for this compound Handling

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityEye ProtectionHand ProtectionProtective ClothingRespiratory Protection
Weighing and Aliquoting (Solid Form) Chemical safety goggles or a face shieldDouble-gloving with powder-free nitrile glovesDisposable gown with a solid front, long sleeves, and tight-fitting cuffsNIOSH-approved N95 or P100 filtering facepiece respirator (dust mask)
Solution Preparation and Handling Chemical safety goggles or a face shieldDouble-gloving with powder-free nitrile glovesDisposable gown with a solid front, long sleeves, and tight-fitting cuffsWork in a certified chemical fume hood. No respirator is required if handled exclusively within the fume hood.
Administering to Animals Chemical safety goggles and a face shieldDouble-gloving with powder-free nitrile glovesDisposable gown with a solid front, long sleeves, and tight-fitting cuffsNIOSH-approved half-mask respirator with organic vapor cartridges and P100 particulate filters if there is a risk of aerosolization.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant disposable coverallsNIOSH-approved half-mask or full-facepiece respirator with organic vapor cartridges and P100 particulate filters.

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.

OperationalWorkflow This compound Handling Workflow prep Preparation - Assemble all necessary PPE - Prepare a designated workspace - Verify fume hood functionality handling Handling - Weigh and prepare solutions in a fume hood - Use dedicated equipment - Avoid generating dust or aerosols prep->handling Proceed with caution storage Storage - Store in a well-ventilated, locked cabinet - Keep away from incompatible materials - Clearly label with hazard warnings handling->storage After use disposal Disposal - Segregate all this compound waste - Use designated hazardous waste containers - Follow institutional EHS procedures handling->disposal Generate waste emergency Emergency Procedures - Have spill kit readily available - Know the location of safety showers and eyewash stations - Follow specific protocols for exposure or spills handling->emergency In case of incident DisposalWorkflow This compound Waste Disposal Workflow generate Waste Generation (Gloves, Vials, Solutions) segregate Segregate Waste - Solid vs. Liquid vs. Sharps generate->segregate containerize Containerize Properly - Labeled, sealed containers segregate->containerize store_temp Temporary Storage - Secure, designated area containerize->store_temp ehs_pickup EHS Pickup - Schedule a pickup for disposal store_temp->ehs_pickup

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Carphenazine
Reactant of Route 2
Reactant of Route 2
Carphenazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.